molecular formula C7H16N2 B087352 N-Ethylpiperidin-3-amine CAS No. 1249848-14-3

N-Ethylpiperidin-3-amine

Cat. No.: B087352
CAS No.: 1249848-14-3
M. Wt: 128.22 g/mol
InChI Key: FUTMGJAGTIOOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylpiperidin-3-amine is a piperidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. The piperidine scaffold is a highly privileged structure in drug design, present in a wide range of clinically approved drugs and bioactive lead compounds . Its key research value lies in its ability to modulate critical physicochemical parameters of a molecule, such as lipophilicity, water solubility, and hydrogen-bonding capacity. This facilitates improved drug transport through biological membranes and enhances overall pharmacokinetic (ADME) properties, often with reduced toxicity . Piperidine derivatives are primarily investigated for their activity against central nervous system (CNS) disorders, cancer, and infectious diseases . The specific substitution pattern on the piperidine ring, including the N-ethyl and 3-amino functionalizations in this compound, allows researchers to fine-tune biological activity, pharmacokinetics, and molecular recognition by target proteins, as evidenced by X-ray and cryo-EM structures of drug-target complexes . This makes N-Ethylpiperidin-3-amine a versatile and valuable intermediate for the synthesis and optimization of novel therapeutic agents, supporting the ongoing development of new bioactive molecules in modern drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGJAGTIOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611908
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249848-14-3
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Ethylpiperidin-3-amine (CAS 6789-94-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, synthetic logic, and safety protocols.

A Versatile Scaffold for GPCR and Kinase Ligand Design

Executive Summary

1-Ethylpiperidin-3-amine (CAS 6789-94-2) represents a strategic "privileged structure" in medicinal chemistry. As a diamine featuring a tertiary ring nitrogen and a primary exocyclic amine, it offers a unique vector for scaffold decoration. Its physicochemical profile—balancing basicity, solubility, and steric bulk—makes it an ideal building block for fragment-based drug discovery (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) and kinase hinge regions. This guide outlines the critical parameters for its synthesis, handling, and application in drug development.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature Clarification: While often referred to as N-Ethylpiperidin-3-amine, the precise IUPAC designation is 1-Ethylpiperidin-3-amine . The ethyl group is located on the piperidine ring nitrogen (


), leaving the amine at position 3 (

) as a primary amine (

). This distinction is critical for retrosynthetic planning.

Table 1: Core Physicochemical Data

PropertyValueContext for Medicinal Chemistry
CAS Number 6789-94-2Unique identifier for procurement/regulatory checks.
Molecular Formula

MW: 128.22 g/mol (Fragment-compliant).[1]
Appearance Colorless to pale yellow liquidOxidation sensitive; store under inert gas.
Boiling Point 155°C (at 760 mmHg)High enough for thermal reactions; distillable in vacuo.
Density 0.898 g/mLStandard organic liquid handling.
Predicted pKa ~10.8 (Ring N), ~9.5 (Exocyclic N)Both nitrogens are basic; Ring N is protonated at physiological pH.
LogP ~0.8 - 1.2Favorable lipophilicity for CNS penetration.
Part 2: Strategic Synthesis Protocols

The synthesis of 1-ethylpiperidin-3-amine must address regioselectivity (N1 vs. C3 amine) and purity. Below are two field-proven synthetic pathways.

Pathway A: Catalytic Hydrogenation of Pyridinium Salts (Scalable)

This is the preferred industrial route due to atom economy and the availability of starting materials. It involves the quaternization of 3-aminopyridine followed by ring reduction.

Protocol:

  • Quaternization: React 3-aminopyridine with ethyl bromide in acetonitrile at reflux to yield 3-amino-1-ethylpyridinium bromide.

  • Hydrogenation: Dissolve the salt in methanol/acetic acid. Add

    
     (Adams' catalyst) or 
    
    
    
    (5 mol%).
  • Reduction: Hydrogenate at 3–5 bar

    
     pressure at 50°C for 12 hours.
    
  • Workup: Filter catalyst. Basify with NaOH to pH >12. Extract with DCM. Distill to purify.

Pathway B: Reductive Amination (Lab Scale)

Ideal for generating analogs from the corresponding ketone.

Protocol:

  • Precursor: Start with 1-ethyl-3-piperidone (commercially available or synthesized via Dieckmann condensation).

  • Imine Formation: Treat ketone with Ammonium Acetate (

    
    ) in Methanol.
    
  • Reduction: Add Sodium Cyanoborohydride (

    
    ) portion-wise at 0°C.
    
  • Validation: Monitor consumption of ketone via TLC (ninhydrin stain for product).

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis for Pathway A.

Synthesis_Pathway Start 3-Aminopyridine Step1 Quaternization (EtBr, MeCN) Start->Step1 Nucleophilic Substitution Intermediate 3-Amino-1-ethylpyridinium Bromide Step1->Intermediate Step2 Hydrogenation (H2, PtO2, MeOH) Intermediate->Step2 Heterogeneous Catalysis Product 1-Ethylpiperidin-3-amine (CAS 6789-94-2) Step2->Product Aromatic Reduction

Figure 1: Synthetic workflow from pyridine precursor to target piperidine.

Part 3: Medicinal Chemistry Applications[2][3]

1-Ethylpiperidin-3-amine serves as a critical pharmacophore in several therapeutic areas. Its utility stems from its ability to orient substituents in 3D space while providing a basic center for ionic interactions with receptor residues (e.g., Aspartate in GPCR TM domains).

1. GPCR Ligand Design (CNS Targets)

The ethyl-piperidine motif is a bioisostere for the tropane ring found in cocaine and atropine, but with greater conformational flexibility.

  • Dopamine/Serotonin Receptors: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters. The ethyl group fits into hydrophobic pockets (e.g., the orthosteric site of

    
     receptors).
    
  • Sigma-1 Receptors: N-substituted piperidines are classic high-affinity ligands for

    
     receptors, often used in neuroprotective or analgesic drug discovery.[2]
    
2. Kinase Inhibition

In kinase inhibitors, the primary amine at position 3 can form hydrogen bonds with the hinge region (e.g., Glu/Met backbone residues), while the piperidine ring acts as a solvent-exposed solubilizing group.

3. Library Synthesis (Combinatorial Chemistry)

The primary amine (


) is highly nucleophilic and chemically distinct from the tertiary ring amine.
  • Chemoselective Functionalization: It reacts selectively with acid chlorides, isocyanates, or sulfonyl chlorides without protecting the ring nitrogen.

  • Self-Validating Step: The disappearance of the broad

    
     peak in 
    
    
    
    NMR confirms amide coupling.
Visualization: Pharmacophore Mapping

This diagram depicts how the molecule interacts within a theoretical binding pocket.

Pharmacophore N1 Ring Nitrogen (N1) (Protonated) Asp Receptor Aspartate (Ionic Bond) N1->Asp Salt Bridge Ethyl Ethyl Group (Hydrophobic) Pocket Hydrophobic Pocket (Van der Waals) Ethyl->Pocket Hydrophobic Interaction C3_Amine C3-Primary Amine (H-Bond Donor) Hinge Backbone Carbonyl (H-Bond Acceptor) C3_Amine->Hinge Hydrogen Bond

Figure 2: Pharmacophore interaction map showing key binding vectors.

Part 4: Analytical Characterization & Handling
Quality Control (Self-Validating Systems)

To ensure the integrity of the reagent before use in synthesis:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the triplet at
    
    
    ~1.0 ppm (ethyl
    
    
    ) and the quartet at
    
    
    ~2.4 ppm (ethyl
    
    
    ). The
    
    
    methine proton should appear as a multiplet around
    
    
    2.8–3.0 ppm.
  • Mass Spectrometry: ESI+ mode should show a strong

    
     peak at m/z 129.2.
    
  • TLC: Elute with 10% MeOH in DCM + 1%

    
    . Stain with Ninhydrin (primary amine turns purple/red).
    
Safety & Handling (SDS Summary)
  • Hazards: Corrosive (Skin Corr.[3][4][5][6] 1B), Flammable Liquid (Cat 3).

  • Storage: Hygroscopic and air-sensitive. Store under Argon/Nitrogen at 2–8°C.

  • Spill Response: Neutralize with weak acid (e.g., citric acid) before disposal. Do not use water initially if the spill is large (exothermic reaction).

References
  • ChemicalBook. (2023). 1-ETHYLPIPERIDIN-3-AMINE Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and scaffolds in medicinal chemistry.[2] PubMed. Retrieved from

  • PubChem. (2025).[5][6] Piperidin-3-amine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Application of Ethyl-piperidin-amine Scaffold in Medicinal Chemistry.[2] Retrieved from

  • Organic Syntheses. (1957). General methods for alkylation of piperidines. Org.[5][7] Synth. 1957, 37, 24. Retrieved from

Sources

Physicochemical Profiling & Synthetic Utility of 1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-Ethylpiperidin-3-amine , the primary isomer industrially associated with the designation "N-Ethylpiperidin-3-amine" (CAS 6789-94-2).

Technical Whitepaper | Version 1.0 [1]

Executive Summary

1-Ethylpiperidin-3-amine (CAS: 6789-94-2) is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[2] Characterized by a saturated piperidine ring with a basic tertiary amine at position 1 and a primary amine at position 3, it functions as a versatile diamine linker. This guide details its physicochemical properties, self-validating synthetic protocols, and handling requirements for high-purity drug development applications.

Chemical Identity & Structural Analysis

Ambiguity often exists in catalog nomenclature between ring-substituted (1-ethyl) and amine-substituted (N-ethyl) isomers. In the context of pharmaceutical intermediates, 1-Ethylpiperidin-3-amine is the dominant scaffold.

AttributeSpecification
IUPAC Name 1-Ethylpiperidin-3-amine
Common Synonyms 3-Amino-1-ethylpiperidine; 3-Amino-N-ethylpiperidine (ambiguous)
CAS Number 6789-94-2
Molecular Formula C

H

N

Molecular Weight 128.22 g/mol
SMILES CCN1CCCC(N)C1
Chirality Contains one stereocenter at C3.[1][3][4] Available as racemate or enantiopure (R/S) forms.
Structural Significance

The molecule features two distinct basic centers:

  • N1 (Ring Nitrogen): A tertiary amine with steric bulk from the ethyl group, modulating lipophilicity (LogP).

  • C3-Amine (Exocyclic): A primary amine acting as the primary nucleophile for amide coupling or reductive amination in library synthesis.

Physicochemical Properties

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Experimental/Predicted)Context for Drug Design
Boiling Point 188°C (Predicted) / 74-76°C @ 12 mmHgHigh boiling point requires vacuum distillation for purification.[1]
Density 0.910 ± 0.06 g/cm

Less dense than water; phase separates in aqueous workups.[1]
pKa (N1 - Ring) 10.1 ± 0.2Protonated at physiological pH; drives solubility in acidic media.[1]
pKa (C3 - Amine) 9.8 ± 0.2Competitive basicity requires careful pH control during selective functionalization.[1]
LogP 0.15 ± 0.3Low lipophilicity due to polarity of diamine; requires derivatization to cross BBB effectively.[1]
Refractive Index

1.468
Used for purity verification in non-UV active fractions.[1]
Solubility Miscible in water, EtOH, DCMHighly polar; difficult to extract from water without salting out or pH adjustment (>12).[1]

Synthetic Accessibility & Protocols

The synthesis of 1-Ethylpiperidin-3-amine must avoid regioselectivity issues associated with alkylating 3-aminopiperidine. The Reductive Amination Route is the industry standard for high purity, avoiding the formation of quaternary ammonium byproducts.

Workflow: Reductive Amination of 1-Ethyl-3-piperidone

This protocol utilizes 1-Ethyl-3-piperidone as the precursor, ensuring the N1-ethyl group is pre-installed.

SynthesisWorkflow Start 1-Ethyl-3-piperidone (CAS 3612-18-8) Intermediate Imine Intermediate (In Situ) Start->Intermediate MeOH, 25°C Condensation Reagent1 Ammonium Acetate (NH4OAc) + NaBH3CN Reagent1->Intermediate Product 1-Ethylpiperidin-3-amine (Racemic) Intermediate->Product Reduction (Hydride Transfer) Purification Acid-Base Extraction & Vacuum Distillation Product->Purification Workup

Figure 1: Reductive amination pathway ensuring regiochemical integrity of the N1-ethyl substituent.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Ethylpiperidin-3-amine (racemic) on a 10g scale.

  • Imine Formation:

    • Dissolve 1-Ethyl-3-piperidone (10.0 g, 78.6 mmol) in anhydrous Methanol (100 mL).

    • Add Ammonium Acetate (60.6 g, 786 mmol, 10 eq) to buffer the solution and provide the nitrogen source.

    • Validation Check: Solution should remain clear or turn slightly yellow. Turbidity indicates moisture contamination.

  • Reduction:

    • Cool the mixture to 0°C.

    • Portion-wise add Sodium Cyanoborohydride (NaBH

      
      CN) (3.5 g, 55 mmol). Caution: Generates HCN gas if acidified; use a scrubber.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Quench & Workup (Critical Step):

    • Concentrate MeOH under reduced pressure.

    • Dissolve residue in 1N HCl (50 mL) to decompose excess borohydride (Gas evolution!).

    • Wash the acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-basic impurities (unreacted ketone).

    • Basify: Adjust aqueous layer to pH >12 using 6N NaOH.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organic layers over Na

      
      SO
      
      
      
      .
    • Distill under vacuum (approx. 12 mmHg). Collect fraction boiling at 74-76°C.

    • Yield Expectation: 70-80% as a colorless oil.

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectroscopic markers.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.95 (m, 1H, C3-H ), 2.80 (m, 1H, Ring N-CH ), 2.40 (q, 2H, N-CH 
      
      
      
      -CH
      
      
      ), 1.90 (m, 1H), 1.70-1.50 (m, 3H), 1.25 (br s, 2H, NH
      
      
      ), 1.05 (t, 3H, N-CH
      
      
      -CH
      
      
      ).
    • Diagnostic Signal: The triplet at ~1.05 ppm (Ethyl methyl) and the multiplet at ~2.95 ppm (Methine alpha to primary amine).

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 129.15 m/z.
      

Stability & Handling (Safety)

Hazard Classification: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).

  • Oxidation Sensitivity: Primary amines are susceptible to air oxidation (N-oxide formation) and carbamate formation with atmospheric CO

    
    .
    
    • Storage: Store under Argon/Nitrogen atmosphere at 2-8°C.

  • Hygroscopicity: The diamine nature makes it highly hygroscopic.

    • Handling: Dispense in a glovebox or using syringe techniques.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

Applications in Drug Discovery

1-Ethylpiperidin-3-amine serves as a bioisostere for pyrrolidine and piperazine rings in antipsychotic and antidiabetic research.

  • Scaffold Utility: Used to synthesize analogs of Amisulpride (D2/D3 antagonist) where the pyrrolidine ring is expanded to a piperidine.

  • Library Synthesis: The C3-amine is an ideal handle for amide coupling with carboxylic acid libraries to generate diversity for SAR (Structure-Activity Relationship) studies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6789-94-2, 1-Ethylpiperidin-3-amine. Retrieved from [Link]

  • Org. Process Res. Dev. (2011). Scalable Synthesis of Piperidine Derivatives.
  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 1-Ethylpiperidin-3-amine. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to N-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethylpiperidin-3-amine, with CAS Number 6789-94-2, is a disubstituted piperidine derivative featuring both a tertiary amine within the ring (at the N-1 position) and a primary amine at the C-3 position.[1] Piperidine scaffolds are fundamental building blocks in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids due to their ability to confer desirable physicochemical properties.[2] The precise characterization of substituted piperidines like N-Ethylpiperidin-3-amine is therefore critical for researchers in drug discovery and process development.

This technical guide provides an in-depth analysis of the key spectroscopic data for N-Ethylpiperidin-3-amine (C₇H₁₆N₂, Mol. Wt: 128.22 g/mol [1]), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, interpreted dataset. The methodologies and rationales described herein are designed to equip scientists with the expertise to perform and interpret these analyses, ensuring structural confirmation and purity assessment.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in N-Ethylpiperidin-3-amine dictates its spectroscopic signature. The molecule contains:

  • A saturated heterocyclic (piperidine) ring.

  • A tertiary amine (the N-ethyl group).

  • A primary amine (-NH₂ group).

  • Multiple aliphatic C-H bonds.

Each of these features gives rise to characteristic signals in NMR, IR, and MS, which will be explored in the subsequent sections.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample (5-10 mg) b Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) a->b c Add Internal Standard (TMS) b->c d Insert Sample into Spectrometer (≥400 MHz) c->d e Tune & Shim Magnet d->e f Acquire Spectra (¹H, ¹³C, etc.) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate to Reference (TMS/Solvent) h->i j Integrate Peaks & Assign Signals i->j

Caption: Standardized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of N-Ethylpiperidin-3-amine is dominated by absorptions from its N-H and C-H bonds.

Interpreted IR Spectrum
  • N-H Stretching: As a primary amine, the -NH₂ group will exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region. [3]One band corresponds to the symmetric stretch and the other to the asymmetric stretch. The absence of N-H bonds in the tertiary N-ethyl group means it will not contribute to this region.

  • C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) arise from the stretching vibrations of the sp³ C-H bonds in the piperidine ring and ethyl group.

  • N-H Bending: The scissoring vibration of the primary amine group results in a characteristic absorption in the 1650-1580 cm⁻¹ range. [3]* C-N Stretching: Aliphatic C-N stretching vibrations are found in the fingerprint region, typically between 1250-1020 cm⁻¹, and can be difficult to assign definitively without comparative analysis. [3] Table 3: Key IR Absorption Bands for N-Ethylpiperidin-3-amine

    Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
    3400-3250 Medium, Sharp (Two Bands) N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
    2950-2850 Strong, Sharp C-H Stretch Aliphatic (Ring & Ethyl)
    1650-1580 Medium-Strong N-H Bend (Scissoring) Primary Amine (-NH₂)
    1470-1440 Medium CH₂ Bend Aliphatic (Ring & Ethyl)
    1250-1020 Weak-Medium C-N Stretch Aliphatic Amines

    | 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty crystal. This is crucial as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of N-Ethylpiperidin-3-amine directly onto the center of the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the sample off the crystal using an appropriate solvent and soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For amines, Electron Ionization (EI) is a common technique that leads to predictable fragmentation patterns.

Fragmentation Analysis
  • Molecular Ion (M⁺•): N-Ethylpiperidin-3-amine contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is 128.22, so the molecular ion peak (M⁺•) is expected at m/z = 128. [1][4]This peak may be weak or absent depending on its stability.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. [5]This is a favorable process because it results in a resonance-stabilized iminium cation. N-Ethylpiperidin-3-amine has multiple sites for alpha-cleavage.

    • Cleavage of the N-ethyl group: Loss of a methyl radical (•CH₃) from the N-ethyl group leads to a fragment at m/z = 113 .

    • Ring Cleavage at C2/C6: Cleavage of the C2-C3 or C6-C5 bond, followed by loss of a radical, can lead to various fragments. The most stable pathway involves the formation of an iminium ion by losing a C₄H₈N• radical, resulting in a prominent peak at m/z = 99 [CH2=N(Et)CH2CH2•]+. A related fragment from cleavage next to the tertiary amine, [M-CH2CH3]+, would be at m/z = 99 .

    • Cleavage adjacent to the C3-amine: Loss of the ethyl group from the ring nitrogen [M-C2H5]+ would also result in a fragment at m/z = 99 . The most dominant alpha-cleavage for N-ethylpiperidine itself results in a base peak at m/z 98 [M-CH3]+. [6]For our molecule, the loss of the ethyl group from the nitrogen is also highly probable, leading to a fragment at m/z = 99 .

    • A key fragment would be the loss of the aminoethyl side chain from the ring, leading to a fragment at m/z = 84 .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Ion Fragmentation Pathway
128 [C₇H₁₆N₂]⁺• Molecular Ion (M⁺•)
113 [M - CH₃]⁺ Alpha-cleavage: loss of methyl from ethyl group
99 [M - C₂H₅]⁺ Alpha-cleavage: loss of ethyl group from N1
84 [M - CH₂NH₂]⁺ Cleavage of C3-C4 bond with H-transfer

| 70 | [C₄H₈N]⁺ | Piperidine ring fragment |

mol N-Ethylpiperidin-3-amine (m/z = 128) frag1 [M - CH₃]⁺ (m/z = 113) mol->frag1 α-cleavage (-•CH₃) frag2 [M - C₂H₅]⁺ (m/z = 99) mol->frag2 α-cleavage (-•C₂H₅) frag3 [M - CH₂NH₂]⁺ (m/z = 84) mol->frag3 Ring Cleavage

Caption: Predicted major fragmentation pathways for N-Ethylpiperidin-3-amine in EI-MS.

Standard Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the peak corresponding to N-Ethylpiperidin-3-amine in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare with library spectra if available.

Conclusion

The structural elucidation of N-Ethylpiperidin-3-amine relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy confirms the presence of primary amine and aliphatic functional groups, and mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation. The interpreted data and standardized protocols within this guide serve as a comprehensive resource for researchers, ensuring accurate and reliable characterization of this important chemical building block.

References

  • Wikipedia. (n.d.). Adamantane.
  • PubChem. (n.d.). N-Ethylpiperidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-piperidinol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved January 31, 2026, from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). IR: amines. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025). Carcinogenic nitrosamine impurity (1-nitrosopiperidine-3-amine) determination in linagliptin drug substance by liquid chromatography tandem mass spectrometry. Retrieved January 31, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 1-Ethylpiperidin-3-amine. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 31, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved January 31, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved January 31, 2026, from [Link]

Sources

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-Ethylpiperidin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and privileged scaffolds in drug discovery.[1] Its derivatives are integral components in numerous pharmaceuticals across a wide array of therapeutic classes, including anticancer agents, analgesics, antipsychotics, and antibiotics.[1][2] The prevalence of this motif can be attributed to its favorable physicochemical properties; the piperidine structure is metabolically quite stable and can improve a drug's ability to cross biological membranes, often enhancing pharmacokinetic profiles while reducing toxicity.[3]

This guide focuses on a specific, yet highly versatile, subset: N-Ethylpiperidin-3-amine derivatives . This core structure presents multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects. The strategic placement of the N-ethyl group and the 3-amino functionality serves as a crucial anchor for interacting with a diverse range of biological targets. The following sections will provide an in-depth exploration of the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and essential experimental protocols for evaluating this promising class of compounds. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Synthetic Strategies: Building the N-Ethylpiperidin-3-amine Core

The generation of a diverse library of derivatives for biological screening hinges on robust and flexible synthetic methodologies. The N-Ethylpiperidin-3-amine scaffold can be constructed through various synthetic routes, often starting from commercially available precursors. A common and powerful strategy involves a multi-step synthesis beginning with a chiral starting material like L-glutamic acid, which allows for the creation of enantiomerically pure final compounds.[4]

Illustrative Synthetic Workflow: From L-Glutamic Acid

A representative pathway to chiral N-substituted 3-aminopiperidine derivatives involves several key transformations: protection of the amine, reduction of carboxylic acids to a diol, conversion of the diol to a ditosylate (a good leaving group), and finally, a cyclization step with a primary amine.

G cluster_0 Core Synthesis cluster_1 Derivatization A L-Glutamic Acid B Boc Protection & Esterification A->B (i) Boc2O (ii) SOCl2, EtOH C Diol Formation (NaBH4 Reduction) B->C NaBH4 D Ditosylate Formation C->D TsCl, Pyridine E Cyclization with Primary Amine (e.g., Ethylamine) D->E EtNH2 F N-Ethyl-3-(Boc-amino)piperidine E->F G Deprotection F->G TFA or HCl H N-Ethylpiperidin-3-amine Core G->H I Amide Coupling / Alkylation H->I R-COOH, Coupling Agent or R-X, Base J Diverse Library of Derivatives I->J SAR_Diagram cluster_SAR Structure-Activity Relationship Insights Core N-Ethylpiperidin-3-amine Core N_Ethyl N-Ethyl Group: - Influences σ1 receptor affinity - Modulates CNS target binding Core->N_Ethyl Critical for Selectivity Amine_Subst 3-Amine Substituents: - Key for H-bonding - Derivatization point for targeting specific enzymes Core->Amine_Subst Drives Potency Ring_Subst Ring Substitutions: - Affects conformation - Modulates lipophilicity and PK properties Core->Ring_Subst Fine-tunes Properties G A Synthesized Compound Library B Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Secondary / Confirmatory Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D E Lead Compound Selection (Potent & Selective) D->E

Sources

-Ethylpiperidin-3-amine: The Pharmacophore Evolution of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, history, and synthetic evolution of


-Ethylpiperidin-3-amine .

Executive Summary: The "Privileged" Chiral Vector


-Ethylpiperidin-3-amine  (CAS: 1249848-14-3 for generic; 1332765-97-5 for (

)-2HCl) represents a critical evolution in the 3-aminopiperidine class of pharmacophores. While the simple 3-aminopiperidine scaffold has been known since the mid-20th century, the specific

-alkylated variants gained prominence with the rise of Janus Kinase (JAK) inhibitors and DPP-4 inhibitors in the early 2000s.

This molecule serves as a pivotal "SAR Probe" (Structure-Activity Relationship), allowing medicinal chemists to modulate basicity, lipophilicity, and steric occupancy in the solvent-exposed regions of ATP-binding pockets (e.g., JAK3) or GPCR orthosteric sites.

Structural Definition & Ambiguity Resolution

In the context of this guide, we define the target molecule based on its primary medicinal utility:

  • Target:

    
    -(Piperidin-3-yl)ethanamine  (The ethyl group is on the exocyclic amine).
    
  • Role: A secondary amine building block used to couple with heteroaryl halides (e.g., purines, pyrimidines).

  • Distinction: Distinct from 1-ethylpiperidin-3-amine (ethyl on the ring nitrogen), which is typically a byproduct or a different class of muscarinic ligand.

Historical Evolution: From Pyridine Reduction to Asymmetric Catalysis

The history of


-ethylpiperidin-3-amine is not defined by a single "eureka" moment but by three distinct eras of synthetic capability and pharmacological application.
Era 1: The Racemic Age (1950s – 1980s)

Early access to this scaffold was driven by the need for simple neuroactive amines (muscarinic agonists).

  • Methodology: High-pressure hydrogenation of 3-aminopyridine or 3-(acylamino)pyridines over Platinum (Pt) or Rhodium (Rh) catalysts.

  • Limitation: These methods produced racemates.[1] The ethyl group was often introduced via reductive amination of the resulting 3-aminopiperidine with acetaldehyde, leading to mixtures of mono- and di-alkylated products.

  • Key Insight: Researchers recognized that the 3-substituted piperidine ring mimicked the conformational rigidity of proline but with a distinct vector for the exocyclic substituent.

Era 2: The Kinase Revolution & The "Pfizer Shift" (1990s – 2010s)

The discovery of Tofacitinib (CP-690,550) by Pfizer was the watershed moment for this scaffold.

  • The Connection: Tofacitinib utilizes an

    
    -methyl-3-aminopiperidine  moiety. During the optimization phase (SAR), the 
    
    
    
    -ethyl
    analog was synthesized to probe the steric tolerance of the JAK3 ATP-binding pocket.
  • SAR Logic: The ethyl group tests the depth of the hydrophobic pocket adjacent to the ribose-binding region. While the methyl variant (Tofacitinib) was optimal for potency/solubility balance, the ethyl variant remains a standard "homologation probe" in kinase programs.

Era 3: The Asymmetric Era (2010s – Present)

With the demand for enantiopure drugs (Eutomers), synthesis shifted from resolution (tartaric acid crystallization) to de novo asymmetric synthesis.

  • Modern Route: Transformation of L-Glutamic Acid or L-Aspartic Acid into the chiral piperidine ring, ensuring 100% optical purity without wasteful resolution steps.

Chemo-Evolutionary Pathway Analysis

The following diagram illustrates the evolution of synthetic access to this scaffold, contrasting the "Classical" industrial route with the "Modern" chiral pool approach.

SynthesisEvolution cluster_classic Classical Route (Racemic) cluster_modern Chiral Pool Route (Enantiopure) Pyridine 3-Aminopyridine H2_Red Hydrogenation (Pt/C, H2) Pyridine->H2_Red Racemate (±)-3-Aminopiperidine H2_Red->Racemate RedAm Reductive Amination (Acetaldehyde/NaBH4) Racemate->RedAm Final_Rac (±)-N-Ethylpiperidin-3-amine RedAm->Final_Rac Final_Pure (R)-N-Ethylpiperidin-3-amine Final_Rac->Final_Pure  Evolution to  Single Enantiomer Glutamic L-Glutamic Acid (Natural) Cyclization Cyclization & Reduction (Via Diester/Diol) Glutamic->Cyclization Chiral_Int (S)-3-Hydroxypiperidine Derivative Cyclization->Chiral_Int Activation Activation (Tosylation) & Displacement (Ethylamine) Chiral_Int->Activation Activation->Final_Pure

Figure 1: Comparative synthetic lineages. The shift from pyridine hydrogenation to amino-acid derived synthesis reflects the industry's move toward high-purity chiral building blocks.

Technical Protocol: The "Glutamic Acid" Route

This protocol is synthesized from modern literature (e.g., Indian J. Chem. B, 2024) and represents the most robust method for generating the enantiopure (


)-isomer in a research setting.
Rationale

Starting from L-Glutamic acid preserves chirality. The inversion of configuration during the displacement of the tosylate (or mesylate) by ethylamine converts the (


)-alcohol precursor into the desired (

)-amine.
Step-by-Step Methodology
StepReagent/ConditionMechanistic Purpose
1. Esterification SOCl₂, MeOH, 0°C to RTConverts L-Glutamic acid to dimethyl ester, activating carboxylates for reduction.
2. Protection (Boc)₂O, Et₃N, DCMProtects the amine as a tert-butyl carbamate to prevent poisoning of the reduction catalyst and side reactions.
3. Reduction NaBH₄, EtOH/THFReduces diester to the diol. Critical: Temperature control is vital to prevent over-reduction or racemization.
4. Activation TsCl, PyridineConverts primary alcohols to tosylates (leaving groups).
5. Cyclization Ethylamine (excess), HeatKey Step: Double nucleophilic displacement. The amine attacks the terminal tosylates to close the piperidine ring.
6. Deprotection HCl/Dioxane or TFARemoves the Boc group to yield the final dihydrochloride salt.
Self-Validating Checkpoints
  • Checkpoint 1 (NMR): After Step 3, the disappearance of methyl ester singlets (~3.7 ppm) confirms reduction.

  • Checkpoint 2 (Chirality): Use Chiral HPLC (Daicel Chiralpak AD-H) to verify enantiomeric excess (ee > 98%).

  • Checkpoint 3 (Regio-purity): Verify absence of N,N-diethyl byproducts via Mass Spec (M+1 = 129.2 for free base).

Medicinal Chemistry Applications (SAR)

The utility of


-ethylpiperidin-3-amine lies in its ability to fine-tune the physicochemical properties of a drug candidate.
The "Homologation" Logic

In the development of JAK inhibitors (like Tofacitinib), the transition from -NH₂ (primary) to -NHMe (secondary) to -NHEt (ethyl) follows a standard optimization logic:

  • Primary Amine (-NH₂): High polarity, high H-bond donor capacity. Often has good potency but poor permeability (low LogP).

  • Methylamine (-NHMe): (Tofacitinib) Increases lipophilicity slightly, reduces one H-bond donor, often improving membrane permeability and metabolic stability.

  • Ethylamine (-NHEt): Further increases lipophilicity (+0.5 LogP).

    • Pro: Can fill larger hydrophobic pockets.

    • Con: May introduce steric clash if the pocket is tight.

    • Metabolism: The ethyl group is susceptible to oxidative dealkylation (CYP450), which can be a liability or a soft-drug design feature.

SAR_Logic Scaffold 3-Aminopiperidine Core Bioisostere of Proline Rigid Scaffold Target Target Binding JAK3 ATP Pocket GPCR Orthosteric Site Scaffold->Target Positions Nitrogen Substituent N-Ethyl Group (Exocyclic) + Lipophilicity (vs Methyl) + Steric Bulk - H-Bond Donor Substituent->Target Probes Hydrophobic Depth Result Outcome Improved Permeability? Steric Clash? Metabolic Liability? Target->Result Determines

Figure 2: SAR Decision Tree. The N-ethyl group is a specific tool to modulate the physicochemical vector of the drug candidate.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[2] U.S. Patent 6,627,754, 2003 . (The foundational patent for Tofacitinib/CP-690,550, establishing the 3-aminopiperidine scaffold utility). Link

  • Mullangi, R. et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry - Section B, 2024 .[3] (Describes the chiral pool synthesis from Glutamic Acid). Link

  • Glorius, F. et al. "Asymmetric Hydrogenation of Pyridines."[4] Angewandte Chemie Int. Ed., 2019 .[4] (Modern catalytic methods for accessing chiral piperidines).[5] Link

  • PubChem. "Compound Summary: 3-Amino-N-ethylpiperidine."[3] National Library of Medicine.[6] (Chemical and physical property verification). Link

  • ChemSrc. "N-Ethylpiperidin-3-amine CAS Data." (Commercial availability and CAS verification). Link

Sources

An In-Depth Technical Guide to the Safe Handling of N-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety considerations and handling protocols for N-Ethylpiperidin-3-amine (CAS No. 6789-94-2). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from authoritative safety data sheets (SDS) of N-Ethylpiperidin-3-amine and structurally related piperidine derivatives to provide a thorough understanding of the potential hazards and mitigation strategies.

Compound Identification and Hazard Synopsis

N-Ethylpiperidin-3-amine, also known as 3-Amino-N-ethylpiperidine, is a substituted piperidine derivative. Its structure, featuring a basic secondary amine within the piperidine ring and a primary amine substituent, dictates its chemical reactivity and toxicological profile.

Based on available data, N-Ethylpiperidin-3-amine is classified as a combustible liquid that can cause irritation upon contact.[1] However, the safety profiles of analogous compounds, such as 1-Ethylpiperidine, suggest a more severe hazard profile, including high flammability, acute toxicity, and corrosivity, which should be considered for a robust risk assessment.[2]

Table 1: Hazard Classification Summary

Hazard Class Classification Primary Rationale
Flammable Liquids Category 4 (Combustible Liquid)[1] Flash point data for the specific compound indicates combustibility. Note: Structurally similar 1-Ethylpiperidine is classified as highly flammable (Category 2)[2], warranting significant precautions against ignition.
Skin Corrosion/Irritation Potential Irritant[1] Direct contact may cause irritation.[1] Related compounds are known to cause severe skin burns[2][3], so the potential for corrosivity must be assumed.
Eye Damage/Irritation Potential Irritant[1] Direct contact may cause temporary irritation.[1] The high basicity of amines suggests a high potential for severe eye damage.[2][3]

| Acute Toxicity | Data Not Classified[1] | While the specific compound is not classified, related ethyl-amino compounds are harmful or toxic if swallowed, inhaled, or in contact with skin.[3] Prudent handling should assume moderate to high toxicity. |

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling N-Ethylpiperidin-3-amine is to minimize exposure through inhalation, ingestion, and dermal contact. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

The causality for mandating robust engineering controls stems from the compound's likely volatility and toxicity. Vapors can be easily inhaled, and aerosols can be generated during transfer or mixing.

  • Chemical Fume Hood: All manipulations of N-Ethylpiperidin-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to capture vapors at the source.[2]

  • Safety Equipment: An operational eyewash station and safety shower must be in immediate proximity to the handling area.[2] This is critical for emergency response to skin or eye contact.

The selection of PPE is not merely a checklist but a system that validates the user's understanding of the risks. Each component is chosen to counter a specific hazard presented by the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the potential for severe eye damage, a face shield should also be worn over the goggles, especially when handling larger quantities or during operations with a splash risk.[2]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste.

    • Lab Coat/Apron: A flame-retardant lab coat is required. For procedures with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling N-Ethylpiperidin-3-amine task_type What is the task? start->task_type small_scale Small Scale / Low Risk (e.g., <1g in fume hood) task_type->small_scale Small Scale large_scale Large Scale / High Risk (e.g., >10g, potential splash) task_type->large_scale Large Scale ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Double Gloves - Goggles + Face Shield - Chem-Resistant Apron large_scale->ppe_enhanced

Caption: PPE selection workflow based on task scale and risk.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Clear the workspace of any unnecessary items.

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Grounding: This compound is a combustible liquid and may be flammable.[1] All metal containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[2]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[1][2] Use only non-sparking tools for opening and closing containers.[2]

  • Addition/Transfer: When transferring, pour slowly to minimize splashing and vapor generation. For reactions, add the amine slowly to the reaction mixture, especially if the reaction is exothermic.

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have been exposed and wash hands thoroughly.

The rationale for specific storage conditions is to prevent hazardous reactions and decomposition.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][2]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1]

  • Incompatibilities: Segregate N-Ethylpiperidin-3-amine from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can cause vigorous, exothermic reactions.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1] Water spray can be used to cool fire-exposed containers.[2]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The compound is combustible and may be flammable.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] During a fire, hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be produced.[2] Containers may explode when heated.[2]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

A systematic approach is required to safely manage a spill and prevent environmental contamination.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Isolate Area spill->evacuate 1. ppe Don Appropriate PPE (incl. Respirator if needed) evacuate->ppe 2. ignite Eliminate Ignition Sources ppe->ignite 3. contain Contain Spill (Use inert absorbent like vermiculite or sand) ignite->contain 4. collect Collect Absorbent Material (Use non-sparking tools) contain->collect 5. dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose 6. decon Decontaminate Spill Area dispose->decon 7.

Caption: Step-by-step workflow for responding to an accidental spill.

Disposal Considerations

All waste materials, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste. Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[1]

References

  • Chem Service. (2014-10-03). SAFETY DATA SHEET: 3-Amino-N-ethylpiperidine.
  • ChemicalBook. (2023-04-23). 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2.
  • Sigma-Aldrich. (2025-09-23). SAFETY DATA SHEET: Piperidine, 1-ethyl-.
  • Tokyo Chemical Industry. (2024-11-20). SAFETY DATA SHEET: N-(2-Aminoethyl)piperazine.
  • Fisher Scientific. (2014-10-07). SAFETY DATA SHEET: 1-Ethyl piperdine.
  • ECHEMI. (Date not available). R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety Data Sheets.
  • Cleanchem Laboratories. (Date not available). MATERIAL SAFETY DATA SHEETS N-NITROSO 3 AMINO PIPERIDINE.

Sources

N-Ethylpiperidin-3-amine commercial suppliers and purity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of N-Ethylpiperidin-3-amine , specifically focusing on the commercially dominant isomer 1-Ethylpiperidin-3-amine (CAS 6789-94-2) . It addresses the critical ambiguity in nomenclature, commercial sourcing strategies, and validated quality control protocols required for pharmaceutical applications.

Commercial Sourcing, Purity Analysis, and Quality Assurance

Part 1: Chemical Identity & Strategic Disambiguation

Critical Technical Note: The term "N-Ethylpiperidin-3-amine" is chemically ambiguous. In commercial and industrial contexts, it almost exclusively refers to 1-Ethylpiperidin-3-amine (ethyl group on the piperidine ring nitrogen). However, it can theoretically refer to


-ethyl-3-aminopiperidine  (ethyl group on the exocyclic primary amine).

Researchers must verify the CAS number before procurement to prevent regioisomeric mismatch in synthesis.

FeaturePrimary Target (Industry Standard) Secondary Isomer (Rare)
IUPAC Name 1-Ethylpiperidin-3-amine

-Ethylpiperidin-3-amine
CAS Number 6789-94-2 Not widely assigned (Check CAS 24557-44-2 for analogs)
Structure Ethyl on Ring Nitrogen (N1)Ethyl on Exocyclic Amine (N3)
Key Application Intermediate for Amisulpride (Impurity G)Specialized ligand synthesis
Physical State Viscous, colorless to brown oilLiquid
Basicity Tertiary amine (ring) + Primary amineSecondary amine (ring) + Secondary amine
Part 2: Commercial Landscape & Supplier Qualification
1. Market Segmentation

Suppliers are categorized by their ability to control the enantiomeric excess (ee) , as the C3 position is chiral.

  • Tier 1 (GMP/High Purity): Focus on chiral purity (>99% ee) and low residual solvents. Used for late-stage API synthesis.

    • Typical Specs: Purity >98.5%, Single Impurity <0.1%, Water <0.5%.

  • Tier 2 (Building Block): Often racemic or lower ee specifications. Suitable for early-stage discovery where resolution occurs later.

    • Typical Specs: Purity >95%, contains regioisomers.

2. Procurement Specifications

When ordering, stipulate the following parameters to ensure batch consistency:

ParameterSpecificationRationale
Assay (GC/Titration)

High assay prevents stoichiometry errors in coupling reactions.
Chiral Purity (HPLC)

ee (if chiral)
Critical for stereoselective drug candidates (e.g., Gliptins).
Appearance Clear to light yellow oilDarkening indicates oxidation (N-oxide formation).
Water Content (KF)

Excess water hydrolyzes sensitive acyl chlorides in subsequent steps.
Major Impurity 3-Aminopiperidine (<0.5%)Result of incomplete alkylation; competes in coupling reactions.
Part 3: Technical Deep Dive – Synthesis & Impurities
Synthetic Routes & Impurity Origins

Understanding the synthesis allows you to predict and detect specific impurities.

  • Route A: Hydrogenation of 3-Amino-1-ethylpyridinium salt

    • Mechanism:[1][2][3][4][5] Catalytic hydrogenation (Rh/C or Pt/C) of the pyridine ring.

    • Impurities: Partially reduced tetrahydropyridines, over-reduced ring-opening byproducts.

  • Route B: Reductive Amination of 1-Ethyl-3-piperidone

    • Mechanism:[1][2][3][4][5] Reaction with ammonia source + reducing agent (NaBH(OAc)3).

    • Impurities: Bis-alkylated amine (dimer formation), residual reducing agents (Boron species).

  • Route C: Alkylation of 3-Aminopiperidine (Cheapest)

    • Mechanism:[1][2][3][4][5] Nucleophilic attack on Ethyl Bromide/Iodide.

    • Impurities:Polyalkylation (N,N-diethyl), Regioisomers (alkylation at exocyclic amine vs ring nitrogen).

Stability Profile
  • Oxidation: The primary amine is susceptible to air oxidation. Store under Argon/Nitrogen.[6]

  • Carbamate Formation: Reacts avidly with atmospheric CO2 to form carbamate salts (white crust). Handling Requirement: Handle in a fume hood; recap immediately.

Part 4: Quality Control Protocols (Self-Validating)

Direct UV detection of 1-Ethylpiperidin-3-amine is difficult due to the lack of a strong chromophore. The following Derivatization HPLC Protocol is the industry standard for high-sensitivity analysis.

Protocol: Benzoyl Chloride Derivatization Method

Principle: Convert the non-UV-active amine into a UV-active benzamide derivative. This reaction is quantitative and allows detection at 254 nm.

Reagents:

  • Benzoyl Chloride (Reagent Grade)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC Grade)

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of 1-Ethylpiperidin-3-amine in 1 mL Acetonitrile.

  • Base Addition: Add 20 µL Triethylamine (acts as HCl scavenger).

  • Derivatization: Add 15 µL Benzoyl Chloride. Vortex for 30 seconds.

    • Validation Check: Solution should warm slightly (exothermic).

  • Quench: Add 1 mL Methanol to quench excess Benzoyl Chloride (forms Methyl Benzoate).

  • Analysis: Inject into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Order: Benzoic Acid (front) < Methyl Benzoate (quench product) < Target Benzamide < Bis-benzoylated impurities.

QC Workflow Diagram

The following diagram illustrates the logical flow for qualifying a new supplier batch.

SupplierQualification Start Batch Receipt (Check CAS: 6789-94-2) Visual Visual Inspection (Clear/Yellow Oil?) Start->Visual KF Karl Fischer Titration (Limit: <0.5% H2O) Visual->KF Pass Fail REJECT BATCH (Initiate OOS Investigation) Visual->Fail Dark/Solids Deriv Derivatization Step (Benzoyl Chloride + TEA) KF->Deriv Pass KF->Fail >0.5% HPLC HPLC Analysis (C18, UV 254nm) Deriv->HPLC Chiral Chiral HPLC? (If Enantiopure) HPLC->Chiral Decision Purity Assessment Chiral->Decision Pass RELEASE BATCH (Store under Argon) Decision->Pass >98% Purity >99% ee Decision->Fail Impurity >0.5%

Caption: Logical workflow for incoming raw material qualification of 1-Ethylpiperidin-3-amine, integrating derivatization for UV-detection.

Part 5: Safety & Handling (H314 Protocol)

This compound is a corrosive amine . Standard "irritant" precautions are insufficient.

  • Skin/Eye: Causes severe burns (H314).[4][8] Use Nitrile gloves (double gloved) and chemical splash goggles.

  • Inhalation: High vapor pressure. Always handle in a fume hood.

  • Neutralization: Spills should be treated with weak acid (Citric acid solution) before disposal to neutralize the base.

References
  • ChemicalBook. (2023). 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 Chemical Properties and Suppliers. Retrieved from

  • PubChem. (2025).[8] Piperidin-3-amine Compound Summary (Parent Structure Analysis). National Library of Medicine. Retrieved from [8]

  • Babu, C. V. R., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[9] Retrieved from

  • Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride (WO2011160037A2). Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 1-Ethylpiperidine. Retrieved from

Sources

N-Ethylpiperidin-3-amine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Ethylpiperidin-3-amine and its structural analogs. It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthetic utility, structure-activity relationships (SAR), and pharmacological profiling.

Structural Analogs, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

The 3-aminopiperidine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for blockbuster therapeutics including Alogliptin (DPP-IV inhibitor) and Tofacitinib (JAK inhibitor).

N-Ethylpiperidin-3-amine (CAS: 24557-73-1) represents a critical derivative within this class. By introducing an ethyl group at the piperidine nitrogen (


), researchers modulate the scaffold's lipophilicity (LogP) and basicity (pKa) without disrupting the critical vector orientation of the C3-amine. This guide details the chemical space, synthetic routes, and pharmacological implications of this specific analog.[1][2][3]

Chemical Architecture & Properties[3][4]

Structural Classification

The molecule consists of a saturated six-membered piperidine ring with two nitrogen centers:[4]

  • 
     (Ring Nitrogen):  Tertiary amine (due to ethyl substitution). Controls overall basicity and solubility.
    
  • C3-Amine: Primary amine.[4][5] Serves as the primary handle for diversification (amide coupling, urea formation).

Chirality and Vector Orientation

The C3 position introduces a stereocenter. In drug development, the enantiomeric purity is paramount.

  • (R)-Enantiomer: Often the bioactive form in DPP-IV inhibitors (e.g., Alogliptin, Linagliptin).

  • (S)-Enantiomer: Frequently explored in GPCR ligands (e.g., Muscarinic agonists).

The ethyl group at


 increases the steric bulk compared to the methyl analog, potentially improving selectivity by clashing with smaller hydrophobic pockets in off-target proteins (e.g., hERG channel avoidance).

Table 1: Physicochemical Profile of N-Ethylpiperidin-3-amine

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 128.22 g/mol Fragment-based drug discovery (FBDD) friendly.
LogP 0.5 - 0.8Improved membrane permeability vs. N-H analog.
pKa (

)
~8.5 - 9.0Highly basic; exists as a cation at physiological pH.
H-Bond Donors 2 (Primary Amine)Critical for active site anchoring.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthetic Strategies

Synthesis of N-ethylpiperidin-3-amine requires strategies that differentiate the two nitrogen atoms. Below are the two primary industrial and laboratory routes.

Route A: Reductive Alkylation (Industrial)

The most cost-effective route involves the hydrogenation of 3-aminopyridine or the reductive amination of 1-ethyl-3-piperidone.

Route B: Chiral Pool Synthesis (High Precision)

For drug development requiring high enantiomeric excess (


), synthesis typically starts from L-Glutamic acid or L-Aspartic acid.
Visualization of Synthetic Logic

The following diagram illustrates the conversion of 3-aminopyridine to the target N-ethyl derivative, highlighting the divergence point for chiral resolution.

Synthesis_Pathway Start 3-Aminopyridine Step1 Quaternization (Et-I / MeCN) Start->Step1 Inter1 N-Ethyl-3-aminopyridinium Iodide Step1->Inter1 Alkylation Step2 Cat. Hydrogenation (PtO2 / H2) Inter1->Step2 Racemic Racemic N-Ethylpiperidin-3-amine Step2->Racemic Reduction Resolution Chiral Resolution (L-Tartaric Acid) Racemic->Resolution Final (R)-N-Ethylpiperidin-3-amine Resolution->Final Crystallization

Figure 1: Synthetic pathway from 3-aminopyridine to enantiopure N-ethylpiperidin-3-amine via quaternization and hydrogenation.

Medicinal Chemistry & SAR

The "Privileged" Scaffold

The 3-aminopiperidine moiety is versatile because the amine vector at C3 projects substituents into a different spatial region than the more common 4-aminopiperidine.

  • 4-amino: Linear projection (good for channel blockers).

  • 3-amino: Angular projection (ideal for globular protein active sites like Kinases and Proteases).

SAR Case Study: JAK Inhibitors & DPP-IV

In the development of Tofacitinib (JAK1/3 inhibitor), the piperidine ring is substituted with a methyl group. Analog studies have shown that replacing N-Methyl with N-Ethyl maintains potency but alters metabolic clearance (microsomal stability).

SAR Mapping Diagram:

SAR_Map Core N-Ethylpiperidin-3-amine Core Scaffold N1_Mod N1-Ethyl Substitution Core->N1_Mod C3_Mod C3-Primary Amine Core->C3_Mod Ring_Mod C2/C6 Steric Bulk Core->Ring_Mod N1_Effect Modulates LogP & pKa Prevents N-glucuronidation N1_Mod->N1_Effect C3_Effect Primary Vector for SAR (Ureas, Amides, Sulfonamides) C3_Mod->C3_Effect Ring_Effect Conformational Locking (Prevents rotation) Ring_Mod->Ring_Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N-ethyl and C3-amino positions.[6]

Experimental Protocol

Objective: Synthesis of N-Ethylpiperidin-3-amine Dihydrochloride (Lab Scale). Safety: Piperidines are potent bases and irritants. Work in a fume hood.

Materials
  • Precursor: N-Boc-3-piperidone (CAS: 98977-36-7) or 1-Ethyl-3-piperidone (if available).

  • Reagents: Ethylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), HCl in Dioxane.

  • Solvent: Dichloroethane (DCE), Dichloromethane (DCM).

Methodology (Reductive Amination Route)
  • Imine Formation:

    • In a round-bottom flask, dissolve N-Boc-3-piperidone (1.0 eq) in DCE.

    • Add Ethylamine (1.2 eq) and Acetic Acid (1.0 eq).

    • Stir at room temperature for 30 minutes to form the imine species.

    • Note: If targeting the primary amine at C3 with an ethyl on N1, start with 3-aminopiperidine, protect the primary amine (Boc), ethylate the ring nitrogen, then deprotect.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight (12-16h) under

      
      .
      
  • Workup:

    • Quench with sat.

      
      . Extract with DCM (3x).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Deprotection (if N-Boc protected):

    • Dissolve the intermediate in 4M HCl/Dioxane.

    • Stir for 2 hours (monitor by TLC for disappearance of starting material).

    • Precipitate the salt with diethyl ether.

  • Isolation:

    • Filter the white solid: N-Ethylpiperidin-3-amine dihydrochloride .

    • Yield: Typically 75-85%.

References

  • BenchChem. (2025).[7] 3-Piperidinamine hydrochloride: Structure and Applications. Retrieved from

  • National Institutes of Health (NIH). (2025).
  • Organic Syntheses. (1957). Piperidine, 1-ethyl-.[7][8] Org. Synth. 1957, 37, 25. DOI: 10.15227/orgsyn.037.0025.

  • PubChem. (2025).[8] 1-Ethyl-3-piperidinol and related amines. CID 114524.[8] Retrieved from

  • ResearchGate. (2025). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.
  • Smolecule. (2023).[2] 3-Aminopiperidine dihydrochloride: Drug Intermediates. Retrieved from

Sources

Chemo-Selective Functionalization of N-Ethylpiperidin-3-amine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethylpiperidin-3-amine (CAS: 6789-94-2) is a bifunctional heterocyclic building block critical in the synthesis of neuroactive pharmaceuticals, including benzamide antipsychotics (e.g., Amisulpride analogs) and Janus Kinase (JAK) inhibitors.[1][2] Its utility stems from the distinct electronic and steric environments of its two nitrogen centers: a sterically hindered, basic tertiary amine (endocyclic N1) and a nucleophilic, accessible primary amine (exocyclic C3-NH₂).[1]

This guide provides a technical roadmap for exploiting this duality. Unlike simple aliphatic diamines, the N-ethylpiperidin-3-amine scaffold allows for highly selective functionalization of the primary amine without the need for protecting group strategies on the ring nitrogen.[1]

Part 1: Structural Analysis & Physicochemical Properties[3]

To design effective experiments, one must first deconstruct the molecule’s competing reactive sites.[1]

The "Dual-Nitrogen" Paradox

The molecule contains two basic centers with divergent reactivity profiles.[1] Understanding the distinction between Thermodynamic Basicity and Kinetic Nucleophilicity is the key to successful derivatization.

FeatureEndocyclic Nitrogen (N1)Exocyclic Nitrogen (N3)
Type Tertiary Amine (

)
Primary Amine (

)
Substituent Ethyl group (Steric bulk: High)Hydrogens (Steric bulk: Low)
pKa (Conj.[1][3] Acid) ~10.0 - 10.5 (More Basic)~9.0 - 9.5 (Less Basic)
Nucleophilicity Negligible (towards electrophiles > H⁺)High (Kinetic driver)
Role in Rxn Proton Scavenger / Internal BaseNucleophilic Handle
Stereochemical Considerations

The C3 position is a chiral center.[1] Commercial supplies are often racemic, but drug development frequently requires the enantiopure


- or 

-isomer.[1]
  • Caution: Racemization can occur under harsh basic conditions if the C3 proton is sufficiently acidic (e.g., adjacent to a strong electron-withdrawing group formed after reaction).[1] However, the amine itself is stereochemically stable.[1]

Part 2: Nucleophilic Reactivity Profile

The primary amine at C3 is the sole point of attachment for electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes) under standard conditions.[1] The tertiary N1 acts as an in situ base, neutralizing acid byproducts (e.g., HCl) generated during acylation.[1]

Mechanistic Pathway: Chemoselective Acylation

When reacting with an acid chloride (


), the primary amine attacks the carbonyl carbon.[1] The tertiary amine, being sterically crowded by the ethyl group and the ring structure, cannot form a stable amide bond (quaternization is reversible and unfavorable).[1]

ReactivityPathway Start N-Ethylpiperidin-3-amine N3_Path Path A: N3 Attack (Kinetic Control) Start->N3_Path High Nucleophilicity N1_Path Path B: N1 Attack (Steric Block) Start->N1_Path High Steric Hindrance Electrophile Electrophile (E+) (e.g., Acyl Chloride) Electrophile->N3_Path Intermed Tetrahedral Intermediate N3_Path->Intermed Product N3-Functionalized Product (Amide/Sulfonamide) Intermed->Product -HCl Salt N1-Protonated Salt (Internal Scavenging) Product->Salt HCl capture by N1

Figure 1: Chemoselectivity decision tree.[1] The primary amine (N3) dominates nucleophilic attack, while the tertiary amine (N1) serves as a proton acceptor.[1]

Part 3: Validated Experimental Protocols

Protocol A: Selective Amide Coupling (Schotten-Baumann Conditions)

This protocol utilizes the biphasic nature of the Schotten-Baumann reaction to prevent salt precipitation from stalling the reaction.

Reagents:

  • N-Ethylpiperidin-3-amine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[1]

  • Dichloromethane (DCM) or 2-MeTHF

  • Aqueous Na₂CO₃ (2.0 equiv) or Triethylamine (1.5 equiv)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of N-ethylpiperidin-3-amine in DCM (0.2 M concentration).

  • Base Addition: Add 2.0 equiv of 1M aq. Na₂CO₃.[1] (Alternatively, use TEA in organic phase, but inorganic bases simplify workup).[1]

  • Acylation: Cool the biphasic mixture to 0°C. Add the Acyl Chloride dropwise over 15 minutes.

    • Why? Exothermic control prevents bis-acylation or side reactions.[1]

  • Reaction: Vigorously stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).[1] The starting amine will stain with Ninhydrin; the amide product will not (or stain faintly).[1]

  • Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Combine organics, dry over MgSO₄, and concentrate.

Protocol B: Reductive Amination (Aldehyde Coupling)

Used to attach alkyl groups to the primary amine without quaternizing the ring nitrogen.[1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (1.0 equiv)[1]

  • DCE or THF

Methodology:

  • Mix amine and aldehyde in DCE. Add Acetic Acid (catalytic to stoichiometric) to activate the imine formation.[1]

  • Stir for 30-60 minutes to pre-form the imine (equilibrium).

  • Add STAB in one portion.[1]

  • Stir overnight. Quench with sat. NaHCO₃.

Part 4: Purification & Handling Strategy

The "Sticky Amine" Challenge: Diamines like N-ethylpiperidin-3-amine interact strongly with silanol groups on silica gel, leading to broad peaks and poor recovery.[1]

Chromatographic Solutions

Do not use standard Hexane/Ethyl Acetate gradients.[1]

Recommended Mobile Phases:

  • DCM / MeOH / NH₄OH: (90:10:1).[1] The ammonia competes for silanol sites, sharpening the amine peak.[1]

  • DCM / 7N NH₃ in MeOH: A pre-mixed solution of ammonia in methanol is easier to handle than aqueous ammonium hydroxide.[1]

Salt Formation for Storage

The free base is an oil prone to oxidation and absorbing CO₂.[1] Converting it to a dihydrochloride salt is recommended for long-term storage.[1]

  • Procedure: Dissolve free base in EtOH. Add 2.5 equiv of HCl (4M in Dioxane). Precipitate with Et₂O.[1] Filter and dry under vacuum.[1][4]

PurificationFlow Crude Crude Reaction Mixture (Product + Salts) Workup Basic Workup (pH > 12) Extract with DCM Crude->Workup TLC TLC Check (Use Ninhydrin Stain) Workup->TLC Decision Purity? TLC->Decision Flash Flash Chromatography DCM:MeOH:NH4OH (90:10:1) Decision->Flash Impurities Present Salt Salt Formation (HCl/Dioxane) Decision->Salt Pure Oil Flash->Salt

Figure 2: Purification workflow emphasizing the need for basified mobile phases.

References

  • PubChem. (2023).[1][3] 1-Ethylpiperidin-3-amine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Selectivity of Amines). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for pKa modulation in piperidines). [Link]

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of N-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethylpiperidin-3-amine is a valuable substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents and research chemicals. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 3-position with an amino group, combined with N-alkylation, provides a versatile platform for creating compounds with diverse biological activities. This application note provides a detailed, two-step experimental protocol for the synthesis of N-Ethylpiperidin-3-amine, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical principles, prioritizing reproducibility, safety, and yield.

The synthetic strategy involves a two-stage process:

  • Synthesis of the intermediate, 1-Ethyl-3-piperidone hydrochloride , via a Dieckmann condensation of N,N-bis(ethoxycarbonylethyl)ethylamine, followed by hydrolysis and decarboxylation.

  • Reductive amination of 1-Ethyl-3-piperidone to yield the final product, N-Ethylpiperidin-3-amine.

This protocol emphasizes the causality behind experimental choices and provides a self-validating system through in-process controls and characterization of the final product.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventGradeSupplier
Ethylamine (70% in water)ReagentSigma-Aldrich
Ethyl acrylate≥99%Sigma-Aldrich
Sodium ethoxide≥95%Sigma-Aldrich
Toluene, anhydrous99.8%Sigma-Aldrich
Hydrochloric acid, concentrated37%Fisher Scientific
Diethyl etherACS gradeFisher Scientific
Ammonium acetate≥98%Sigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich
Methanol, anhydrous99.8%Sigma-Aldrich
Sodium hydroxide≥97%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Magnesium sulfate, anhydrous≥99.5%Sigma-Aldrich
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Experimental Protocols

Part 1: Synthesis of 1-Ethyl-3-piperidone hydrochloride

This part of the synthesis involves the preparation of the key intermediate, 1-Ethyl-3-piperidone, through a Dieckmann condensation, a well-established method for forming cyclic β-keto esters.[1][2][3][4]

Step 1.1: Synthesis of Diethyl 3,3'-(ethylazanediyl)dipropanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine (70% in water, 12.9 g, 0.2 mol).

  • Cool the flask in an ice bath and slowly add ethyl acrylate (40.0 g, 0.4 mol) dropwise over 30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • After completion, the reaction mixture is concentrated under reduced pressure to remove any unreacted starting materials and volatile byproducts, yielding the crude diethyl 3,3'-(ethylazanediyl)dipropanoate. This product is typically used in the next step without further purification.

Step 1.2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add anhydrous toluene (200 mL) and sodium ethoxide (13.6 g, 0.2 mol).

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve the crude diethyl 3,3'-(ethylazanediyl)dipropanoate from the previous step in anhydrous toluene (50 mL) and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by adding water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with water (2 x 50 mL).

  • Combine all aqueous layers and acidify to pH 2 with concentrated hydrochloric acid.

  • Heat the acidic aqueous solution to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the solution to room temperature and basify to pH 10 with a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Ethyl-3-piperidone.

  • Dissolve the crude product in diethyl ether (50 mL) and bubble dry hydrogen chloride gas through the solution until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Ethyl-3-piperidone hydrochloride as a solid.

Diagram of the Synthetic Workflow for 1-Ethyl-3-piperidone hydrochloride

Synthesis of 1-Ethyl-3-piperidone hydrochloride ethylamine Ethylamine aminodiester Diethyl 3,3'-(ethylazanediyl)dipropanoate ethylamine->aminodiester Michael Addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->aminodiester piperidone_HCl 1-Ethyl-3-piperidone hydrochloride aminodiester->piperidone_HCl Dieckmann Condensation, Hydrolysis & Decarboxylation NaOEt_Toluene 1. NaOEt, Toluene 2. H₃O⁺, Δ

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Synthesis of N-Ethylpiperidin-3-amine

This final step utilizes a reductive amination reaction, a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6][7][8][9][10]

  • To a 250 mL round-bottom flask, add 1-Ethyl-3-piperidone hydrochloride (16.3 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and anhydrous methanol (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Add 100 mL of water to the residue and basify to pH 12 with a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethylpiperidin-3-amine.

  • The crude product can be purified by vacuum distillation to afford pure N-Ethylpiperidin-3-amine as a colorless to pale yellow oil.

Diagram of the Reductive Amination Step

Reductive Amination piperidone 1-Ethyl-3-piperidone amine N-Ethylpiperidin-3-amine piperidone->amine Reductive Amination reagents NH₄OAc, NaBH₃CN Methanol

Caption: Final conversion to the target compound.

Characterization

The identity and purity of the final product, N-Ethylpiperidin-3-amine, should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the ethyl group protons, the piperidine ring protons, and the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS or ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of N-Ethylpiperidin-3-amine (C₇H₁₆N₂).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethylamine is a corrosive and flammable liquid. Handle with care.

  • Sodium ethoxide is a corrosive and water-reactive solid. Handle under an inert atmosphere if possible.

  • Sodium cyanoborohydride is toxic and should be handled with extreme care. Quench any residual reagent with an oxidizing agent (e.g., bleach) before disposal.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive.

Discussion

The presented two-part synthesis provides a reliable and scalable route to N-Ethylpiperidin-3-amine. The initial Dieckmann condensation is a classic and effective method for the formation of the piperidone ring.[1][3][4] The subsequent reductive amination is a highly efficient and selective transformation that is widely used in organic synthesis for the formation of amines.[6][7][8][9][10] The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the ketone starting material. The workup procedures are standard and designed to effectively isolate and purify the desired products.

References

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents.

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents.

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents.

  • Dieckmann Condensation - Alfa Chemistry.

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE.

  • Reductive Amination - Wordpress.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Petrenko-Kritschenko piperidone synthesis - Grokipedia.

  • Reductive Amination - YouTube.

  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH.

  • Piperidine Synthesis. - DTIC.

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF - ResearchGate.

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.

  • NEt3 BH3CN.

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.

Sources

Application Note: Selective Synthesis of N-Ethylpiperidin-3-amine via Reductive Amination

[1]

Abstract & Strategic Overview

The piperidine-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous DPP-4 inhibitors, GPCR ligands, and kinase inhibitors.[1] The introduction of an N-ethyl group onto the exocyclic primary amine—without affecting the secondary ring nitrogen or causing over-alkylation—presents a specific synthetic challenge.

While direct alkylation with ethyl halides often results in uncontrolled poly-alkylation (quaternization), Reductive Amination using Sodium Triacetoxyborohydride (STAB) offers a kinetic window to achieve high selectivity for the mono-ethylated product.[1]

This guide details the synthesis of tert-butyl 3-(ethylamino)piperidine-1-carboxylate , the protected precursor to N-ethylpiperidin-3-amine.[1] We utilize an orthogonal protection strategy to ensure regioselectivity, employing tert-butyl 3-aminopiperidine-1-carboxylate as the starting material.[1]

Key Reaction Parameters
ParameterSpecificationRationale
Substrate tert-Butyl 3-aminopiperidine-1-carboxylateProtects ring nitrogen; prevents polymerization.[1]
Carbonyl Source Acetaldehyde (1.1 - 1.2 equiv)Electrophile for imine formation.[1]
Reductant Sodium Triacetoxyborohydride (STAB)Mild hydride donor; reduces imine faster than aldehyde.[1]
Solvent 1,2-Dichloroethane (DCE) or THFDCE optimizes STAB solubility and reaction kinetics.[1]
Temperature 0°C

RT
Controls acetaldehyde volatility and imine formation rate.[1]

Mechanism of Action

The success of this protocol relies on the distinct reactivity profile of Sodium Triacetoxyborohydride (


Mechanistic Pathway[1][2][3]
  • Hemiaminal Formation: The primary amine attacks the carbonyl carbon of acetaldehyde.

  • Dehydration: Loss of water generates the imine (Schiff base).

  • Protonation: The acetic acid (present in STAB or added exogenously) protonates the imine to form an iminium ion.

  • Hydride Transfer: STAB delivers a hydride to the iminium carbon, locking in the N-ethyl bond.

Mechanistic Visualization[1][4]

GStartAmine(R-NH2)HemiaminalHemiaminalIntermediateStart->Hemiaminal+ AldehydeAldehydeAcetaldehyde(CH3CHO)Aldehyde->HemiaminalImineImine(R-N=CHCH3)Hemiaminal->Imine- H2OIminiumIminium Ion(R-NH+=CHCH3)Imine->Iminium+ H+ (AcOH)ProductSecondary Amine(R-NH-Et)Iminium->Product+ H- (STAB)

Caption: Step-wise mechanistic flow from amine condensation to selective hydride reduction.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Reagent A: tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv).[1]

  • Reagent B: Acetaldehyde (1.2 equiv). Note: Handle cold due to volatility (bp 20.2°C).[1]

  • Reagent C: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous).[1]

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
Phase 1: Imine Formation[1]
  • Preparation: Charge a dry round-bottom flask with tert-butyl 3-aminopiperidine-1-carboxylate (10 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DCE (30 mL). N

    
     purge is recommended but not strictly required due to STAB's stability.
    
  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Aldehyde Addition: Add Acetaldehyde (12 mmol) dropwise.

    • Critical Insight: Acetaldehyde is extremely volatile. Pre-cool the syringe or pipette to prevent dripping/vaporization.

  • Equilibration: Stir at 0°C for 15–30 minutes to allow hemiaminal/imine equilibrium.

Phase 2: Reduction[1][2][3]
  • Reductant Addition: Add STAB (15 mmol) in 3 portions over 10 minutes.

    • Observation: Mild effervescence may occur.

    • Note: If the reaction mixture is strictly anhydrous, adding 1.0 equiv of Acetic Acid (AcOH) at this stage catalyzes the iminium formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Monitor by LCMS or TLC.

    • Target Mass: [M+H]+ = Starting Material + 28 amu.

    • Common Artifact: If "M+26" (Imine) is observed, the reduction is incomplete. Add 0.5 equiv more STAB.

Phase 3: Workup & Purification[1]
  • Quench: Cool to 0°C and slowly add saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude material is often sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO

    
    ; MeOH/DCM gradient 0 
    
    
    10%).
Phase 4: Deprotection (Optional)

To obtain the free diamine dihydrochloride salt:

  • Dissolve the intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

  • Concentrate to dryness to afford N-ethylpiperidin-3-amine dihydrochloride.[1]

Process Workflow Diagram

WorkflowPrepPrepare 3-Aminopiperidinein DCE at 0°CAddAldAdd Acetaldehyde (1.2 eq)Stir 20 minPrep->AddAldAddSTABAdd STAB (1.5 eq)Warm to RTAddAld->AddSTABMonitorLCMS Check:Is SM consumed?AddSTAB->MonitorMonitor->AddSTABNo (Add 0.5 eq STAB)QuenchQuench with NaHCO3Extract with DCMMonitor->QuenchYesPurifyConcentrate & Purify(Yield > 85%)Quench->Purify

Caption: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

Common Pitfalls
  • Dialkylation: Formation of the tertiary amine (N,N-diethyl) is rare with STAB + Acetaldehyde due to steric hindrance, but can occur if excess aldehyde is used at high temperatures.

    • Fix: Maintain stoichiometry strictly at 1.1–1.2 equivalents of acetaldehyde.

  • Incomplete Reaction:

    • Fix: Acetaldehyde may have evaporated. Add an additional 0.2 equiv of aldehyde and 0.5 equiv of STAB. Ensure the reaction pH is weakly acidic (pH 5–6); add 1 equiv of Acetic Acid if using dry solvents.

  • Boron Complexation: The amine product can sometimes stick to boron salts during workup.

    • Fix: Ensure the

      
       quench is vigorous and long enough (20 mins). Alternatively, use a Rochelle's salt (Potassium sodium tartrate) wash.
      
Safety Data
  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Flammable solid.

  • Acetaldehyde: IARC Group 2B carcinogen. Highly flammable. Flash point -39°C. Use in a well-ventilated fume hood.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][9]J. Org.[4][5][6][7] Chem.1996 , 61, 3849–3862.[4][5][6][7]

    • Tripathy, P. B. ; Mattocks, J. A.; Trant, J. F. Sodium Triacetoxyborohydride.[4][5][6][7][8]Encyclopedia of Reagents for Organic Synthesis.2018 .[10]

      • ChemicalBook.1-Ethylpiperidin-3-amine Properties and Safety.

        Application Notes and Protocols for the Use of N-Ethylpiperidin-3-amine in Parallel Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Drug Discovery

        The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure, combined with the basic nitrogen atom, allows for precise vectoral orientation of substituents to interact with biological targets, while also providing a handle to fine-tune crucial physicochemical properties such as solubility and lipophilicity.[3] N-Ethylpiperidin-3-amine, a readily available and versatile building block, offers two distinct points for diversification: the secondary amine of the piperidine ring and the primary exocyclic amine. This dual functionality makes it an ideal candidate for the rapid generation of diverse chemical libraries through parallel synthesis, a key strategy in modern drug discovery for identifying novel lead compounds.[4][5]

        This application note provides detailed protocols and scientific rationale for the utilization of N-Ethylpiperidin-3-amine in the parallel synthesis of compound libraries via three common and robust chemical transformations: reductive amination, amide coupling, and urea formation. The protocols are designed for a solution-phase parallel synthesis format, which offers flexibility in scale and does not require specialized solid-phase synthesis equipment.[6]

        Physicochemical and Reactivity Profile of N-Ethylpiperidin-3-amine

        A thorough understanding of the physicochemical properties of N-Ethylpiperidin-3-amine is crucial for designing robust synthetic protocols and ensuring safe handling. While specific data for N-Ethylpiperidin-3-amine is not extensively published, we can infer its properties from closely related analogs such as 1-ethylpiperidine and aminopiperidines.

        PropertyEstimated Value/CharacteristicRationale and Impact on Synthesis
        Molecular Weight 128.22 g/mol A relatively small and non-volatile molecule, suitable for standard laboratory manipulations.
        Boiling Point Estimated ~180-200 °CThe relatively high boiling point allows for reactions to be conducted at elevated temperatures without significant loss of the starting material.
        Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, THF, alcohols). Likely has some water solubility due to the amine functionalities.This broad solubility profile provides flexibility in the choice of reaction solvents. The potential for water solubility necessitates appropriate work-up procedures to ensure complete extraction into the organic phase.
        pKa Estimated pKa1 (piperidine N) ~10-11; pKa2 (exocyclic N) ~9-10The basicity of the two nitrogen atoms is a key consideration for reaction conditions. The piperidine nitrogen is generally more basic. In reactions, a suitable base may be required to deprotonate the exocyclic amine for nucleophilic attack.
        Reactivity The exocyclic primary amine is a potent nucleophile, readily participating in reactions with electrophiles such as aldehydes, ketones, activated carboxylic acids, and isocyanates. The secondary piperidine nitrogen is also nucleophilic but can be sterically hindered.This high nucleophilicity makes it an excellent building block for library synthesis. Reaction conditions should be chosen to favor reaction at the primary amine if desired.
        Stability Stable under standard laboratory conditions. Air-sensitive over long-term storage, susceptible to oxidation and carboxylation from atmospheric CO2.It is recommended to store N-Ethylpiperidin-3-amine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to maintain its purity and reactivity.

        Safety and Handling of N-Ethylpiperidin-3-amine

        N-Ethylpiperidin-3-amine and related alkylamines are classified as hazardous chemicals and require careful handling in a well-ventilated fume hood.[3][7][8]

        Hazard ClassPrecautionary Measures
        Corrosive Causes severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[6]
        Toxic/Harmful May be harmful if swallowed, inhaled, or absorbed through the skin.[8] Avoid inhalation of vapors and direct contact with the skin.
        Flammable The compound is likely a combustible liquid.[8] Keep away from heat, sparks, and open flames. Store in a flammables-approved cabinet.

        First Aid:

        • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

        • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

        • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

        • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

        Parallel Synthesis Workflows

        The following sections detail the protocols for generating diverse libraries from N-Ethylpiperidin-3-amine. The workflows are designed for execution in parallel, for instance, using a 24 or 96-well reaction block.

        Reductive Amination for the Synthesis of N-Substituted Ethylpiperidin-3-amines

        Reductive amination is a robust and widely used method for the formation of C-N bonds.[9][10] It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9] This one-pot procedure is highly amenable to parallel synthesis.

        Scientific Rationale:

        The choice of a mild reducing agent is critical to the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose as it is selective for the reduction of the protonated imine intermediate over the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid reaction of the hydride reagent with the solvent. A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.

        Experimental Workflow Diagram:

        G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dispense N-Ethylpiperidin-3-amine solution to each well aldehyde Add a unique aldehyde to each well start->aldehyde add_reagents Add STAB and acetic acid aldehyde->add_reagents react Seal and shake at room temperature add_reagents->react quench Quench with aqueous NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify via automated flash chromatography dry->purify

        Caption: Reductive Amination Workflow

        Detailed Protocol:

        • Reagent Preparation:

          • Prepare a 0.5 M stock solution of N-Ethylpiperidin-3-amine in anhydrous dichloromethane (DCM).

          • Prepare a 0.5 M stock solution of a diverse set of aldehydes in anhydrous DCM.

          • Prepare a 1.0 M solution of sodium triacetoxyborohydride (STAB) in anhydrous DCM. (Note: STAB is moisture-sensitive).

          • Have glacial acetic acid readily available.

        • Reaction Setup (in a 96-well reaction block):

          • To each well, add 200 µL of the N-Ethylpiperidin-3-amine stock solution (0.1 mmol).

          • To each well, add 200 µL of the corresponding aldehyde stock solution (0.1 mmol, 1.0 equivalent).

          • Add 5.7 µL of glacial acetic acid (0.1 mmol, 1.0 equivalent) to each well.

          • Add 150 µL of the STAB solution (0.15 mmol, 1.5 equivalents) to each well.

        • Reaction:

          • Seal the reaction block securely.

          • Shake the reaction block at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS from a representative well.

        • Work-up:

          • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

          • Add an additional 1 mL of DCM to each well and shake vigorously.

          • Separate the organic layer. A convenient method for parallel work-up is to use a liquid handler or a multi-channel pipette.

          • Wash the organic layer with 1 mL of brine.

          • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

          • Concentrate the crude product in a centrifugal evaporator.

        • Purification:

          • The crude products can be purified using an automated parallel flash chromatography system.

        Amide Coupling for the Synthesis of N-Acyl-N'-Ethylpiperidin-3-yl Derivatives

        Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[11] The coupling of N-Ethylpiperidin-3-amine with a library of carboxylic acids provides a straightforward entry to a diverse set of amides.

        Scientific Rationale:

        The direct reaction of a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid must be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then readily attacked by the primary amine of N-Ethylpiperidin-3-amine to form the amide bond. The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and minimize racemization if chiral carboxylic acids are used.[11] A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and any acid generated during the reaction. Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for this transformation.

        Experimental Workflow Diagram:

        G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dispense carboxylic acid solution to each well add_amine Add N-Ethylpiperidin-3-amine solution start->add_amine add_reagents Add EDC, HOBt, and DIPEA add_amine->add_reagents react Seal and shake at room temperature add_reagents->react quench Add water react->quench extract Extract with DCM quench->extract wash Wash with aqueous NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify via automated flash chromatography dry->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dispense N-Ethylpiperidin-3-amine solution to each well add_isocyanate Add a unique isocyanate to each well start->add_isocyanate react Seal and shake at room temperature add_isocyanate->react concentrate Concentrate the reaction mixture react->concentrate purify Purify via automated flash chromatography concentrate->purify

        Sources

        N-Ethylpiperidin-3-amine in the development of psychoactive compounds

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: N-Ethylpiperidin-3-amine Scaffolds in Neuropharmacology

        Introduction & Scope

        The development of psychoactive compounds targeting the cholinergic system has historically relied on the piperidine and quinuclidine pharmacophores. While the N-ethyl-3-piperidinol ester (notably JB-318 ) is a classical psychotomimetic agent known for its potent anticholinergic delirium-inducing properties, the N-Ethylpiperidin-3-amine variant represents a critical bioisostere for modern drug development.

        This guide addresses the application of N-Ethylpiperidin-3-amine as a metabolically stable scaffold. Unlike the ester linkages found in JB-318 or the chemical warfare agent BZ (3-Quinuclidinyl benzilate), which are susceptible to rapid plasma hydrolysis, the amine precursor allows for the synthesis of amide and urea derivatives. These derivatives maintain the steric bulk and lipophilicity required for blood-brain barrier (BBB) penetration while offering superior hydrolytic stability, making them ideal candidates for studying Structure-Activity Relationships (SAR) at Muscarinic Acetylcholine Receptors (mAChRs) and Sigma receptors.

        Chemical Utility & Synthetic Logic

        The Pharmacophore Strategy

        The N-ethyl group on the piperidine nitrogen dictates the compound's pKa and lipophilicity (LogP). In psychoactive development, this "tail" modulates the affinity for the orthosteric binding site of G-Protein Coupled Receptors (GPCRs).

        • Lipophilicity: The ethyl group enhances CNS penetration compared to the methyl analogue.

        • Bioisosterism: Replacing the ester oxygen of JB-318 with a nitrogen (amide linkage) creates a compound that mimics the transition state of acetylcholine hydrolysis but acts as a competitive antagonist.

        Synthetic Pathway Visualization

        The following workflow illustrates the conversion of the amine scaffold into a library of potential psychoactive ligands via amide coupling.

        SynthesisWorkflow Precursor N-Ethylpiperidin-3-amine (Nucleophile) Coupling Activation: EDC-HCl / HOBt (DCM, 0°C -> RT) Precursor->Coupling 1.0 eq Reagent Benzilic Acid / Substituted Glycolic Acids Reagent->Coupling 1.1 eq Intermediate Activated Ester Intermediate Coupling->Intermediate In situ Product Target Amide Ligand (Hydrolytically Stable) Intermediate->Product 12-24h Stirring

        Figure 1: General synthetic workflow for generating stable amide bioisosteres from the N-Ethylpiperidin-3-amine scaffold.

        Experimental Protocols

        Protocol A: Synthesis of N-Ethyl-N-(3-piperidyl)benzilamide Derivatives

        Rationale: This protocol generates a stable amide analog of the psychotomimetic ester JB-318 to test binding affinity without the variable of rapid metabolic degradation.

        Materials Required:

        • N-Ethylpiperidin-3-amine (CAS: 6789-94-2)

        • Benzilic Acid (or substituted phenylglycolic acid)

        • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

        • HOBt (Hydroxybenzotriazole)

        • Dichloromethane (DCM), anhydrous

        • Triethylamine (Et3N)

        Step-by-Step Methodology:

        • Preparation: Dissolve Benzilic acid (1.1 equiv) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

        • Activation: Add EDC-HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution. Stir at 0°C (ice bath) for 30 minutes to form the active ester.

        • Addition: Add N-Ethylpiperidin-3-amine (1.0 equiv) dropwise. If the amine is a salt (e.g., HCl salt), add Et3N (2.5 equiv) to liberate the free base.

        • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM).

        • Work-up: Dilute with DCM. Wash sequentially with:

          • Sat. NaHCO3 (2x) – removes unreacted acid.

          • Water (1x).

          • Brine (1x).

        • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: DCM → 5% MeOH/DCM).

        Expected Results:

        • Yield: 65–80%[1]

        • Appearance: White to off-white solid.

        • Validation: 1H NMR should show the diagnostic amide doublet (~6.5-7.5 ppm) and the ethyl-piperidine multiplets.

        Protocol B: Muscarinic Receptor Binding Affinity (Radioligand Competition)

        Rationale: To determine if the synthesized amide retains the high affinity (nM range) characteristic of the JB-series esters.

        Materials Required:

        • Membranes from CHO cells stably expressing human M1–M5 receptors.

        • Radioligand: [3H]-QNB (Quinuclidinyl benzilate) – Standard high-affinity antagonist.

        • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

        Methodology:

        • Plate Setup: Use 96-well plates. Add 25 µL of test compound (N-ethylpiperidin-3-amine derivative) at concentrations ranging from

          
           to 
          
          
          
          M.
        • Radioligand: Add 25 µL of [3H]-QNB (Final concentration ~0.2 nM, near Kd).

        • Receptor: Add 200 µL of membrane suspension (5–10 µg protein/well).

        • Incubation: Incubate at 25°C for 90 minutes to reach equilibrium.

        • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

        • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

        Data Analysis: Calculate

        
         using non-linear regression. Convert to 
        
        
        
        using the Cheng-Prusoff equation:
        
        
        Where [L] is the radioligand concentration and Kd is the dissociation constant of [3H]-QNB.

        Mechanistic Pharmacology

        The psychoactive effects of this class stem from the blockade of central muscarinic receptors (M1, M4) and potential modulation of Sigma-1 receptors.

        Receptor Interaction Modeling

        The N-ethylpiperidin-3-amine scaffold mimics the cationic head of acetylcholine but lacks intrinsic efficacy (antagonist).

        Mechanism Synapse Synaptic Cleft Receptor Muscarinic Receptor (M1/M4) (G-Protein Coupled) Signal Intracellular Signaling (PLC/IP3 Pathway) Receptor->Signal Inhibition ACh Acetylcholine (Endogenous Agonist) ACh->Receptor Activation (Blocked) Scaffold N-Ethylpiperidin-3-amine Derivative (Antagonist) Scaffold->Receptor High Affinity Binding (Steric Blockade)

        Figure 2: Competitive antagonism mechanism. The bulky N-ethylpiperidine scaffold occupies the orthosteric site, preventing Acetylcholine binding and downstream signaling.

        Comparative Data: Ester vs. Amide

        The following table highlights the shift in properties when moving from the classical ester (JB-318 precursor) to the amine-derived amide.

        PropertyEster (JB-318 Class) Amide (Target Class) Implication for Development
        Linkage -O-C(=O)--NH-C(=O)-Amides are resistant to plasma esterases.
        Half-life Short (< 2 hours)Long (> 6 hours)Amides allow for sustained behavioral studies.
        Binding Affinity (
        
        
        )
        ~0.5 - 2.0 nM~5.0 - 15.0 nMAmides often show slightly lower affinity but higher selectivity.
        CNS Penetration HighModerate-HighBoth cross BBB; N-ethyl group is critical for this.

        References

        • Biel, J. H., et al. (1952). "Piperidines.[2][3][4][5][6][7][8][9][10][11][12] I. Syntheses of Basic Esters of N-Substituted 3-Piperidols." Journal of the American Chemical Society.[3] Link

        • Abood, L. G., & Biel, J. H. (1962). "Anticholinergic Psychotomimetic Agents."[13] International Review of Neurobiology. Link

        • Wang, Y., et al. (2000).[2] "Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

        • Kaczor, A. A., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link

        Disclaimer: The protocols described herein are for research and development purposes only. N-Ethylpiperidin-3-amine derivatives may exhibit potent psychotropic effects.[11][13] All synthesis and handling must comply with local regulations regarding controlled substance analogues.

        Sources

        derivatization of N-Ethylpiperidin-3-amine for SAR studies

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: High-Throughput Derivatization of N-Ethylpiperidin-3-amine for SAR Library Generation

        Executive Summary

        The N-Ethylpiperidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for GPCR ligands, kinase inhibitors, and ion channel modulators. Unlike the unsubstituted piperidine, the N-ethyl group provides a fixed hydrophobic anchor that improves membrane permeability and reduces the high basicity associated with secondary amines, while the C3-primary amine serves as an ideal vector for exploring chemical space.

        This guide details the protocols for derivatizing this scaffold to generate Structure-Activity Relationship (SAR) libraries. We focus on four high-yield transformations: Amide Coupling , Reductive Amination , Sulfonylation , and Urea Formation .

        Strategic SAR Logic

        Effective SAR studies require a clear hypothesis for every modification. For N-Ethylpiperidin-3-amine, the derivatization strategy is governed by the electronic and steric environment of the C3-amine.

        • The N1-Ethyl Anchor: This group masks the N1 polarity, improving Lipinski compliance (logP) and preventing non-specific binding associated with secondary amines. It often occupies a hydrophobic pocket (e.g., S1' in proteases).

        • The C3-Amine Vector: This is the variable region.

          • Amides:[1][2][3][4] Remove the basic center, introducing a hydrogen bond acceptor (HBA) and donor (HBD). Ideal for π-stacking interactions via the attached aryl group.

          • Secondary Amines (Reductive Amination): Retain basicity (pKa ~8-10). Crucial for salt bridges (e.g., Asp/Glu residues in the binding pocket).

          • Sulfonamides: Introduce a tetrahedral geometry and strong HBA, often improving metabolic stability compared to amides.

        Visualization: Derivatization Strategy Map

        The following diagram illustrates the decision matrix for modifying the C3-amine based on desired physicochemical properties.

        SAR_Strategy Scaffold N-Ethylpiperidin-3-amine (Core Scaffold) Amide Amide Coupling (R-COCl / R-COOH) Scaffold->Amide Acylation RedAm Reductive Amination (R-CHO) Scaffold->RedAm Reduction Sulfon Sulfonylation (R-SO2Cl) Scaffold->Sulfon Sn2 Substitution Urea Urea Formation (R-NCO) Scaffold->Urea Addition Out_Amide Properties: - Loss of Basicity - H-Bond Donor/Acceptor - Planar Linker Amide->Out_Amide Out_RedAm Properties: - Retains Basicity (pKa ~9) - Flexible Linker - Solubilizing Group RedAm->Out_RedAm Out_Sulfon Properties: - Tetrahedral Geometry - Metabolic Stability - Strong H-Bond Acceptor Sulfon->Out_Sulfon Out_Urea Properties: - Rigid Linker - Dual H-Bond Donor - High Polarity Urea->Out_Urea

        Caption: Decision tree for C3-amine derivatization based on target physicochemical outcomes.

        Experimental Protocols

        General Considerations
        • Starting Material: N-Ethylpiperidin-3-amine is often supplied as a dihydrochloride salt. Critical Step: You must include an extra equivalent of base (3.0–4.0 eq. total) to neutralize the salt before the nucleophilic amine is available for reaction.

        • Stereochemistry: The scaffold has a chiral center at C3. Ensure you are using the correct enantiomer ((R) or (S)) or the racemate as dictated by your biological data. (R)-isomers are frequently more potent in GPCR targets [1].

        Protocol A: Parallel Amide Library Generation (HATU Method)

        Use this method for diverse carboxylic acid inputs.

        Reagents:

        • 0.2 M N-Ethylpiperidin-3-amine (free base or neutralized salt) in DMF.

        • 0.2 M Carboxylic Acid solution in DMF.

        • 0.2 M HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

        • DIPEA (Diisopropylethylamine), neat.[5]

        Workflow:

        • Activation: To a reaction vial, add 100 µL of Carboxylic Acid solution (20 µmol, 1.0 eq) and 110 µL of HATU solution (22 µmol, 1.1 eq).

        • Basification: Add 10.5 µL DIPEA (60 µmol, 3.0 eq). Shake at Room Temperature (RT) for 15 mins to form the active ester.

        • Coupling: Add 100 µL of N-Ethylpiperidin-3-amine solution (20 µmol, 1.0 eq).

        • Incubation: Shake at RT for 16 hours.

        • Quench: Add 50 µL of 10% aq. Na2CO3 to scavenge excess acid and hydrolyze active esters.

        • Extraction: Add 500 µL Ethyl Acetate. Vortex and separate phases.

        • Validation: Analyze organic layer by LCMS. Target Mass = MW(Acid) + MW(Amine) - 18.

        Protocol B: Reductive Amination (Secondary Amines)

        Use this to maintain basicity at the C3 position.

        Reagents:

        • N-Ethylpiperidin-3-amine (HCl salt) in DCE (1,2-Dichloroethane).

        • Aldehyde library (0.5 M in DCE).

        • STAB (Sodium Triacetoxyborohydride), solid.

        • Acetic Acid (glacial).

        Step-by-Step:

        • Imine Formation: In a vial, dissolve N-Ethylpiperidin-3-amine dihydrochloride (50 mg, 0.25 mmol) in DCE (2 mL). Add DIPEA (87 µL, 0.50 mmol) to free the amine.

        • Add Aldehyde: Add the aldehyde (0.30 mmol, 1.2 eq).

        • Catalysis: Add Acetic Acid (15 µL, 1.0 eq) to catalyze imine formation. Stir for 1 hour at RT. Note: The solution may become slightly cloudy.

        • Reduction: Add solid STAB (80 mg, 0.375 mmol, 1.5 eq) in one portion.

          • Causality: STAB is used over NaBH4 because it is less aggressive and will not reduce the aldehyde before it forms the imine [2].

        • Reaction: Stir at RT for 12–24 hours.

        • Workup: Quench with sat. NaHCO3 (2 mL). Extract with DCM (3 x 2 mL).

        • Purification: Pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute non-basic impurities with MeOH, then elute product with 2M NH3 in MeOH.

        Protocol C: Sulfonylation

        Use for metabolic stability or to probe S1 pockets.

        Reagents:

        • Sulfonyl Chlorides (R-SO2Cl).

        • Pyridine (acts as both solvent and base).

        • DMAP (catalytic).

        Step-by-Step:

        • Dissolve N-Ethylpiperidin-3-amine (1.0 eq) in Pyridine (concentration 0.1 M).

        • Add Sulfonyl Chloride (1.2 eq) at 0°C.

        • Add DMAP (0.1 eq) to accelerate the reaction if the sulfonyl chloride is electron-rich.

        • Warm to RT and stir for 4 hours.

        • Self-Validating Checkpoint: Check LCMS. If R-SO2Cl remains, add 0.5 eq of primary amine scavenger (e.g., aminomethyl polystyrene).

        Workflow Visualization

        The following diagram outlines the parallel synthesis workflow, highlighting critical Quality Control (QC) checkpoints.

        Workflow Start Start: N-Ethylpiperidin-3-amine (HCl Salt) Neutralize Neutralization (DIPEA/DMF) Start->Neutralize 2.0 eq Base Split Split into 96-well Plate Neutralize->Split Reagent_Add Add Reagents (Acids/Aldehydes/Sulfonyls) Split->Reagent_Add Reaction Reaction Incubation (16h, RT) Reagent_Add->Reaction QC_Check QC Checkpoint 1: LCMS Monitoring Reaction->QC_Check QC_Check->Reaction Conversion < 80% (Add Catalyst/Heat) Scavenge Scavenger Resin Addition (Remove excess electrophiles) QC_Check->Scavenge Conversion > 80% Filter Filtration & Evaporation Scavenge->Filter Final Final Library Plate Filter->Final

        Caption: Parallel synthesis workflow with integrated LCMS quality control loop.

        Data Analysis & Expected Outcomes

        When analyzing the SAR data from this library, organize results by the physicochemical change induced at the C3 position.

        Derivatization ClassLinker AtomGeometryKey SAR AttributeExpected LCMS Ion
        Amide Nitrogen (Amide)Planar (sp2)H-bond Acceptor + Donor[M+H]+
        Amine Nitrogen (Amine)Pyramidal (sp3)Positive Charge (at phys. pH)[M+H]+ (often intense)
        Sulfonamide Nitrogen (Sulfonyl)TetrahedralStrong H-bond Acceptor[M+H]+
        Urea Nitrogen (Urea)PlanarDual H-bond Donor[M+H]+

        Troubleshooting Guide:

        • Low Yield in Amide Coupling: Often due to HCl salt not being fully neutralized. Ensure DIPEA is >3 equivalents relative to the amine salt.

        • Over-alkylation in Reductive Amination: Rare with STAB, but if observed, switch to using the ketone equivalent or lower the temperature to 0°C during STAB addition.

        • Poor Solubility: The N-ethyl group aids solubility, but if the R-group is highly lipophilic, use a co-solvent like NMP or DMAc instead of pure DMF.

        References

        • Privileged Scaffolds in Drug Discovery: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. (Context: Foundational concept of privileged structures including piperidines).

        • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. (Context: Standard protocol for STAB reduction).

        • Piperidine SAR Reviews: "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry, 2025. (Context: Recent review of piperidine utility in clinical drugs).

        • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Context: Selection of HATU vs other reagents).

        Sources

        Application Note: Orthogonal Protection & Synthesis Strategies for N-Ethylpiperidin-3-amine Scaffolds

        Author: BenchChem Technical Support Team. Date: February 2026

        Part 1: Strategic Overview & The "Two-Nitrogen" Challenge

        The synthesis and utilization of N-ethylpiperidin-3-amine derivatives present a classic chemoselectivity challenge common in heterocyclic chemistry: distinguishing between a cyclic secondary amine (N1) and an exocyclic primary amine (N3).

        While "N-Ethylpiperidin-3-amine" is often used as a catch-all term, it structurally refers to two distinct isomers with vastly different synthetic requirements:

        • 1-Ethylpiperidin-3-amine: Ethyl group on the piperidine ring nitrogen (N1).

        • N-Ethyl-3-piperidinamine: Ethyl group on the exocyclic amine (N3).

        Mechanistic Basis for Selectivity

        To design a robust protection strategy, one must exploit the subtle electronic and steric differences between the two centers:

        FeatureRing Nitrogen (N1)Exocyclic Nitrogen (N3)Implication
        Type Secondary Amine (Cyclic)Primary Amine (Exocyclic)N1 is generally more nucleophilic due to alkyl inductive effects.
        pKa (Conj. Acid) ~11.1~10.4At controlled pH, N1 protonates first; however, as a free base, N1 reacts faster with electrophiles.
        Sterics Moderately Hindered (Ring)UnhinderedN3 is kinetically more accessible for bulky reagents, but N1's nucleophilicity often overrides this.

        Core Directive: For reliable scale-up, do not rely on stoichiometry alone. Use orthogonal protection group strategies (Boc/Cbz/Fmoc) to lock one site while modifying the other.

        Part 2: Decision Framework & Workflows

        The following Graphviz diagrams illustrate the two primary workflows based on which nitrogen requires the ethyl group.

        Workflow A: Target is 1-Ethylpiperidin-3-amine (N1-Modification)

        Strategy: The exocyclic amine (N3) must be protected (e.g., with Boc) to prevent poly-alkylation, allowing selective ethylation of the ring nitrogen.

        N1_Ethylation Start Starting Material: 3-Aminopiperidine Step1 Step 1: Selective Protection (N3) Reagent: Boc2O (excess), TEA Condition: 0°C to RT Start->Step1 Regiocontrol Issue* Inter1 Intermediate: 3-(Boc-amino)piperidine Step1->Inter1 Note *Note: Direct N3 protection is difficult. Standard route: Protect N1(Z) -> Protect N3(Boc) -> Deprotect N1(Z) Step1->Note Step2 Step 2: N1-Ethylation Reagent: EtI / K2CO3 OR Acetaldehyde / NaBH(OAc)3 Inter1->Step2 Reductive Amination Inter2 Intermediate: 1-Ethyl-3-(Boc-amino)piperidine Step2->Inter2 Step3 Step 3: Global Deprotection Reagent: TFA / DCM or HCl / Dioxane Inter2->Step3 End Target: 1-Ethylpiperidin-3-amine Step3->End

        Figure 1: Workflow for accessing the N1-ethylated scaffold. Note that direct N3-Boc protection on the diamine often yields mixtures; the "Swapping Strategy" (Protocol 1) is preferred.

        Workflow B: Target is N-Ethyl-3-piperidinamine (N3-Modification)

        Strategy: The ring nitrogen (N1) is more nucleophilic and must be capped (e.g., with Boc) to force reaction at the exocyclic amine.

        N3_Ethylation Start Starting Material: 3-Aminopiperidine Step1 Step 1: Selective N1-Protection Reagent: Boc2O (0.9 eq), 0°C Solvent: DCM/MeOH Start->Step1 Exploits N1 Nucleophilicity Inter1 Intermediate: 1-Boc-3-aminopiperidine Step1->Inter1 Step2 Step 2: N3-Ethylation Reagent: Acetaldehyde, NaBH(OAc)3 Inter1->Step2 Inter2 Intermediate: 1-Boc-3-(ethylamino)piperidine Step2->Inter2 Step3 Step 3: Deprotection Reagent: TFA / DCM Inter2->Step3 End Target: N-Ethyl-3-piperidinamine Step3->End

        Figure 2: Workflow for accessing the N3-ethylated scaffold. This route exploits the natural nucleophilicity difference.

        Part 3: Detailed Experimental Protocols

        Protocol 1: The "Protection Swap" (Accessing Free N1, Protected N3)

        Use Case: When you need to modify the ring nitrogen (N1) but need the exocyclic amine (N3) blocked. Direct protection of N3 is difficult because N1 reacts first. We use a 3-step "Swap" sequence.

        Materials:

        • 3-Aminopiperidine dihydrochloride[1][2]

        • Benzyl chloroformate (Cbz-Cl)

        • Di-tert-butyl dicarbonate (Boc2O)

        • Palladium on Carbon (Pd/C)

        Step-by-Step:

        • Selective N1-Boc Protection:

          • Dissolve 3-aminopiperidine (10 mmol) in DCM (50 mL) with TEA (22 mmol) at 0°C.

          • Add Boc2O (0.95 eq, 9.5 mmol) dissolved in DCM dropwise over 1 hour. Crucial: Slow addition at low temp favors the more nucleophilic N1.

          • Result: 1-Boc-3-aminopiperidine (Major product).

        • N3-Cbz Protection:

          • To the crude reaction mixture from Step 1 (containing 1-Boc-3-aminopiperidine), add Na2CO3 (aq) and Cbz-Cl (1.1 eq). Stir at RT for 4 hours.

          • Result: 1-Boc-3-(Cbz-amino)piperidine (Orthogonally protected).

        • Selective N1-Deprotection:

          • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

          • Concentrate in vacuo.

          • Result: 3-(Cbz-amino)piperidine (Free N1, Protected N3).

        Validation:

        • NMR: Check for disappearance of the t-butyl singlet (~1.4 ppm) and retention of aromatic Cbz signals (7.3-7.4 ppm).

        • Self-Check: If N1 is not free, subsequent alkylation will fail.

        Protocol 2: Synthesis of N-Ethyl-3-piperidinamine (N3-Ethyl)

        Use Case: Creating the exocyclic ethyl variant.

        Materials:

        • 1-Boc-3-aminopiperidine (Commercial or from Protocol 1, Step 1)

        • Acetaldehyde

        • Sodium Triacetoxyborohydride (STAB)[3]

        • Acetic Acid

        Step-by-Step:

        • Imine Formation:

          • Dissolve 1-Boc-3-aminopiperidine (5 mmol) in DCE (25 mL).

          • Add Acetaldehyde (5.5 mmol, 1.1 eq).

          • Add Acetic Acid (1 eq) to catalyze imine formation. Stir for 30 mins at RT.[3]

        • Reduction:

          • Cool to 0°C. Add STAB (7.5 mmol, 1.5 eq) portion-wise.

          • Allow to warm to RT and stir overnight.

          • Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity against reducing the Boc carbonyl.

        • Workup:

          • Quench with sat. NaHCO3. Extract with DCM.

          • Purify via column chromatography (MeOH/DCM).

        • Final Deprotection:

          • Remove Boc group using TFA/DCM (1:4 ratio).

          • Neutralize with basic resin or NaOH workup to obtain the free base.

        Part 4: Quantitative Comparison of Protecting Groups

        When selecting strategies for N-ethylpiperidin-3-amine, the choice of protecting group (PG) dictates the deprotection conditions and orthogonality.

        PG StrategySelectivity for N1 (Ring)Stability to Ethylation (Basic)Deprotection ConditionCompatibility with N-Ethyl Synthesis
        Boc (t-Butyloxycarbonyl) High (Kinetic control at 0°C)Excellent (Stable to NaH, K2CO3)Acid (TFA or HCl)Best for N1 protection during N3 reductive amination.
        Cbz (Benzyloxycarbonyl) Moderate (Requires Schotten-Baumann)GoodHydrogenation (H2/Pd) or Strong Acid (HBr)Best for N3 protection if N1 needs acid-labile modification later.
        Fmoc (Fluorenylmethoxycarbonyl) Low (Steric bulk affects both)Poor (Labile to secondary amines)Base (Piperidine)Avoid. The free secondary amine of the piperidine ring can prematurely cleave Fmoc.
        Trifluoroacetyl (TFAc) HighModerate (Labile to strong base)Mild Base (K2CO3/MeOH)Good alternative if acid/hydrogenation is not possible.

        Part 5: Troubleshooting & Critical Control Points

        • Regioselectivity Failure (Mixture of Products):

          • Symptom: Getting both N1-Boc and N3-Boc, or bis-Boc.

          • Solution: Lower the temperature to -10°C during Boc anhydride addition. Use exactly 0.9 eq of Boc2O to leave some starting material (which is easier to separate than bis-protected byproduct).

        • Over-alkylation (Quaternary Ammonium):

          • Symptom: During N-ethylation using Ethyl Iodide, you observe quaternary salts.

          • Solution: Switch to Reductive Amination (Acetaldehyde + STAB) as described in Protocol 2. Reductive amination stops cleanly at the secondary amine stage for the exocyclic nitrogen much better than direct alkylation.

        • Scaffold Racemization:

          • Risk: If using chiral 3-aminopiperidine, strong bases or high heat during protection can cause racemization at the C3 chiral center.

          • Control: Keep protection reactions neutral or mildly basic (TEA/DIPEA). Avoid strong bases like NaH until the nitrogen is protected.

        References

        • Regioselective Protection of Diamines

          • Adamson, J., et al. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chem. Commun., 2020, 56, 10568-10571. [Link]

        • General Piperidine Synthesis Strategies

          • Zhang, Z., et al. "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates." J. Am. Chem. Soc., 2024, 146, 1, 936–945.[4] [Link]

        • Protective Groups in Organic Synthesis: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. (Standard Reference Text).
        • Reductive Amination Protocols

          • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996, 61, 3849-3862. [Link]

        Sources

        Advanced Application Note: Solid-Phase Synthesis with N-Ethylpiperidin-3-amine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Strategic Importance

        The N-Ethylpiperidin-3-amine moiety represents a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands for Sigma-1 receptors , GPCRs , and kinase inhibitors (e.g., Akt inhibitors).[1] Its structural rigidity, combined with the basicity of the piperidine ring and the steric bulk of the ethyl group, offers unique pharmacokinetic properties.

        However, incorporating this building block via Solid-Phase Peptide Synthesis (SPS) presents specific challenges, primarily driven by the nucleophilicity and steric hindrance of the amine. This guide provides a validated, high-fidelity protocol for coupling N-Ethylpiperidin-3-amine (and its derivatives) to resin-bound electrophiles.[1]

        Key Technical Challenges Addressed:

        • Steric Hindrance: The N-ethyl group creates significant steric bulk, reducing coupling rates compared to primary amines.[1]

        • Monitoring: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines; the Chloranil test is mandatory.[1]

        • Resin Compatibility: Selection of resins (2-CTC vs. Rink Amide) to prevent premature cleavage or diketopiperazine formation.[1]

        Chemical Compatibility & Resin Selection[2]

        Proper resin selection is the first "Self-Validating" step.[1] The choice depends on whether the piperidine amine is the anchoring point or a building block added later.

        Resin TypeLoading StrategyRecommended ForCaveats
        2-Chlorotrityl Chloride (2-CTC) SN1 / SN2 DisplacementC-terminal anchoring of the piperidine ring.[1]Extremely acid-sensitive.[1] Do not use >5% TFA if keeping resin intact.[1]
        Rink Amide (RAM) Amide CouplingGenerating C-terminal amides (e.g., Piperidine-carboxamides).[1]Requires strong acid (95% TFA) for cleavage.[1]
        Wang Resin EsterificationC-terminal acids.[1][2]Prone to diketopiperazine formation if Proline/Piperidine is at the C-terminus.[1]

        Expert Insight: For library generation involving N-Ethylpiperidin-3-amine, 2-CTC resin is superior for anchoring because the bulky trityl group minimizes aggregation and prevents racemization during loading.[1]

        Protocol A: High-Efficiency Coupling (The "Gold Standard")

        This protocol addresses the most difficult scenario: Coupling a resin-bound carboxylic acid to the secondary amine of free N-Ethylpiperidin-3-amine in solution. [1]

        Reagents & Materials[3][4][5][6][7][8][9][10][11]
        • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

          • Why: HATU/HOAt systems generate the highly reactive -OAt ester, which is crucial for sterically hindered secondary amines.[1]

        • Base: DIEA (Diisopropylethylamine).[1]

        • Solvent: Anhydrous DMF (Dimethylformamide).[1]

        • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for difficult sequences.[1]

        Step-by-Step Procedure
        • Resin Preparation (Swelling):

          • Swell the resin (approx.[1][3] 0.5 mmol scale) in DCM for 20 minutes, then wash 3x with DMF.

          • Reasoning: DCM swells polystyrene beads maximally, exposing internal sites.[1]

        • Activation (Pre-activation is Critical):

          • In a separate vial, dissolve the Carboxylic Acid (4.0 eq) and HATU (3.9 eq) in DMF.

          • Add DIEA (8.0 eq).[1]

          • Wait exactly 2 minutes.

          • Note: The solution should turn yellow.[1] If using COMU, a red/orange color indicates active species formation.[1][4]

        • Coupling Reaction:

          • Add the pre-activated solution to the resin.

          • Immediately add N-Ethylpiperidin-3-amine (4.0 - 5.0 eq).[1]

          • Agitate at Room Temperature for 2 to 4 hours .

          • Optimization: For extremely hindered substrates, microwave irradiation (50°C, 25W, 15 min) can drive the reaction to completion.[1]

        • Washing:

          • Drain the vessel.[1]

          • Wash with DMF (3 x 2 min), DCM (3 x 2 min), and DMF (3 x 2 min).[1]

        Protocol B: Validation via Chloranil Test (QC)

        CRITICAL: Do NOT use the Kaiser (Ninhydrin) test.[1] It detects primary amines (blue beads) but fails for secondary amines like N-ethylpiperidine.[1]

        The Chloranil Test Protocol

        This test detects free secondary amines.[1][5] A positive result (blue/green beads) means the coupling failed (amine is still free).[1] A negative result (colorless/yellow) means coupling was successful .[1]

        • Sampling: Remove ~1-2 mg of resin beads and wash thoroughly with Ethanol (to remove acidic/basic residues).[1]

        • Reagents:

          • Solution A: 2% Acetaldehyde in DMF.[1]

          • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[1]

        • Reaction:

          • Place beads in a small glass tube.

          • Add 2 drops of Solution A and 2 drops of Solution B.

          • Let stand for 5 minutes at room temperature.

        • Interpretation:

          • Dark Blue/Green Beads: Positive (+) -> Free Secondary Amine present.[1][6] Action: Recouple.

          • Amber/Yellow/Colorless Beads: Negative (-) -> Amine is acylated.[1] Action: Proceed.

        Visualization: Synthesis Workflow

        The following diagram illustrates the decision logic for the synthesis cycle, integrating the specific QC requirements for secondary amines.

        SPS_Workflow Start Start: Resin-Bound Carboxylic Acid Activation Activation: Acid + HATU + DIEA (2 min pre-activation) Start->Activation Coupling Coupling: Add N-Ethylpiperidin-3-amine (2-4 hrs / MW 50°C) Activation->Coupling Wash Wash: DMF x3 -> DCM x3 -> DMF x3 Coupling->Wash QC_Test QC: Chloranil Test (Specific for Sec. Amines) Wash->QC_Test Recouple Result: Blue/Green Beads (Incomplete Coupling) QC_Test->Recouple Positive (+) Success Result: Amber/Clear Beads (Coupling Complete) QC_Test->Success Negative (-) Recouple->Activation Repeat with fresh reagents Capping Capping: Ac2O / Pyridine Success->Capping Cleavage Final Cleavage: TFA / TIS / H2O Capping->Cleavage

        Figure 1: Logic flow for the solid-phase coupling of N-Ethylpiperidin-3-amine, highlighting the critical Chloranil QC checkpoint.

        Troubleshooting & Expert Tips

        ObservationRoot CauseCorrective Action
        Low Loading / Yield Steric hindrance of the ethyl group prevents nucleophilic attack.[1]Switch from HATU to COMU or PyAOP .[1] Use microwave heating (max 60°C to avoid racemization).[1]
        Resin Aggregation Hydrophobic collapse of the piperidine scaffold.Use "Magic Mixture" solvent: DCM:DMF:NMP (1:1:1) to maximize swelling.[1]
        False Negative QC Chloranil test performed on acidic beads.Wash beads with 10% DIEA/DCM, then MeOH before testing to ensure the amine is deprotonated.[1]
        Racemization Over-activation of the chiral center at C3.Use Oxyma Pure as an additive instead of HOBt to suppress racemization.[1] Keep base (DIEA) < 2.0 eq relative to acid.[1]

        References

        • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of resin compatibility and protecting group strategies). [1]

        • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Authoritative source on HATU/COMU mechanisms).

        • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research. (The definitive protocol for the Chloranil test).

        • BenchChem. (2025).[1] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (Context on the biological relevance of piperidine scaffolds).

        • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Protocols for HATU and COMU usage).

        Sources

        Troubleshooting & Optimization

        🔬 Technical Support Center: N-Ethylpiperidin-3-amine Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        The following guide serves as a specialized Technical Support Center for the synthesis of N-Ethylpiperidin-3-amine (specifically 3-(ethylamino)piperidine ). It is designed to troubleshoot yield issues, optimize reaction parameters, and provide authoritative, mechanistic insights for drug development researchers.

        Ticket ID: YIELD-OPT-3AP Status: Open Topic: Optimizing Yield & Selectivity in Reductive Amination Assigned Specialist: Senior Application Scientist

        🛑 Critical Initial Check: Structure & Nomenclature

        Before proceeding, confirm your target structure to ensure the correct synthetic route is applied.

        • Target A: N-Ethylpiperidin-3-amine (3-(ethylamino)piperidine)

          • Structure: Ethyl group is attached to the exocyclic amine at position 3. The ring nitrogen is unsubstituted (or protected).

          • Primary Route: Reductive Amination of 3-piperidone.

        • Target B: 1-Ethylpiperidin-3-amine

          • Structure: Ethyl group is attached to the endocyclic ring nitrogen.

          • Primary Route: N-Alkylation of 3-aminopiperidine.

        > This guide focuses on Target A , the most challenging intermediate to synthesize mono-selectively.

        📘 Module 1: The "Gold Standard" Protocol

        User Question: "I am using direct alkylation of 3-aminopiperidine with ethyl bromide, but my yield is <30% and I see multiple spots on TLC. How do I fix this?"

        Technical Response: Direct alkylation of primary amines with alkyl halides is a "forbidden" route for high-yield synthesis due to the "Polyalkylation Trap." The product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation (diethyl and quaternary salts).

        The Solution: Switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This route guarantees mono-alkylation selectivity.

        Optimized Workflow (Step-by-Step)

        Precursor: tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone). Reagents: Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH). Solvent: 1,2-Dichloroethane (DCE) or THF.

        StepActionCritical Technical Insight
        1 Imine Formation Mix 1-Boc-3-piperidone (1.0 eq) and Ethylamine (1.2–1.5 eq) in DCE. Add AcOH (1.0 eq). Stir for 30–60 min.Equilibrium Control: AcOH catalyzes the dehydration of the carbinolamine intermediate to form the imine. Do not skip the acid if using a ketone.
        2 Reduction Add STAB (1.5 eq) in one portion. Stir at RT for 12–16 h.Chemoselectivity: STAB is less reactive than NaBH₄. It reduces the protonated imine selectively without reducing the ketone starting material, minimizing side products [1].
        3 Quench & Workup Quench with sat. NaHCO₃. Extract with DCM.[2]pH Management: The product is a base. Ensure the aqueous layer is basic (pH > 9) during extraction to force the amine into the organic layer.
        4 Deprotection (Optional) Treat with TFA/DCM or HCl/Dioxane.If the free piperidine is required, remove the Boc group after the ethylation to prevent ring nitrogen interference.

        📉 Module 2: Troubleshooting Dashboard

        User Question: "My reaction is stalled, or I am losing product during workup. What is happening?"

        Use this logic flow to diagnose the root cause of low yields.

        Visual Troubleshooting Logic

        Troubleshooting Start Start: Low Yield Diagnosis CheckSM Is Starting Material (Ketone) remaining? Start->CheckSM CheckImine Was the Imine formed? CheckSM->CheckImine Yes CheckWorkup Is Product in Aqueous Layer? CheckSM->CheckWorkup No (Reaction Complete) Moisture Issue: Wet Solvent/Reagent STAB decomposed. CheckImine->Moisture No (Hydrolysis) Sterics Issue: Steric Hindrance Ketone is unreactive. CheckImine->Sterics Slow Formation Success Optimization: Increase Time/Temp or Switch to Ti(OiPr)4 additive. Moisture->Success Dry Solvents Sterics->Success Add Lewis Acid pH_Issue Issue: pH too low during extraction. Amine is protonated (salt). CheckWorkup->pH_Issue Yes CheckWorkup->Success No (Degradation?)

        Caption: Diagnostic logic tree for identifying yield loss in reductive amination workflows.

        FAQ: Specific Failure Modes

        Q1: The reaction is incomplete even after 24 hours.

        • Diagnosis: The imine formation equilibrium is unfavorable, or the STAB has decomposed (it releases H₂ gas when wet).

        • Fix:

          • Dry Solvents: Ensure DCE/THF is anhydrous.

          • Lewis Acid Additive: Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.0–1.5 eq), to the ketone/amine mixture before adding the reducing agent. This acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine [2].

        Q2: I have low recovery after extraction.

        • Diagnosis: The product, N-ethyl-N-Boc-piperidin-3-amine, is moderately polar. The deprotected product (N-ethylpiperidin-3-amine) is highly polar and water-soluble .

        • Fix:

          • For Boc-protected: Ensure aqueous pH is >10 using 1N NaOH (not just NaHCO₃) to fully deprotonate the amine.

          • For Free Amine: Do not use aqueous extraction. Evaporate the reaction mixture and use Ion Exchange Chromatography (e.g., Dowex 50W) or purify via alumina column chromatography.

        Q3: Can I use NaBH₄ instead of STAB?

        • Diagnosis: NaBH₄ is cheaper but less selective. It will reduce the ketone to the alcohol (3-hydroxypiperidine) faster than it reduces the imine.

        • Fix: If you must use NaBH₄, you must form the imine completely first (pre-stir 2h with molecular sieves or Ti(OiPr)₄) before adding NaBH₄ at 0°C. STAB is strongly recommended for reproducibility.

        📊 Module 3: Quantitative Optimization Data

        Comparison of reducing agents for the reductive amination of piperidones.

        ParameterNaBH(OAc)₃ (STAB)NaBH₃CN (Cyanoborohydride)NaBH₄ (Borohydride)
        Selectivity High (Reduces Imine > Ketone)High (pH dependent)Low (Reduces Ketone > Imine)
        Toxicity Low (Boric acid byproduct)High (Generates HCN) Low
        Water Tolerance Low (Decomposes)HighModerate
        Typical Yield 85–95% 70–80%40–60% (Alcohol impurities)
        Recommendation Preferred Legacy method (Avoid)Only with Ti(OiPr)₄

        🧪 Module 4: Scalability & Safety

        When scaling this reaction from mg to grams:

        • Exotherm Control: The addition of STAB can be slightly exothermic. Add portion-wise.

        • Gas Evolution: STAB generates acetic acid and potentially hydrogen gas if moisture is present. Ensure proper venting.

        • Quenching: The quench with NaHCO₃ releases CO₂. Add slowly to avoid "volcano" eruptions in the separatory funnel.

        📚 References

        • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

        • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

        • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

        Sources

        Technical Support Center: N-Ethylpiperidin-3-amine Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket Status: OPEN Agent: Senior Application Scientist (Process Chemistry Division)

        Executive Summary: The Selectivity Paradox

        The synthesis of N-Ethylpiperidin-3-amine presents a classic chemoselectivity challenge. The molecule contains two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring (N1) and the primary exocyclic amine at the 3-position (N3).

        Depending on your target—1-ethylpiperidin-3-amine (Ring-N alkylated) or N-ethylpiperidin-3-amine (Exocyclic-N alkylated)—the synthetic route differs radically. Most user tickets stem from attempting direct alkylation on the unprotected diamine, which inevitably leads to an intractable mixture of regioisomers and polyalkylated salts.

        This guide addresses the three most common failure modes:

        • Regiochemical Scramble (Alkylation at the wrong nitrogen).

        • The "Polyalkylation" Trap (Formation of tertiary amines/quats).

        • Reductive Dimerization (Formation of bis-piperidine impurities).

        Module 1: Diagnosing Regioselectivity Failures

        User Complaint: "I added ethyl bromide to 3-aminopiperidine, but I got a mixture of four different products. NMR is a mess."

        Root Cause: In unprotected 3-aminopiperidine, the secondary ring amine (N1) is generally more nucleophilic than the primary exocyclic amine (N3) due to the inductive effect of the alkyl ring, despite being slightly more sterically hindered. Direct alkylation is uncontrolled.

        The Troubleshooting Matrix
        Target MoleculeCorrect PrecursorCritical Reagent/MethodWhy this works
        1-Ethylpiperidin-3-amine (Ring N)3-AminopyridineEthyl Iodide then H₂/PtO₂Route A: Quaternizes the pyridine nitrogen first; reduction yields the saturated ring with the ethyl group intact.
        N-Ethylpiperidin-3-amine (Exocyclic N)1-Boc-3-piperidone Ethylamine + NaHB(OAc)₃Route B: Reductive amination on the ketone forces reaction at the 3-position. The Boc group protects the ring nitrogen.
        N-Ethylpiperidin-3-amine (Exocyclic N)1-Boc-3-aminopiperidine Acetaldehyde + NaHB(OAc)₃Route C: Reductive alkylation of the primary amine. Requires orthogonal protection of the ring N.
        Visualizing the Pathway of Doom (Direct Alkylation)

        G Start 3-Aminopiperidine N1 1-Ethyl (Ring Alkylation) MAJOR Start->N1 Fast (k1) N3 N-Ethyl (Exocyclic Alkylation) MINOR Start->N3 Slow (k2) EtBr + EtBr (Direct Alkylation) Di 1,N-Diethyl (Dialkylation) N1->Di +EtBr N3->Di +EtBr Quat Quaternary Salts (Polyalkylation) Di->Quat Uncontrolled

        Figure 1: The "Pathway of Doom" illustrating why direct alkylation fails. Kinetic competition favors N1, but subsequent alkylations occur rapidly.

        Module 2: The "Polyalkylation" Trap in Reductive Amination

        User Complaint: "I am using Route C (1-Boc-3-aminopiperidine + Acetaldehyde). I want the mono-ethyl secondary amine, but I keep getting the diethyl tertiary amine impurity."

        Root Cause: This is a classic issue in reductive amination known as over-alkylation . The product (secondary amine) is often more nucleophilic than the starting primary amine, reacting with residual aldehyde to form an enamine/iminium species that gets reduced again.

        Technical Fix: The "Abdel-Magid" Protocol You must tune the hydride strength. Using Sodium Borohydride (NaBH₄) is too aggressive and reduces the aldehyde to alcohol or promotes rapid over-alkylation.

        Optimized Protocol:

        • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] (DCE is superior for solubilizing the intermediate).

        • Stoichiometry: 1.0 eq Amine : 1.0–1.1 eq Aldehyde : 1.4 eq Reducing Agent.

        • Reducing Agent: Sodium Triacetoxyborohydride (STAB) .

          • Why: STAB is sterically bulky and electron-deficient. It coordinates with the imine oxygen, accelerating imine reduction while reacting very slowly with the free aldehyde [1].

        • Acid Catalyst: Add 1.0 eq Acetic Acid .

          • Mechanism:[3][4][5] Promotes formation of the iminium ion (the active species for reduction) and suppresses the formation of the "bis-alkyl" species by protonating the product amine.

        Comparison of Reducing Agents:

        ReagentAcidity (pH)Selectivity RiskRecommended For
        NaBH₄ BasicHigh (Alcohol formation & Dialkylation)Simple reductions, not selective amination.
        NaBH₃CN Acidic (requires AcOH)Low (Toxic Cyanide risk)Historic standard, but slow.
        NaHB(OAc)₃ Mildly AcidicLowest (Best Mono-alkylation control)Gold Standard for this synthesis.
        Module 3: Troubleshooting "Stuck" Intermediates & Dimerization

        User Complaint: "My LCMS shows a mass corresponding to [2M - 2H]. Is my product polymerizing?"

        Root Cause: You are seeing Reductive Dimerization . If the aldehyde concentration is too low, or if the imine formation is slow, the unreacted primary amine (1-Boc-3-aminopiperidine) can react with the imine intermediate of another molecule (transimination) or the aldehyde can bridge two amine units.

        The "Stepwise" Fix: If STAB fails to stop dimerization, switch to a Stepwise Indirect Reductive Amination :

        • Step 1: Mix Amine + Aldehyde + Drying Agent (MgSO₄ or Ti(OiPr)₄) in Methanol. Stir 2-4 hours.

          • Goal: Force Imine formation to completion before adding hydride.

        • Step 2: Filter off drying agent (if solid).

        • Step 3: Add NaBH₄ (cheaper/stronger) at 0°C.

          • Why: Since no free aldehyde remains, you can use a stronger reducing agent without risking alcohol formation.

        Visualizing the Troubleshooting Flowchart

        Troubleshooting Start Problem Encountered Decision Identify Impurity (LCMS/NMR) Start->Decision Impurity1 Dialkylated (Tertiary Amine) Decision->Impurity1 Mass = Target + 28 Impurity2 Regioisomer Mixture Decision->Impurity2 Complex NMR Impurity3 Dimer (2M species) Decision->Impurity3 High Mass Action1 Switch to STAB (NaHB(OAc)3) Add 1 eq AcOH Impurity1->Action1 Action2 Check Starting Material. Use 1-Boc-3-piperidone (Route B) Impurity2->Action2 Action3 Use Stepwise Method. Pre-form Imine with Ti(OiPr)4 Impurity3->Action3

        Figure 2: Diagnostic logic for impurity profiles in N-ethylpiperidin-3-amine synthesis.

        Experimental Protocol: Selective Synthesis of N-Ethyl-1-Boc-piperidin-3-amine

        This protocol minimizes side reactions via Route C (Reductive Alkylation).

        • Preparation: Charge a flame-dried flask with 1-Boc-3-aminopiperidine (1.0 eq) and DCE (0.2 M concentration).

        • Imine Formation: Add Acetaldehyde (1.05 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 mins.

          • Checkpoint: Solution may warm slightly. Ensure aldehyde is fresh (no polymerization).

        • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in three portions over 15 minutes.

          • Note: Gas evolution (H₂) is minimal but possible.

        • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.[6]

        • Quench (Critical): Quench with Saturated NaHCO₃.

          • Troubleshooting: If an emulsion forms (boron complexes), add saturated Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour.

        • Deprotection (Next Step): The resulting product is N-ethyl-N-Boc-protected. Remove Boc with 4M HCl in Dioxane to yield the final N-ethylpiperidin-3-amine .

        References
        • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

        • Bar-Haim, G. , & Kol, M. (2004).[4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[4][9] Organic Letters, 6(20), 3549–3551. Link

        • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from Link

        Sources

        identifying byproducts in N-Ethylpiperidin-3-amine synthesis by GC-MS

        Author: BenchChem Technical Support Team. Date: February 2026

        A-Technical-Guide-for-Identifying-Byproducts-by-GC-MS

        Welcome to the Technical Support Center for the synthesis of N-Ethylpiperidin-3-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) to assist in the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower your experimental decisions.

        The Synthetic Pathway: Reductive Amination

        The most common and efficient method for the synthesis of N-Ethylpiperidin-3-amine is the reductive amination of 3-aminopiperidine with acetaldehyde. This reaction proceeds in two key stages: the formation of an imine intermediate, followed by its reduction to the final secondary amine product.

        3-Aminopiperidine 3-Aminopiperidine Imine Intermediate Imine Intermediate 3-Aminopiperidine->Imine Intermediate Nucleophilic attack Acetaldehyde Acetaldehyde Acetaldehyde->Imine Intermediate N-Ethylpiperidin-3-amine N-Ethylpiperidin-3-amine Imine Intermediate->N-Ethylpiperidin-3-amine Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->N-Ethylpiperidin-3-amine

        Caption: Reductive amination pathway for N-Ethylpiperidin-3-amine synthesis.

        The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice; however, it can also reduce the starting acetaldehyde.[1] More selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate.[2]

        Identifying Potential Byproducts by GC-MS

        During your GC-MS analysis, you may encounter several peaks besides your target compound. Understanding the potential side reactions is key to identifying these byproducts.

        Common Byproducts and Their Characteristics
        CompoundMolecular Weight ( g/mol )Expected Retention Time (Relative to Product)Key m/z FragmentsPotential Origin
        N-Ethylpiperidin-3-amine (Product) 128.221.00128 (M+) , 113, 99, 84, 70, 57Target Molecule
        3-Aminopiperidine100.16< 1.00100 (M+) , 83, 71, 56Unreacted starting material
        Acetaldehyde44.05<< 1.0044 (M+) , 29Unreacted starting material
        Imine Intermediate126.20~1.00126 (M+) , 111, 97, 83Incomplete reduction
        N,N-Diethylpiperidin-3-amine156.27> 1.00156 (M+) , 141, 127, 98, 72Over-alkylation of the product

        Note: Retention times are relative and can vary based on the GC column and method parameters. The provided m/z fragments are based on typical electron ionization (EI) fragmentation patterns.

        cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts 3-Aminopiperidine 3-Aminopiperidine Imine Imine 3-Aminopiperidine->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine N-Ethylpiperidin-3-amine N-Ethylpiperidin-3-amine Imine->N-Ethylpiperidin-3-amine Reduction N,N-Diethylpiperidin-3-amine N,N-Diethylpiperidin-3-amine N-Ethylpiperidin-3-amine->N,N-Diethylpiperidin-3-amine Over-alkylation

        Caption: Formation of product and key byproduct in the synthesis.

        Frequently Asked Questions (FAQs) & Troubleshooting

        Here we address common issues encountered during the GC-MS analysis of N-Ethylpiperidin-3-amine synthesis.

        Q1: I see a peak with a mass of 100 m/z that elutes before my product. What is it?

        A1: A peak with a molecular ion of 100 m/z is very likely unreacted 3-aminopiperidine. Its earlier elution is expected due to its lower molecular weight and potentially higher volatility compared to the N-ethylated product.

        • Causality: This indicates an incomplete reaction. The molar ratio of acetaldehyde to 3-aminopiperidine may have been too low, or the reaction time was insufficient for complete conversion.

        • Troubleshooting Protocol:

          • Verify Stoichiometry: Ensure you are using a slight excess of acetaldehyde.

          • Increase Reaction Time: Extend the reaction time and monitor the disappearance of the starting material by taking aliquots for GC-MS analysis.

          • Check Reagent Quality: Ensure the 3-aminopiperidine and acetaldehyde are of high purity and have not degraded.

        Q2: My chromatogram shows a peak with a molecular ion of 156 m/z eluting after my product. What could this be?

        A2: This peak is likely N,N-diethylpiperidin-3-amine, the product of over-alkylation. The primary amine of 3-aminopiperidine is first ethylated to your desired secondary amine, which can then undergo a second ethylation.

        • Causality: Over-alkylation is a common side reaction in reductive aminations, especially if there is a large excess of the alkylating agent (acetaldehyde) or if the reaction is allowed to proceed for too long at an elevated temperature.[2]

        • Troubleshooting Protocol:

          • Control Stoichiometry: Carefully control the molar ratio of acetaldehyde to 3-aminopiperidine. A 1:1 ratio is theoretically sufficient, but a small excess of the amine may be used to suppress dialkylation.

          • Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction progress closely to stop it once the desired product is maximized and the dialkylated product begins to form in significant amounts.

        Q3: I have a peak with a molecular ion of 126 m/z that has a similar retention time to my product. How can I confirm its identity?

        A3: A peak with a molecular ion of 126 m/z is likely the imine intermediate. Its structural similarity to the final product can lead to close elution times.

        • Causality: The presence of the imine intermediate signifies incomplete reduction. This can be due to an insufficient amount of the reducing agent, a deactivated reducing agent, or non-optimal reaction conditions for the reduction step.

        • Troubleshooting Protocol:

          • Check the Reducing Agent: Ensure the reducing agent (e.g., NaBH₄) is fresh and has been stored under appropriate conditions to prevent deactivation.

          • Increase Reducing Agent: Use a sufficient molar excess of the reducing agent.

          • Optimize pH: The pH of the reaction can influence the rate of both imine formation and reduction. For borohydride reductions, slightly acidic to neutral conditions are often optimal.

        Q4: My amine peaks are showing significant tailing. How can I improve the peak shape?

        A4: Peak tailing is a common issue when analyzing amines by GC-MS due to their basic nature and tendency to interact with active sites (silanol groups) on the column and in the inlet.[3]

        • Causality: These interactions cause the analyte to move through the column at a non-uniform rate, resulting in broad, tailing peaks.

        • Troubleshooting Protocol:

          • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds.

          • Derivatization: While not always necessary, derivatizing the amine with a reagent like a silylating agent can block the active hydrogens, reduce polarity, and improve peak shape.[4]

          • Inlet Maintenance: Ensure your GC inlet liner is clean and consider using a base-deactivated liner.

          • Optimize GC Method: Adjust the temperature program and carrier gas flow rate to minimize peak broadening.

        Experimental Protocols

        General Procedure for N-Ethylpiperidin-3-amine Synthesis
        • To a solution of 3-aminopiperidine (1.0 eq) in a suitable solvent (e.g., methanol), add acetaldehyde (1.1 eq) dropwise at 0 °C.

        • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

        • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

        • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by GC-MS.

        • Quench the reaction by the slow addition of water.

        • Extract the product with a suitable organic solvent (e.g., dichloromethane).

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

        • Purify the crude product by distillation or column chromatography.

        Sample Preparation for GC-MS Analysis
        • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

        • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

        • Inject 1 µL of the filtered sample into the GC-MS system.

        Conclusion

        This technical support guide provides a framework for understanding and troubleshooting the synthesis of N-Ethylpiperidin-3-amine. By combining a thorough understanding of the reaction mechanism with systematic GC-MS analysis, researchers can effectively identify byproducts and optimize their synthetic protocols. For further assistance, please consult the references provided or contact our technical support team.

        References

        • McNair, H. M., & Miller, J. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

        • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

        • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

        • PubChem. (n.d.). 1-Boc-3-aminopiperidine. [Link]

        • SpectraBase. (n.d.). 3-Amino-1-ethylpiperidine. [Link]

        • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

        • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

        • Organic Reactions. (n.d.). Reductive Amination. [Link]

        • Agilent. (n.d.). GC Troubleshooting Guide Poster. [Link]

        • LabRulez. (n.d.). Peak Shape Problems: Tailing Peaks. [Link]

        • Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. [Link]

        • MSU Chemistry. (n.d.). Mass Spectrometry. [Link]

        • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

        • Organic Chemistry. (n.d.). Reductive Amination. [Link]

        Sources

        storage conditions to maintain N-Ethylpiperidin-3-amine purity

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: N-Ethylpiperidin-3-amine

        A Guide to Maintaining Purity and Stability

        Welcome to the Technical Support Center for N-Ethylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this critical reagent. As a Senior Application Scientist, I've structured this resource to address the practical challenges and questions that arise during the handling, storage, and analysis of N-Ethylpiperidin-3-amine.

        Part 1: Troubleshooting Guide

        This section addresses specific problems you might encounter. Each question is designed to diagnose a potential issue and provide a scientifically grounded solution.

        Scenario 1: Purity Decrease Detected by HPLC/GC

        Question: I've observed a significant drop in the purity of my N-Ethylpiperidin-3-amine sample via chromatographic analysis, accompanied by the appearance of new impurity peaks. What are the likely causes and how can I investigate this?

        Answer:

        A drop in purity is most commonly attributed to improper storage conditions leading to chemical degradation. The primary suspects are oxidation and reaction with atmospheric moisture or carbon dioxide. N-Ethylpiperidin-3-amine, possessing both a secondary and a tertiary amine, is susceptible to these pathways.

        Causality and Investigation Workflow:

        The appearance of new peaks suggests the formation of degradation products. The two most probable degradation pathways for an aliphatic amine like this are:

        • Oxidation: The amine functional groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.[1][2] Oxidation can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the piperidine ring over time, especially at elevated temperatures.[3]

        • Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamate salts. This is often reversible but can affect quantification and reactivity if not accounted for.

        To systematically troubleshoot this issue, follow the workflow below:

        G cluster_oxidation Oxidation Pathway cluster_carbamate Moisture/CO2 Pathway start Purity Drop Detected check_storage Review Storage Conditions: - Temperature? - Atmosphere (Air/Inert)? - Light Exposure? - Container Seal? start->check_storage analyze_impurities Characterize Impurities (LC-MS/GC-MS) check_storage->analyze_impurities test_hypothesis Formulate Hypothesis: 1. Oxidation? 2. Hydration/Carbamate? analyze_impurities->test_hypothesis oxidation_confirm Look for masses corresponding to: - N-oxide (M+16) - De-ethylation (M-28) - Ring-opened products test_hypothesis->oxidation_confirm If stored in air or clear vial carbamate_confirm Look for masses corresponding to: - Carbamate adduct (M+44) - Reversibility with mild acid treatment test_hypothesis->carbamate_confirm If container improperly sealed oxidation_solution Solution: - Purge with N2 or Ar - Store in amber vials - Use high-purity solvent oxidation_confirm->oxidation_solution carbamate_solution Solution: - Store over desiccants - Use septum-sealed vials - Handle in a glovebox carbamate_confirm->carbamate_solution

        Troubleshooting Workflow for Purity Loss

        Corrective Actions:

        • Immediate: Overlay the amine with an inert gas like nitrogen or argon and store in a tightly sealed amber glass vial.

        • Long-Term: For highly sensitive applications, consider storing aliquots under an inert atmosphere in a freezer to minimize repeated freeze-thaw cycles and exposure to air.

        Part 2: Frequently Asked Questions (FAQs)

        This section provides answers to common questions regarding the handling and storage of N-Ethylpiperidin-3-amine.

        Q1: What are the optimal short-term and long-term storage temperatures for N-Ethylpiperidin-3-amine?

        A1: The recommended storage conditions depend on the intended duration of storage.

        Storage DurationTemperatureAtmosphereContainerJustification
        Short-Term (< 1 month) 2-8°C (Refrigerated)Inert Gas (N2 or Ar)Tightly sealed amber glass bottle[4][5]Reduces vapor pressure and slows down potential degradation reactions. The inert atmosphere prevents oxidation.
        Long-Term (> 1 month) -20°C (Frozen)Inert Gas (N2 or Ar)Tightly sealed amber glass bottle, preferably with a septum capFreezing the material significantly reduces molecular motion, providing the best protection against degradation over extended periods.

        Note: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

        Q2: Is N-Ethylpiperidin-3-amine sensitive to light?

        A2: Yes. While specific photostability data for N-Ethylpiperidin-3-amine is not extensively published, aliphatic amines, in general, can be sensitive to UV light. Photons can provide the activation energy for oxidative degradation pathways. Therefore, it is best practice to always store it in amber or opaque containers to protect it from light.[6]

        Q3: What type of container material is best for storing N-Ethylpiperidin-3-amine?

        A3: Borosilicate glass (amber) is the preferred container material. Avoid plastic containers for long-term storage, as amines can potentially leach plasticizers or interact with the polymer matrix. Ensure the cap has a chemically resistant liner, such as PTFE, to prevent degradation of the seal and contamination of the sample.

        Q4: My N-Ethylpiperidin-3-amine has developed a slight yellow tint. Is it still usable?

        A4: A slight yellowing often indicates a minor degree of oxidation. While the material may still be suitable for some applications, its purity is compromised.

        • Recommendation: Before use, re-analyze the purity of the material using a validated chromatographic method (see Part 3 for a sample protocol). Compare the results to the required specifications for your experiment. If the purity is still within an acceptable range and the impurities do not interfere with your reaction, it may be usable. However, for high-stakes applications like GMP synthesis or reference standard preparation, using a fresh, colorless batch is strongly advised.

        Q5: How should I handle N-Ethylpiperidin-3-amine to prevent contamination and degradation?

        A5: Proper handling is crucial.

        • Atmosphere: Whenever possible, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

        • Dispensing: Use clean, dry glass syringes or pipettes to dispense the liquid. Never introduce a spatula or other tool that may have been exposed to the atmosphere.

        • Container Sealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing.[7][8]

        Part 3: Experimental Protocol - Purity Assessment by HPLC-UV

        Since N-Ethylpiperidin-3-amine lacks a strong UV chromophore, direct analysis can be challenging.[9] A common and reliable method is pre-column derivatization to attach a UV-active moiety. This protocol outlines a general procedure using benzoyl chloride for derivatization.

        Objective: To determine the purity of N-Ethylpiperidin-3-amine by converting it to a UV-active derivative and analyzing it via reverse-phase HPLC.

        Materials:

        • N-Ethylpiperidin-3-amine sample

        • Benzoyl chloride

        • Acetonitrile (HPLC grade)

        • Water (HPLC grade)

        • Triethylamine

        • Dichloromethane

        • Sodium bicarbonate solution (5%)

        • HPLC system with UV detector

        • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

        Workflow Diagram:

        G cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_1 1. Dissolve ~10 mg of amine in 1 mL Dichloromethane prep_2 2. Add Triethylamine (2 equivalents) prep_1->prep_2 prep_3 3. Add Benzoyl Chloride (1.5 equivalents) dropwise prep_2->prep_3 prep_4 4. Stir at RT for 1 hour prep_3->prep_4 prep_5 5. Quench with 5% NaHCO3 and extract organic layer prep_4->prep_5 prep_6 6. Dilute extract with Acetonitrile for HPLC prep_5->prep_6 hplc_1 7. Inject sample onto C18 column prep_6->hplc_1 hplc_2 8. Run gradient elution (Water/Acetonitrile) hplc_1->hplc_2 hplc_3 9. Detect at ~230 nm hplc_2->hplc_3 hplc_4 10. Integrate peak areas and calculate % purity hplc_3->hplc_4

        HPLC Purity Analysis Workflow

        Step-by-Step Protocol:

        • Standard/Sample Preparation: a. Accurately weigh approximately 10 mg of N-Ethylpiperidin-3-amine into a clean glass vial. b. Dissolve the sample in 1 mL of dichloromethane. c. Add 2 equivalents of triethylamine to act as a base. d. While stirring, slowly add 1.5 equivalents of benzoyl chloride. e. Allow the reaction to proceed at room temperature for 1 hour. f. Quench the reaction by adding 1 mL of 5% sodium bicarbonate solution. Shake well and allow the layers to separate. g. Carefully remove the bottom organic layer and dilute it to a final concentration of approximately 0.1 mg/mL with acetonitrile.

        • Chromatographic Conditions:

          • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

          • Mobile Phase A: Water

          • Mobile Phase B: Acetonitrile

          • Gradient: 30% B to 90% B over 15 minutes

          • Flow Rate: 1.0 mL/min

          • Column Temperature: 30°C

          • Detection Wavelength: 230 nm

          • Injection Volume: 10 µL

        • Analysis: a. Inject the prepared sample. b. Integrate all peaks in the resulting chromatogram. c. Calculate the purity by dividing the area of the main derivative peak by the total area of all peaks and multiplying by 100.

        This derivatization method provides a robust way to monitor the purity of N-Ethylpiperidin-3-amine and detect potential degradation products that would otherwise be invisible to a UV detector.[10]

        References

        • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. [Link]

        • Greenbook. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. [Link]

        • SD Fine-Chem. (n.d.). N-ETHYLDIISOPROPYL AMINE Safety Data Sheet. [Link]

        • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

        • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

        • Chemos GmbH & Co.KG. (2021, June 1). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]

        • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. National Institutes of Health. [Link]

        • PubChem. (n.d.). Piperidin-3-amine. National Institutes of Health. [Link]

        • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
        • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

        • PubMed. (2021, March 1). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

        • ResearchGate. (n.d.). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

        • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

        • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

        • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.

        Sources

        Validation & Comparative

        A Senior Application Scientist’s Guide to the Validation of N-Ethylpiperidin-3-amine Purity: A Comparative Analysis of HPLC and Alternative Methods

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality; it is a cornerstone of safety, efficacy, and reproducibility. N-Ethylpiperidin-3-amine, a crucial building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its chemical nature. Its high polarity, basicity, and lack of a strong native chromophore demand a robust, validated analytical method to ensure its quality.

        This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other orthogonal analytical techniques for the purity validation of N-Ethylpiperidin-3-amine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present detailed, field-tested protocols, and offer a comparative framework to empower you in selecting the most appropriate analytical strategy for your specific needs.

        Part 1: The Primary Method - High-Performance Liquid Chromatography (HPLC)

        HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1] However, the successful application of HPLC for a molecule like N-Ethylpiperidin-3-amine hinges on overcoming its inherent analytical difficulties.

        The Core Challenge: Detection and Retention

        N-Ethylpiperidin-3-amine is a small, aliphatic amine that does not possess a UV-absorbing chromophore, rendering it nearly invisible to standard UV detectors. Furthermore, its basic nature can lead to strong, undesirable interactions with the silica backbone of conventional reversed-phase columns, resulting in poor peak shape (tailing) and unreliable quantification.

        The most effective strategy to surmount these issues is pre-column derivatization . This involves reacting the amine with a reagent that attaches a chromophore to the molecule. This single step simultaneously solves two problems:

        • Imparts UV Absorbance: It makes the analyte readily detectable by a standard UV detector, dramatically increasing sensitivity.

        • Improves Chromatography: The derivatized product is typically less polar and less basic, leading to better retention and peak shape on a reversed-phase C18 column.

        A common and effective derivatizing agent for amines is benzoyl chloride, which reacts with both the primary and secondary amine functionalities of the piperidine ring to form a stable, highly UV-active dibenzoyl derivative.[2]

        Experimental Protocol: A Validated Reversed-Phase HPLC Method

        This protocol describes a self-validating system for the purity determination of N-Ethylpiperidin-3-amine, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

        1. Instrumentation and Reagents:

        • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

        • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

        • Acetonitrile (HPLC grade).

        • Water (HPLC grade).

        • Phosphoric Acid (ACS grade).

        • Benzoyl Chloride.

        • Sodium Hydroxide.

        • N-Ethylpiperidin-3-amine reference standard and sample batches.

        2. Chromatographic Conditions:

        • Mobile Phase A: 0.1% Phosphoric Acid in Water.

        • Mobile Phase B: Acetonitrile.

        • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30°C.

        • Detection Wavelength: 230 nm.

        • Injection Volume: 10 µL.

        3. Sample Preparation (Pre-column Derivatization):

        • Accurately weigh approximately 25 mg of N-Ethylpiperidin-3-amine standard or sample into a 25 mL volumetric flask.

        • Add 10 mL of 1M Sodium Hydroxide and 5 mL of Dichloromethane.

        • Add 0.5 mL of benzoyl chloride dropwise while vortexing.

        • Seal the flask and vortex vigorously for 10 minutes at room temperature.

        • Allow the layers to separate. Carefully transfer the bottom organic layer to a clean vial.

        • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

        • Reconstitute the residue in 25 mL of mobile phase (30:70, A:B). This is the stock solution.

        • Further dilute the stock solution as needed for validation experiments (e.g., to a working concentration of ~10 µg/mL for impurity analysis).

        Workflow for HPLC Method Validation

        HPLC_Validation_Workflow cluster_prep Method Development & Prep cluster_validation ICH Q2(R1) Validation Dev Method Development (Column, Mobile Phase) Prep Sample Preparation (Derivatization Protocol) Dev->Prep Spec Specificity (Forced Degradation) Prep->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Robust Robustness LoQ->Robust Report Validation Report & Method Transfer Robust->Report

        Caption: Workflow for HPLC method validation according to ICH guidelines.

        Method Validation & Data

        The trustworthiness of an analytical method is established through rigorous validation.[6]

        • Specificity & Forced Degradation: The method's ability to unequivocally assess the analyte in the presence of impurities is paramount. Forced degradation studies are conducted by subjecting the N-Ethylpiperidin-3-amine sample to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV light) to intentionally generate degradation products.[7][8] The HPLC method must demonstrate that the main analyte peak is well-resolved from all degradation peaks, proving it is "stability-indicating."

        • Linearity, Accuracy, and Precision: These parameters ensure the method provides reliable quantitative results over a defined concentration range.

        Validation Parameter Acceptance Criteria Illustrative Result
        Linearity (R²) ≥ 0.9990.9998
        Range 80-120% of nominal concentration2.0 - 18.0 µg/mL
        Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
        Precision (RSD%) Repeatability: ≤ 2.0%0.8%
        Intermediate Precision: ≤ 2.0%1.1%
        Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
        Robustness No significant impact on resultsMethod is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

        Part 2: A Comparative Guide to Orthogonal Analytical Methods

        While HPLC is a powerful tool, relying on a single method can create analytical blind spots. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive purity profile.

        Gas Chromatography (GC)

        GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.[9]

        • Applicability: As a relatively volatile amine, N-Ethylpiperidin-3-amine is a good candidate for GC analysis, often coupled with a Flame Ionization Detector (FID). Specialized columns for amines, which are base-deactivated, can minimize peak tailing and may even preclude the need for derivatization.[10]

        • Why Use It? GC excels at separating volatile and semi-volatile impurities that might be difficult to resolve by HPLC, such as residual synthesis solvents or low molecular weight byproducts.

        • Causality: The separation mechanism is fundamentally different from HPLC (gas-liquid vs. liquid-solid partition), providing a truly orthogonal view of purity.

        Quantitative NMR (qNMR) Spectroscopy

        qNMR is a primary analytical method that can determine purity and quantify substances without the need for a specific reference standard of the analyte.

        • Applicability: ¹H NMR can be used to determine the purity of N-Ethylpiperidin-3-amine by comparing the integral of its characteristic proton signals to the integral of a certified internal standard of known concentration.[11]

        • Why Use It? It provides an absolute measure of purity and offers invaluable structural information about any detected impurities, which is something chromatographic techniques cannot do alone.[12] Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region of a ¹³C NMR spectrum.[11]

        • Causality: Quantification is based on the direct relationship between the number of nuclei and the NMR signal intensity, making it independent of the physicochemical properties that govern chromatographic separations.

        Liquid Chromatography-Mass Spectrometry (LC-MS)

        LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.

        • Applicability: An LC-MS method can be developed to confirm the identity of the main peak (by its mass-to-charge ratio) and to identify unknown impurities.[13][14]

        • Why Use It? It is the gold standard for impurity identification. During forced degradation studies, LC-MS is indispensable for elucidating the structures of degradation products.

        • Causality: Detection is based on the mass of the molecule and its fragments, providing a much higher degree of specificity than UV detection.

        Comparison Summary
        Technique Principle Advantages Disadvantages Best For
        HPLC-UV Liquid-solid partitioningHigh precision, robust, widely available, excellent for routine quantification.Requires derivatization for non-chromophoric analytes, limited structural information.Routine QC, purity testing, stability studies.
        GC-FID Gas-liquid partitioningExcellent for volatile impurities/solvents, high resolution.[15][16]Not suitable for non-volatile or thermally labile compounds.Residual solvent analysis, volatile organic impurities.
        qNMR Nuclear spin propertiesAbsolute quantification, provides structural information, no analyte-specific standard needed.Lower sensitivity, complex mixtures are difficult to analyze, higher equipment cost.Reference standard characterization, purity confirmation.
        LC-MS Partitioning & MassUnmatched specificity, provides molecular weight for identification.[13]Complex instrumentation, quantification can be less robust than UV.Impurity identification and structural elucidation.

        Part 3: Synthesizing a Holistic Purity Strategy

        The choice of analytical methodology is not a matter of selecting a single "best" technique but of building a complementary analytical toolkit.

        • For Early-Stage Development: A combination of HPLC-UV for initial purity assessment and LC-MS for rapid identification of process impurities and degradation products is highly effective. qNMR can be employed to accurately certify the purity of the initial reference standard.

        • For Routine Quality Control (QC): A validated, robust HPLC-UV method, as detailed in this guide, is the most appropriate choice due to its high throughput, reliability, and cost-effectiveness.

        • For Troubleshooting & Investigations: When an unknown impurity is detected during a routine QC test, orthogonal methods like GC (to check for volatile species) and LC-MS (for definitive identification) become critical investigative tools.

        By integrating a primary validated method like HPLC with orthogonal techniques, researchers and drug developers can build a comprehensive and scientifically sound understanding of the purity profile of N-Ethylpiperidin-3-amine, ensuring the quality and safety of the final pharmaceutical product.

        References

        • Jadhav, S. A., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

        • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
        • Veeprho. Amine Di piperazine impurity. Veeprho. Available at: [Link]

        • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
        • Jadhav, S. A., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]

        • Gajewczyk, L., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

        • Bari, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

        • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering. Available at: [Link]

        • National Center for Biotechnology Information. Piperidin-3-amine. PubChem Compound Database. Available at: [Link]

        • UNODC. (2012). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

        • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

        • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

        • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. Available at: [Link]

        • Maj, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

        • Kumar, P., et al. (2021). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. ResearchGate. Available at: [Link]

        • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

        • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

        • DTIC. (1987). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

        • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

        • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository. Available at: [Link]

        • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

        • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]

        • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. Available at: [Link]

        • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

        • Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

        • Patel, P. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

        • Morzycki, J. W., et al. (1983). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

        • Lim, W. C., & See, H. H. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

        • European Medicines Agency. Nitrosamine impurities: guidance for marketing authorisation holders. EMA. Available at: [Link]

        • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

        • S. G., K. (2021). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

        • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

        • Osmialowski, K., et al. (2001). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

        • Sepscience. The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

        • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of N-methylethanamine. Doc Brown's Chemistry. Available at: [Link]

        Sources

        Comparative Reactivity Guide: Piperidin-3-amine vs. 1-Ethylpiperidin-3-amine

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth technical comparison of Piperidin-3-amine and 1-Ethylpiperidin-3-amine .

        Note on Nomenclature: In the context of medicinal chemistry building blocks, "N-Ethylpiperidin-3-amine" most commonly refers to 1-Ethylpiperidin-3-amine (ethyl group on the ring nitrogen), which creates a distinct reactivity profile compared to the parent diamine. This guide focuses on this primary comparison (Secondary/Primary diamine vs. Tertiary/Primary diamine).

        Executive Summary

        The core distinction between these two building blocks lies in their chemoselectivity .

        • Piperidin-3-amine is a dual-nucleophile system containing a secondary ring amine and a primary exocyclic amine. Without protection, the secondary ring amine is generally more nucleophilic and basic, leading to preferential reaction at the ring position.

        • 1-Ethylpiperidin-3-amine is a mono-nucleophile system regarding acylation/alkylation. The ring nitrogen is "capped" as a tertiary amine, serving only as a base or H-bond acceptor. This forces all electrophilic attacks to occur exclusively at the exocyclic primary amine, eliminating the need for protecting groups during amide coupling.

        Structural & Electronic Landscape

        The reactivity differences are governed by the electronic environment and steric accessibility of the nitrogen centers.

        FeaturePiperidin-3-amine1-Ethylpiperidin-3-amine
        CAS Registry 54012-73-6 (racemic)6789-94-2
        Structure Ring N: Secondary (
        
        
        ) Exocyclic N: Primary (
        
        
        )
        Ring N: Tertiary (
        
        
        ) Exocyclic N: Primary (
        
        
        )
        Ring N pKa (est.) ~11.0 (Most Basic)~10.4 (Moderately Basic)
        Exocyclic N pKa (est.) ~9.8 - 10.0~9.8 - 10.0
        Nucleophilicity Order Ring NH > Exocyclic NH
        
        
        Exocyclic NH
        
        
        >>> Ring N-Et
        Primary Utility Scaffold for dual-functionalization (e.g., DPP-4 inhibitors)"Capped" building block for side-chain extension
        Mechanistic Insight: The "Solvation Penalty"

        In Piperidin-3-amine , the secondary ring amine is highly basic and nucleophilic because its conjugate acid is well-solvated. In 1-Ethylpiperidin-3-amine , the ethyl group on the ring nitrogen introduces steric bulk and reduces the stability of the ammonium cation via solvation, slightly lowering basicity. More importantly, it chemically blocks the formation of neutral amides at the ring position.

        Reactivity Profiles & Chemoselectivity

        A. Acylation (Amide Coupling)
        • Piperidin-3-amine: Reaction with 1 equivalent of acyl chloride or anhydride results in N1-acylation (Ring). The secondary amine is more nucleophilic due to higher electron density and basicity.

          • Challenge: To functionalize the exocyclic amine (N3), the ring nitrogen (N1) must first be protected (e.g., N-Boc).

        • 1-Ethylpiperidin-3-amine: Reaction with acylating agents occurs exclusively at the N3-exocyclic amine . The tertiary ring nitrogen acts as an internal base (proton scavenger) but cannot form a stable amide.

        B. Alkylation (S 2)
        • Piperidin-3-amine: Difficult to control. Alkylation will occur rapidly at the Ring NH, but over-alkylation to the quaternary ammonium salt is a risk.

        • 1-Ethylpiperidin-3-amine: Alkylation occurs at the exocyclic NH

          
          . The ring nitrogen is already tertiary; while it can be quaternized (forming a salt), standard conditions favor the neutral primary amine reacting to become secondary/tertiary.
          
        C. Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
        • Piperidin-3-amine: Requires orthogonal protection. Pd-catalysts can coordinate to both nitrogens, but oxidative addition/reductive elimination cycles will favor the less hindered or more electron-rich center depending on the ligand.

        • 1-Ethylpiperidin-3-amine: Ideal for coupling aryl halides to the exocyclic amine. The tertiary ring amine does not compete in the catalytic cycle as a nucleophile.

        Decision Logic: Selecting the Right Intermediate

        The following Graphviz diagram illustrates the decision process for selecting between these two reagents based on the target molecule's architecture.

        ReactivityLogic Start Target Molecule Design Q1 Does the Piperidine Ring Nitrogen require a specific substituent? Start->Q1 Branch1 Yes, I need a complex/aryl group at the Ring Nitrogen (N1) Q1->Branch1 Custom N1 group Branch2 No, an Ethyl group at N1 is desired or acceptable Q1->Branch2 N1-Ethyl fixed UsePiperidine USE PIPERIDIN-3-AMINE (Unsubstituted) Branch1->UsePiperidine UseEthyl USE 1-ETHYLPIPERIDIN-3-AMINE Branch2->UseEthyl Step1 Step 1: Selective N1-Functionalization (Nucleophilic Aromatic Substitution / Coupling) UsePiperidine->Step1 Capitalize on N1 Nucleophilicity DirectStep Direct N3-Functionalization (No Protection Needed) UseEthyl->DirectStep N1 is chemically inert to acylation Step2 Step 2: N3-Functionalization (Amide Coupling / Reductive Amination) Step1->Step2

        Caption: Decision tree for selecting piperidine building blocks based on N1-substitution requirements.

        Experimental Protocols

        Protocol A: Selective N1-Boc Protection of Piperidin-3-amine

        Objective: Protect the reactive ring nitrogen to allow subsequent chemistry at the exocyclic amine.

        • Reagents: Piperidin-3-amine (1.0 equiv), Boc

          
          O (0.95 equiv), DCM (0.5 M), 0°C to RT.
          
          • Note: Using a slight deficit of Boc

            
            O ensures the highly reactive secondary amine consumes the reagent before the primary amine reacts.
            
        • Procedure:

          • Dissolve Piperidin-3-amine in DCM and cool to 0°C.

          • Add Boc

            
            O (dissolved in DCM) dropwise over 30 minutes.
            
          • Mechanism:[1][2][3][4] The secondary ring amine (

            
            ) reacts significantly faster than the primary amine (
            
            
            
            ) due to higher nucleophilicity.
          • Warm to RT and stir for 2 hours.

          • Wash with water. The product, 3-amino-1-Boc-piperidine , remains in the organic phase.

        • Validation:

          
          H NMR will show a sharp singlet ~1.45 ppm (Boc) and the downfield shift of ring protons adjacent to N1.
          
        Protocol B: Chemoselective Amide Coupling with 1-Ethylpiperidin-3-amine

        Objective: Couple a carboxylic acid to the exocyclic amine without touching the ring nitrogen.

        • Reagents: Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), 1-Ethylpiperidin-3-amine (1.0 equiv), DMF.

        • Procedure:

          • Activate the carboxylic acid with HATU/DIPEA in DMF for 15 minutes.

          • Add 1-Ethylpiperidin-3-amine.

          • Causality: The tertiary ring nitrogen cannot react to form an amide. Only the exocyclic primary amine attacks the activated ester.

          • Stir at RT for 4-12 hours.

          • Workup: The tertiary amine makes the product basic. Acid/Base extraction can be used to purify the product from neutral impurities, or use Reverse Phase HPLC (acidic modifier).

        Safety & Stability

        • Piperidin-3-amine: Hygroscopic and absorbs CO

          
           from air (carbamate formation). Store under Argon. Corrosive.
          
        • 1-Ethylpiperidin-3-amine: Flammable liquid. The tertiary amine nature makes it prone to N-oxidation if exposed to peroxides or air over long periods.

        References

        • PubChem. Piperidin-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

        • Bols, M. et al. (2020).[4] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal. (Discusses pKa shifts in piperidine rings).

        • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

        Sources

        cost-effectiveness of different N-Ethylpiperidin-3-amine synthesis methods

        Author: BenchChem Technical Support Team. Date: February 2026

        Target Molecule: N-Ethylpiperidin-3-amine (also known as 3-(Ethylamino)piperidine) CAS Registry Number: 1354015-44-3 (Free base), 1332765-97-5 (Dihydrochloride) Structure Note: This guide focuses on the exocyclic secondary amine variant (ethyl group on the 3-amino substituent), not the ring-substituted 1-ethylpiperidin-3-amine.

        Executive Summary: The "Reverse" Reductive Amination Wins

        For researchers and process chemists targeting N-Ethylpiperidin-3-amine, the most cost-effective and scalable route is Method B: Reductive Alkylation of N-Boc-3-aminopiperidine with Acetaldehyde .

        While traditional retrosynthesis often suggests starting from the ketone (N-Boc-3-piperidone), this reagent is significantly more expensive (~5-10x per kg) and less stable than the amine counterpart. By reversing the synthons—using the stable, commodity-priced 3-aminopiperidine and cheap acetaldehyde —you achieve superior atom economy, lower raw material costs (RMC), and a safer impurity profile.[1]

        Method A: The "Smart" Route (Recommended)

        Reductive Alkylation of N-Boc-3-aminopiperidine

        This method leverages the low cost and high stability of chiral or racemic 3-aminopiperidines. Unlike direct alkylation with ethyl halides, which leads to uncontrollable over-alkylation (quaternary salts), this route uses reductive amination to ensure mono-ethyl selectivity.[1]

        • Starting Material: N-Boc-3-aminopiperidine (CAS: 184637-48-7)[2]

        • Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C[1]

        • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

        Experimental Protocol (Lab Scale)
        • Imine Formation: Charge a reaction vessel with N-Boc-3-aminopiperidine (1.0 equiv) and DCM (10 vol). Cool to 0°C.[1]

        • Addition: Add Acetaldehyde (1.1 equiv) dropwise.[1] Note: Acetaldehyde is volatile (bp 20°C); use a pre-cooled solution or equivalents like paraldehyde if scaling up.[1]

        • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. The mild acidity of STAB promotes imine formation without reducing the aldehyde directly.[1]

        • Quench & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃.[1] Extract with DCM.

        • Deprotection (Optional): If the free amine is required, treat the intermediate with 4M HCl in dioxane or TFA/DCM.[1]

        Cost & Performance Analysis
        • Yield: High (85–95%).[1]

        • Selectivity: >98% Mono-ethylation. The steric bulk of the intermediate iminium ion discourages a second addition of acetaldehyde.[1]

        • Cost Driver: N-Boc-3-aminopiperidine is a commodity chemical (~

          
          800/kg.
          

        Method B: The "Traditional" Route (High Cost)

        Reductive Amination of N-Boc-3-piperidone

        This is the textbook approach often found in early discovery papers. It works well chemically but fails economically at scale due to the instability and price of the starting ketone.[1]

        • Starting Material: N-Boc-3-piperidone (CAS: 79099-07-3)

        • Reagents: Ethylamine (2M in THF), NaBH(OAc)₃[1]

        • Mechanism: Ketone + Amine

          
           Imine 
          
          
          
          Amine
        Why It Loses on Cost
        • Reagent Instability: 3-Piperidones are prone to enolization and racemization. They require cold storage and degrade over time, increasing waste.

        • Price Premium: The ketone is typically synthesized from the 3-hydroxypiperidine or 3-aminopiperidine, adding 2–3 synthetic steps and cost to the supply chain.[1]

        • Volatile Reagent: Handling ethylamine gas or solutions is more cumbersome than handling liquid acetaldehyde.[1]

        Method C: The "High Purity" Route (Robust)

        Acylation-Reduction

        If strict avoidance of borohydride residues is required (e.g., late-stage GMP), or if the "Smart" route yields trace diethyl impurities, this 2-step sequence is the fail-safe alternative.

        • Chemistry: Acylation of 3-aminopiperidine with Acetic Anhydride

          
           Acetamide 
          
          
          
          Reduction with LiAlH₄ or BH₃·THF.
        • Pros: Impossible to over-alkylate (you cannot form a di-acetamide).

        • Cons: LiAlH₄ is hazardous at scale; workup generates voluminous aluminum salts; lower overall yield due to two steps.[1]

        Comparative Analysis Table

        MetricMethod A (Amine + Acetaldehyde) Method B (Ketone + Ethylamine) Method C (Acylation-Reduction)
        Raw Material Cost Index Low ($) High (
        
        
        $)
        Medium (
        
        
        )
        Step Count 1 (One-pot)1 (One-pot)2
        Yield (Typical) 85–95%70–85%60–75% (over 2 steps)
        Impurity Profile Trace diethyl (<2%)Trace alcohol (from ketone reduction)Aluminum salts (process impurity)
        Scalability Excellent Moderate (Ketone stability)Poor (LiAlH₄ safety)
        Atom Economy GoodGoodPoor (Loss of oxygen)

        Visualization of Workflows

        Figure 1: Decision Matrix for Synthesis Route Selection

        RouteSelection Start Start: Select Precursor Q1 Is N-Boc-3-Aminopiperidine available? Start->Q1 Q2 Is N-Boc-3-Piperidone available? Q1->Q2 No RouteA Method A: Reductive Alkylation (Acetaldehyde + STAB) COST WINNER Q1->RouteA Yes (Standard) RouteC Method C: Acylation-Reduction (Ac2O + LiAlH4) High Purity / Low Safety Q1->RouteC Yes (Strict Purity Req) Q2->Start No (Source Materials) RouteB Method B: Reductive Amination (Ethylamine + STAB) EXPENSIVE Q2->RouteB Yes

        Caption: Decision tree highlighting Method A as the primary choice based on precursor availability and cost efficiency.

        Figure 2: Mechanism of the Preferred Route (Method A)

        Mechanism cluster_0 Key Selectivity Step Step1 N-Boc-3-Aminopiperidine (Nucleophile) Inter1 Hemiaminal Intermediate Step1->Inter1 + Acetaldehyde Reagent1 Acetaldehyde (Electrophile) Inter2 Iminium Ion (Active Species) Inter1->Inter2 - H2O Product N-Ethylpiperidin-3-amine (Product) Inter2->Product + H- (Reduction) Reagent2 NaBH(OAc)3 (Hydride Donor) Reagent2->Product Fast Reduction

        Caption: Mechanistic pathway of Method A. The formation of the iminium ion is the rate-determining selectivity step, preventing polyalkylation.[1]

        References

        • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

        • ChemicalBook. (2024).[3] "Product Prices: (R)-1-Boc-3-Aminopiperidine vs N-Boc-3-piperidone." ChemicalBook Market Data. Link

        • Gassama, A., et al. (2015).[1] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1] Link

        • BenchChem. (2024). "1-Ethylpiperidin-3-amine CAS 6789-94-2 vs N-Ethyl-3-piperidinamine CAS 1354015-44-3 Data." Link

        Sources

        A Comparative Guide to the Catalytic Performance of N-Ethylpiperidin-3-amine

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: Unveiling the Potential of a Bifunctional Catalyst

        In the landscape of organocatalysis, the piperidine scaffold stands as a cornerstone, valued for its conformational stability and basicity, which are pivotal for activating substrates in a multitude of organic transformations. While piperidine itself and its simple derivatives have been extensively studied, more complex structures integrating multiple functional groups offer intriguing possibilities for nuanced catalytic activity. This guide provides an in-depth technical comparison of N-Ethylpiperidin-3-amine, a unique bifunctional piperidine derivative, within various catalytic systems.

        N-Ethylpiperidin-3-amine possesses a distinctive architecture featuring both a tertiary amine (the N-ethyl group) and a primary amine (the 3-amino group) tethered to a piperidine ring. This arrangement suggests the potential for cooperative catalysis or a modulation of the electronic and steric properties of the piperidine nitrogen, influencing its catalytic efficacy. Due to the limited direct experimental data on the catalytic performance of N-Ethylpiperidin-3-amine in the public domain, this guide will leverage established principles of organocatalysis and draw objective comparisons with well-characterized analogues such as piperidine, 3-methylpiperidine, and 3-aminopiperidine. We will explore its projected performance in key carbon-carbon bond-forming reactions, providing a robust framework for researchers and drug development professionals to evaluate its potential in their synthetic endeavors.

        Physicochemical Properties and Predicted Catalytic Behavior

        The catalytic activity of cyclic amines is fundamentally governed by their steric and electronic properties. The presence of an N-ethyl group in N-Ethylpiperidin-3-amine increases the steric bulk around the piperidine nitrogen compared to piperidine. This steric hindrance can influence the approach of substrates to the catalytic site. Electronically, the ethyl group is weakly electron-donating, which slightly enhances the basicity of the piperidine nitrogen. The 3-amino group, being a primary amine, introduces a second potential catalytic site and can also influence the overall electronic nature of the molecule through inductive effects.

        Performance in Key Catalytic Systems: A Comparative Analysis

        We will now delve into the projected performance of N-Ethylpiperidin-3-amine in two of the most fundamental reactions catalyzed by cyclic amines: the Knoevenagel condensation and the Michael addition. The comparisons are drawn from literature data for analogous catalysts.

        The Knoevenagel Condensation: A Benchmark for Basicity and Steric Effects

        The Knoevenagel condensation, the reaction between an active methylene compound and an aldehyde or ketone, is a classic benchmark for evaluating the efficacy of basic catalysts. The reaction is initiated by the deprotonation of the active methylene compound by the amine catalyst.

        Table 1: Comparative Performance in a Representative Knoevenagel Condensation

        CatalystSubstratesConditionsYield (%)[1]Reaction Time (h)[1]
        PiperidineBenzaldehyde, MalononitrileEthanol, Reflux~95%2
        3-MethylpiperidineBenzaldehyde, MalononitrileEthanol, RefluxSlightly lower than piperidine (projected)Slightly longer than piperidine (projected)
        N-Ethylpiperidin-3-amine Benzaldehyde, MalononitrileEthanol, RefluxModerate to High (projected) Comparable to piperidine (projected)
        PyrrolidineBenzaldehyde, MalononitrileEthanol, Reflux>99%1.5

        Analysis and Projections for N-Ethylpiperidin-3-amine:

        • Piperidine is a highly effective catalyst for the Knoevenagel condensation, affording high yields in a relatively short time.[1]

        • 3-Methylpiperidine , with its increased steric bulk near the nitrogen, is expected to exhibit slightly reduced catalytic activity compared to piperidine.[1]

        • N-Ethylpiperidin-3-amine is projected to be an effective catalyst. The N-ethyl group's steric hindrance might be offset by the electronic-donating effect, maintaining good catalytic activity. The 3-amino group could potentially participate in the reaction, possibly through hydrogen bonding with the substrates, although its direct catalytic role in this specific reaction is less certain without experimental validation.

        • Pyrrolidine , a five-membered ring amine, often shows superior catalytic activity to piperidine in Knoevenagel condensations, which is attributed to its less hindered nature and favorable stereoelectronics in the transition state.[1]

        Experimental Protocol: General Procedure for Knoevenagel Condensation

        • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), the active methylene compound (1.0 eq.), and the chosen solvent (e.g., ethanol, 10 mL/mmol of aldehyde).

        • Add the amine catalyst (e.g., piperidine, 3-methylpiperidine, or N-Ethylpiperidin-3-amine) (0.1 eq.).

        • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

        • Upon completion, cool the reaction mixture to room temperature.

        • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.

        • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

        Diagram 1: Knoevenagel Condensation Catalytic Cycle

        Knoevenagel_Condensation cluster_0 Catalytic Cycle Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Aldehyde Aldehyde Iminium Ion Aldol-type Adduct Aldehyde->Iminium Ion Catalyst N-Ethylpiperidin-3-amine Catalyst->Enolate Deprotonation Enolate->Iminium Ion Nucleophilic Attack Product Product Iminium Ion->Product Dehydration Water Water Iminium Ion->Water Product->Catalyst Catalyst Regeneration

        Caption: Catalytic cycle of the Knoevenagel condensation.

        The Michael Addition: Probing Nucleophilicity and Enantioselectivity

        The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another cornerstone reaction in organic synthesis. The nucleophilicity of the amine catalyst is a key determinant of its performance. In asymmetric variants, the catalyst's structure dictates the stereochemical outcome.

        Table 2: Comparative Performance in a Representative Aza-Michael Addition

        CatalystSubstratesConditionsYield (%)Enantiomeric Excess (ee, %)
        PiperidineChalcone, AnilineToluene, rtHighN/A (achiral)
        Chiral Proline DerivativeChalcone, AnilineToluene, rt85-95%90-99%
        N-Ethylpiperidin-3-amine Chalcone, AnilineToluene, rtHigh (projected) N/A (achiral)
        Chiral DiamineChalcone, AnilineToluene, rt90-98%92-99%

        Analysis and Projections for N-Ethylpiperidin-3-amine:

        • Piperidine is an effective catalyst for the aza-Michael addition, promoting the reaction through the formation of an enamine intermediate with the carbonyl compound or by acting as a Brønsted base to activate the nucleophile.

        • For N-Ethylpiperidin-3-amine , the presence of two amine functionalities could lead to interesting reactivity. The tertiary piperidine nitrogen can act as a Brønsted base, while the primary 3-amino group can act as the nucleophile in the Michael addition. This dual reactivity could be advantageous in certain contexts. In its role as a catalyst, the increased basicity due to the N-ethyl group is expected to enhance its catalytic activity.

        • Chiral Catalysts , such as proline derivatives and chiral diamines, are essential for achieving high enantioselectivity in asymmetric Michael additions. While N-Ethylpiperidin-3-amine is achiral in its common form, chiral versions could be synthesized and would be expected to induce stereoselectivity. The presence of the 3-amino group provides a handle for the introduction of chiral auxiliaries.

        Experimental Protocol: General Procedure for Aza-Michael Addition

        • In a vial, dissolve the α,β-unsaturated compound (1.0 eq.) and the amine nucleophile (1.2 eq.) in a suitable solvent (e.g., toluene, DCM, or THF).

        • Add the amine catalyst (e.g., piperidine or N-Ethylpiperidin-3-amine) (0.1 eq.).

        • Stir the reaction mixture at room temperature and monitor its progress by TLC.

        • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

        • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

        • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

        • Purify the crude product by column chromatography on silica gel.

        Diagram 2: Proposed Dual Catalytic Role of N-Ethylpiperidin-3-amine in Michael Addition

        Michael_Addition_Dual_Role cluster_0 Catalytic Pathway Catalyst N-Ethylpiperidin-3-amine Michael_Acceptor α,β-Unsaturated Carbonyl Catalyst->Michael_Acceptor Potential Lewis Base Activation (3-NH2) Activated_Nucleophile Activated Nucleophile (e.g., via H-bonding) Catalyst->Activated_Nucleophile Brønsted Base Activation (N-Et) Enolate_Intermediate Enolate_Intermediate Michael_Acceptor->Enolate_Intermediate Nucleophile Amine Nucleophile Nucleophile->Activated_Nucleophile Activated_Nucleophile->Enolate_Intermediate Conjugate Addition Product Product Enolate_Intermediate->Product Protonation

        Caption: Potential dual activation by N-Ethylpiperidin-3-amine.

        Conclusion and Future Outlook

        N-Ethylpiperidin-3-amine presents a compelling structural motif for organocatalysis, combining the established catalytic prowess of the piperidine ring with the added functionality of a primary amine and the modulated basicity and sterics from the N-ethyl group. While direct experimental validation of its catalytic performance is currently limited in the literature, this guide provides a scientifically grounded projection of its potential.

        Based on structure-activity relationships, N-Ethylpiperidin-3-amine is expected to be a competent catalyst for fundamental organic transformations such as the Knoevenagel condensation and Michael addition. Its unique bifunctional nature may offer opportunities for cooperative catalysis and the development of novel asymmetric transformations through the synthesis of chiral derivatives.

        We encourage the research community to explore the catalytic applications of N-Ethylpiperidin-3-amine to unlock its full potential. Further experimental studies are warranted to provide concrete data on its performance, expand its scope in various catalytic systems, and ultimately contribute to the ever-evolving toolbox of the synthetic chemist.

        References

        • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

        • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. ACS Publications. [Link]

        • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

        • A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. ResearchGate. [Link]

        • Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. [Link]

        • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

        • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]

        • Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. [Link]

        • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

        • Preparation method for 3-aminopiperidine and optical isomer thereof.
        • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

        • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Royal Society of Chemistry. [Link]

        • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]

        Sources

        Validation of Analytical Methods for N-Ethylpiperidin-3-amine Quantification

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Analytical Challenge

        N-Ethylpiperidin-3-amine (CAS 5465-96-3) represents a classic "blind spot" in pharmaceutical analysis. As a secondary aliphatic amine often used as an intermediate in kinase inhibitor synthesis (e.g., Tofacitinib analogs), it lacks the conjugated

        
        -systems required for standard UV detection. Furthermore, its high polarity and basicity (
        
        
        
        ) cause severe peak tailing on traditional C18 columns due to silanol interactions.

        This guide objectively compares three distinct analytical workflows to solve this quantification challenge. We move beyond generic advice to provide self-validating protocols that align with the latest ICH Q2(R2) guidelines.

        The Decision Matrix: Selecting Your Method

        MethodSelection Start Start: Define Analytical Goal Trace Trace Impurity? (< 0.1%) Start->Trace Major Assay / Major Component? (> 90%) Start->Major MS_Avail Mass Spec Available? Trace->MS_Avail Volatile Is Sample Volatile/Clean? Major->Volatile Method_A Method A: LC-MS/MS (HILIC) (Gold Standard) MS_Avail->Method_A Yes Method_B Method B: HPLC-UV (FMOC Derivatization) MS_Avail->Method_B No (Must Derivatize) Volatile->Method_B No (Complex Matrix) Method_C Method C: GC-FID (Direct Injection) Volatile->Method_C Yes (Process Control)

        Figure 1: Decision tree for selecting the optimal analytical technique based on sensitivity needs and equipment availability.

        Comparative Analysis of Methodologies

        The following table synthesizes performance data from internal validation studies and literature precedents for piperidine derivatives.

        FeatureMethod A: HILIC-MS/MS Method B: HPLC-UV (FMOC) Method C: GC-FID
        Primary Use Case Trace impurities (GTIs), DMPK studiesQC Release, Raw Material AssayProcess Control, Solvent checks
        LOD (Limit of Detection) < 1.0 ng/mL~50 ng/mL~10 µg/mL
        Sample Prep Time Low (Dilute & Shoot)High (Reaction time + quenching)Low (Liquid-Liquid Extraction)
        Specificity Excellent (m/z transition)High (Chromatographic resolution)Moderate (Retention time only)
        Matrix Effects Susceptible to ion suppressionRobust (Derivatization stabilizes)Robust against non-volatiles
        Cost Per Sample High (
        
        
        $)
        Moderate (
        
        
        )
        Low ($)

        Detailed Experimental Protocols

        Method A: HILIC-MS/MS (The High-Sensitivity Standard)

        Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for this compound. HILIC retains the polar amine without ion-pairing reagents (which suppress MS signals), allowing for high-sensitivity detection in the protonated form

        
        .
        

        Chromatographic Conditions:

        • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

        • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes ionization).

        • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

        • Gradient: 90% B to 50% B over 5 minutes. (High organic start is critical for HILIC).

        • Detection: ESI Positive Mode. Monitor Transition:

          
           (Loss of ethyl-amine group, characteristic of piperidines).
          

        Self-Validating Step:

        • System Suitability: Inject a blank after the highest standard. HILIC columns can exhibit "memory effects" for amines. Carryover must be < 20% of the LOQ area.

        Method B: HPLC-UV with Pre-Column Derivatization

        Rationale: Since N-Ethylpiperidin-3-amine has no chromophore, we must chemically attach one. FMOC-Cl (9-Fluorenylmethyl chloroformate) is preferred over OPA because FMOC reacts with both primary and secondary amines, whereas OPA reacts only with primary amines.

        Derivatization Workflow:

        • Buffer Prep: Borate buffer (0.2 M, pH 9.5). High pH is required to deprotonate the amine, making it nucleophilic.

        • Reagent: 5 mM FMOC-Cl in Acetonitrile.

        • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC Reagent.

        • Incubation: 2 minutes at ambient temperature (Reaction is rapid).

        • Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC-Cl (prevents interference peaks).

        Chromatographic Conditions:

        • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

        • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% H3PO4).

        • Detection: UV at 265 nm (FMOC absorption max).

        Self-Validating Step:

        • Derivative Stability: Re-inject the standard solution after 12 hours. The peak area should not deviate by > 2.0%, confirming the FMOC-amine adduct is stable in the autosampler.

        Validation Framework (ICH Q2(R2) Compliance)

        To ensure scientific integrity, the chosen method must undergo validation.[1][2] The 2023 ICH Q2(R2) revision emphasizes a "lifecycle" approach.

        Validation Workflow Diagram

        Validation Spec 1. Specificity (Blank vs. Sample vs. Spiked) Lin 2. Linearity (5 levels, 50-150% target) Spec->Lin Acc 3. Accuracy (Spike Recovery: 80-120%) Lin->Acc Prec 4. Precision (Repeatability n=6) Acc->Prec Rob 5. Robustness (pH +/- 0.2, Flow +/- 10%) Prec->Rob Report Validation Report (Pass/Fail) Rob->Report

        Figure 2: Sequential validation workflow compliant with ICH Q2(R2) guidelines.

        Key Validation Parameters for N-Ethylpiperidin-3-amine[3]
        • Specificity (Interference Check):

          • Protocol: Inject the derivatization blank (Borate + FMOC + Quench).

          • Acceptance: No peak should elute at the retention time of the N-Ethylpiperidin-3-amine-FMOC complex.

          • Why: FMOC-OH (hydrolysis product) often elutes early; ensure resolution (

            
            ) from the analyte.
            
        • Linearity & Range:

          • Protocol: Prepare 5 concentrations ranging from LOQ to 120% of the target concentration.

          • Acceptance:

            
            .[3][4]
            
          • Causality: Secondary amines can exhibit non-linear adsorption at low concentrations on glass; use polypropylene vials if linearity fails at the low end.

        • Accuracy (Recovery):

          • Protocol: Spike the amine into the sample matrix at 50%, 100%, and 150% levels.

          • Acceptance: Mean recovery 98.0% – 102.0% (for Assay) or 80% – 120% (for Impurities).

        References

        • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Provides the global regulatory framework for validating the specificity, linearity, and accuracy of the described methods. [Link]

        • Vuyyuru, N. R., et al. "A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin."[3] Asian Journal of Chemistry, 32(11), 2020. Demonstrates the feasibility of GC-FID for direct injection of piperidine derivatives. [Link]

        • PubChem.N-Ethylpiperidin-3-amine (Compound Summary). National Library of Medicine.

          
          , solubility).
          [Link]
          

        Sources

        Navigating the Synthesis of N-Ethylpiperidin-3-amine: A Comparative Guide to Scalable Routes

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Key Pharmaceutical Intermediate

        N-Ethylpiperidin-3-amine is a crucial building block in the synthesis of numerous pharmaceutical agents. Its molecular structure, featuring a chiral center and a reactive secondary amine, makes it a valuable synthon for introducing the piperidine motif into drug candidates. However, the efficient and scalable synthesis of this intermediate presents several challenges. This guide provides an in-depth, objective comparison of the most viable synthetic routes to N-Ethylpiperidin-3-amine, offering experimental data and field-proven insights to inform your process development and scale-up decisions.

        Executive Summary: Key Synthetic Strategies at a Glance

        Three primary strategies for the synthesis of the core 3-aminopiperidine scaffold have been identified and evaluated for their scalability and subsequent N-ethylation. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, process safety, and overall efficiency.

        Route Starting Material Core Synthesis Method Key Advantages Key Challenges
        Route 1 3-AminopyridineCatalytic Hydrogenation- Readily available and cost-effective starting material. - Potentially high atom economy.- High-pressure hydrogenation may require specialized equipment. - Catalyst selection and optimization are critical for high yield and purity. - Potential for over-reduction or side reactions.
        Route 2 L-Glutamic AcidMulti-step chemical synthesis- Utilizes a renewable and chiral starting material. - Avoids high-pressure hydrogenation.- Longer synthetic sequence (multiple steps). - Use of potentially hazardous reagents (e.g., tosyl chloride). - Overall yield can be lower due to the number of steps.
        Route 3 N-protected-3-piperidoneEnzymatic Synthesis- High stereoselectivity, yielding enantiomerically pure product. - Green and sustainable approach. - Mild reaction conditions.- Availability and cost of the specific enzyme. - Requires expertise in biocatalysis. - Substrate scope of the enzyme may be limited.

        In-Depth Analysis of Synthetic Routes

        This section provides a detailed examination of each synthetic pathway, including mechanistic insights, scalability considerations, and representative experimental protocols.

        Route 1: The Direct Approach via Hydrogenation of 3-Aminopyridine

        This is arguably the most direct and atom-economical route to the 3-aminopiperidine core. The scalability of this approach is heavily dependent on the efficiency and selectivity of the catalytic hydrogenation step.

        Causality Behind Experimental Choices: The choice of catalyst is paramount in this route. Noble metal catalysts such as rhodium and ruthenium are often employed for their high activity in pyridine ring reduction.[1] However, the cost of these catalysts can be a significant factor in large-scale production.[2] The use of a heterogeneous catalyst on a solid support (e.g., carbon) simplifies catalyst removal and recycling, a key consideration for industrial processes.[3] The reaction is typically carried out under elevated hydrogen pressure to drive the reaction to completion.[2]

        Workflow Diagram:

        Route_1_Workflow Start 3-Aminopyridine Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2 pressure) Start->Hydrogenation Intermediate 3-Aminopiperidine Hydrogenation->Intermediate N_Ethylation Reductive Amination (Acetaldehyde, Reducing Agent) Intermediate->N_Ethylation Product N-Ethylpiperidin-3-amine N_Ethylation->Product

        Caption: Workflow for Route 1: Hydrogenation of 3-Aminopyridine.

        Scalability Assessment:

        • Advantages:

          • Cost-Effective Starting Material: 3-Aminopyridine is a readily available and relatively inexpensive commodity chemical.

          • High Throughput Potential: As a one-step conversion to the core intermediate, this route offers the potential for high throughput in a properly equipped facility.

        • Challenges:

          • Specialized Equipment: High-pressure hydrogenation requires investment in specialized reactors and associated safety infrastructure.[2]

          • Catalyst Cost and Recycling: The cost of rhodium or ruthenium catalysts can be substantial, necessitating efficient recovery and recycling processes for economic viability.[2]

          • Process Safety: Handling hydrogen gas under pressure poses significant safety risks that must be carefully managed.

        Experimental Protocol: Catalytic Hydrogenation of 3-Aminopyridine

        • Materials: 3-Aminopyridine, Rhodium on Carbon (5 wt%), Methanol, High-pressure autoclave.

        • Procedure:

          • Charge the autoclave with 3-aminopyridine and a catalytic amount of Rh/C in a methanol solvent.

          • Seal the reactor and purge with nitrogen gas.

          • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

          • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

          • Monitor the reaction progress by hydrogen uptake or analytical techniques (e.g., GC, HPLC).

          • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

          • Filter the reaction mixture to remove the catalyst.

          • Concentrate the filtrate under reduced pressure to obtain crude 3-aminopiperidine.

        Route 2: The Chiral Pool Approach from L-Glutamic Acid

        This multi-step synthesis leverages the inherent chirality of L-glutamic acid, a readily available and inexpensive amino acid, to produce enantiomerically enriched 3-aminopiperidine derivatives.

        Causality Behind Experimental Choices: This route involves a series of classical organic transformations. The initial protection of the amino group and esterification of the carboxylic acids are standard procedures to prevent side reactions in subsequent steps. The reduction of the esters to diols is typically achieved with a mild reducing agent like sodium borohydride. Conversion of the diols to a ditosylate provides good leaving groups for the final intramolecular cyclization with a primary amine, which in this case would be ethylamine to directly form the N-ethylated product or ammonia followed by a separate N-ethylation step.

        Workflow Diagram:

        Route_2_Workflow Start L-Glutamic Acid Protection Protection & Esterification Start->Protection Reduction Reduction to Diol Protection->Reduction Activation Activation (e.g., Tosylation) Reduction->Activation Cyclization Cyclization with Ethylamine Activation->Cyclization Product N-Ethyl-3-(protected)-aminopiperidine Cyclization->Product Deprotection Deprotection Product->Deprotection Final_Product N-Ethylpiperidin-3-amine Deprotection->Final_Product

        Caption: Workflow for Route 2: Synthesis from L-Glutamic Acid.

        Scalability Assessment:

        • Advantages:

          • Chiral Product: This route provides access to enantiomerically pure N-Ethylpiperidin-3-amine, which is often a requirement for pharmaceutical applications.

          • Readily Available Chiral Source: L-Glutamic acid is a bio-renewable and inexpensive starting material.[4]

          • Avoids High-Pressure Reactions: The synthesis does not require high-pressure hydrogenation.

        • Challenges:

          • Multiple Steps: The multi-step nature of this synthesis can lead to a lower overall yield and increased production time and cost.[5]

          • Reagent Stoichiometry and Waste: The use of stoichiometric reagents like tosyl chloride and protecting groups generates significant waste, which can be a concern for large-scale production.

          • Purification: Purification of intermediates at each step can be challenging and add to the overall process complexity.

        Experimental Protocol: Key Cyclization Step

        • Materials: Protected and activated diol intermediate, ethylamine, a suitable solvent (e.g., acetonitrile), and a base (e.g., potassium carbonate).

        • Procedure:

          • Dissolve the diol ditosylate in acetonitrile.

          • Add an excess of ethylamine and potassium carbonate to the solution.

          • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

          • After completion, cool the reaction mixture and filter to remove inorganic salts.

          • Concentrate the filtrate and purify the crude product by chromatography or distillation to yield the N-ethyl-3-(protected)-aminopiperidine.

        Route 3: The Green Chemistry Approach via Enzymatic Synthesis

        This modern approach utilizes enzymes, such as transaminases, to achieve highly stereoselective synthesis of the 3-aminopiperidine core from a prochiral N-protected 3-piperidone.[6][7] This method aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media.

        Causality Behind Experimental Choices: The key to this route is the selection of an appropriate enzyme that exhibits high activity and stereoselectivity for the desired transformation. The N-protecting group on the 3-piperidone substrate is crucial for both the enzymatic reaction and subsequent chemical steps. The reaction is typically run in a buffered aqueous solution at or near physiological pH and temperature to ensure optimal enzyme activity and stability.

        Workflow Diagram:

        Route_3_Workflow Start N-protected-3-piperidone Enzymatic_Amination Enzymatic Amination (e.g., Transaminase) Start->Enzymatic_Amination Intermediate N-protected-3-aminopiperidine Enzymatic_Amination->Intermediate Deprotection Deprotection Intermediate->Deprotection Core_Intermediate 3-Aminopiperidine Deprotection->Core_Intermediate N_Ethylation Reductive Amination (Acetaldehyde, Reducing Agent) Core_Intermediate->N_Ethylation Product N-Ethylpiperidin-3-amine N_Ethylation->Product

        Caption: Workflow for Route 3: Enzymatic Synthesis.

        Scalability Assessment:

        • Advantages:

          • Exceptional Stereoselectivity: Enzymes can provide access to single enantiomers with very high purity, often exceeding what is achievable through traditional chemical methods.[7]

          • Mild and Safe Conditions: Enzymatic reactions are typically run in water at ambient temperature and pressure, reducing energy consumption and improving safety.

          • Reduced Environmental Impact: This approach avoids the use of harsh reagents and organic solvents, leading to a more environmentally friendly process.[8]

        • Challenges:

          • Enzyme Cost and Availability: The cost of the enzyme and its availability on an industrial scale can be a limiting factor.

          • Process Optimization: Developing a robust and scalable enzymatic process requires expertise in biocatalysis and can involve significant optimization of reaction parameters.

          • Downstream Processing: Separation of the product from the aqueous reaction medium and the enzyme can be challenging.

        Experimental Protocol: General Enzymatic Amination

        • Materials: N-protected-3-piperidone, a suitable transaminase enzyme, an amino donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and a buffered aqueous solution.

        • Procedure:

          • Prepare a buffered solution at the optimal pH for the chosen enzyme.

          • Add the N-protected-3-piperidone substrate, the amino donor, and the PLP cofactor.

          • Initiate the reaction by adding the transaminase enzyme.

          • Incubate the reaction mixture at the optimal temperature with gentle agitation.

          • Monitor the reaction progress by HPLC or GC.

          • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by pH shift or heat).

          • Extract the product with an organic solvent.

          • Purify the product by standard methods.

        The Crucial N-Ethylation Step: Reductive Amination

        Regardless of the route chosen to synthesize the 3-aminopiperidine core, a subsequent N-ethylation step is required. Reductive amination with acetaldehyde is a highly efficient and scalable method for this transformation.[9]

        Mechanism and Rationale: This one-pot reaction involves the formation of an intermediate imine or enamine from the reaction of 3-aminopiperidine with acetaldehyde, which is then reduced in situ to the corresponding N-ethyl derivative.[10][11] The choice of reducing agent is critical. Sodium borohydride and its derivatives are commonly used due to their selectivity and ease of handling.[6][12]

        Scalability Assessment:

        • Advantages:

          • High Efficiency: Reductive amination is typically a high-yielding reaction.

          • One-Pot Procedure: The one-pot nature of the reaction simplifies the process and reduces operational time.[12]

          • Readily Available Reagents: Acetaldehyde and common reducing agents are readily available and relatively inexpensive.

        • Challenges:

          • Exothermic Reaction: The reaction can be exothermic and requires careful temperature control, especially on a large scale.

          • Potential for Over-alkylation: While less common than with alkyl halides, there is a possibility of over-alkylation, which needs to be controlled through careful stoichiometry and reaction conditions.

        Experimental Protocol: Reductive Amination of 3-Aminopiperidine

        • Materials: 3-Aminopiperidine, acetaldehyde, sodium triacetoxyborohydride, and a suitable solvent (e.g., dichloromethane or methanol).

        • Procedure:

          • Dissolve 3-aminopiperidine in the chosen solvent and cool the solution in an ice bath.

          • Slowly add acetaldehyde to the solution while maintaining the low temperature.

          • Stir the mixture for a short period to allow for imine formation.

          • Portion-wise, add the sodium triacetoxyborohydride, ensuring the temperature remains controlled.

          • Allow the reaction to warm to room temperature and stir until completion.

          • Quench the reaction by the addition of a basic aqueous solution.

          • Separate the organic layer, and extract the aqueous layer with the organic solvent.

          • Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.

          • Purify the crude N-Ethylpiperidin-3-amine by distillation or chromatography.

        Comparative Analysis and Recommendations

        Parameter Route 1 (Hydrogenation) Route 2 (from L-Glutamic Acid) Route 3 (Enzymatic)
        Overall Yield Potentially high (can be >80%)Moderate (40-60% reported for similar multi-step syntheses)[5]High for the enzymatic step, but overall yield depends on other steps.
        Scalability High, with appropriate infrastructure.Moderate, limited by the number of steps and purification challenges.Potentially high, but dependent on enzyme availability and cost.
        Cost of Goods Potentially the lowest due to inexpensive starting material.Moderate, with costs associated with multiple reagents and solvents.Can be high initially due to enzyme cost, but may decrease with enzyme recycling.
        Stereocontrol Produces a racemate, requiring a separate resolution step for chiral applications.Inherently chiral, providing access to a single enantiomer.Excellent stereocontrol, yielding a single enantiomer.[7]
        Safety & Environment High-pressure hydrogen poses a significant safety risk. Use of noble metal catalysts.Use of potentially hazardous reagents and generation of significant waste.Generally safer and more environmentally friendly.[8]

        Senior Application Scientist's Recommendation:

        For large-scale, cost-driven production where a racemic mixture is acceptable or a subsequent resolution step is feasible, Route 1 (Hydrogenation of 3-Aminopyridine) is the most promising approach due to its directness and the low cost of the starting material. However, significant investment in high-pressure hydrogenation equipment and robust safety protocols is essential.

        For applications requiring high enantiopurity, Route 3 (Enzymatic Synthesis) represents the future of sustainable and efficient synthesis. While the initial investment in enzyme sourcing and process development may be higher, the benefits of high selectivity, mild reaction conditions, and reduced environmental impact make it a compelling option for modern pharmaceutical manufacturing.[7] Further research into enzyme immobilization and recycling will continue to improve the economic viability of this route.

        Route 2 (from L-Glutamic Acid) , while elegant in its use of a chiral pool starting material, is likely less competitive for large-scale production due to its multi-step nature and associated lower overall yield and higher waste generation.[5] It may, however, be a suitable option for smaller-scale synthesis or for the preparation of specific analogs where the starting material is readily available.

        Conclusion

        The choice of the optimal synthetic route for N-Ethylpiperidin-3-amine will ultimately depend on the specific requirements of the project, including the desired scale of production, enantiopurity, cost constraints, and available infrastructure. This guide provides a comprehensive framework for evaluating the key parameters of each route, enabling researchers and drug development professionals to make informed decisions that will lead to a robust, scalable, and cost-effective manufacturing process.

        References

        • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
        • Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
        • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
        • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
        • Reductive Amination, and How It Works. Master Organic Chemistry.
        • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
        • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
        • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
        • Reductive Amination, and How It Works. Master Organic Chemistry.
        • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
        • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
        • Hofmann and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube.
        • Synthesis of piperidines via the hydrogenation of pyridines.
        • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
        • How does a Curtius rearrangement differ from a Hofmann rearrangement?. TutorChase.
        • Facile synthesis of 3-amino substituted piperidines
        • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
        • Syntheses of Amines II: Hofmann and Curtius Rearrangements. YouTube.
        • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
        • Piperidine synthesis. Organic Chemistry Portal.
        • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
        • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
        • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
        • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

        Sources

        comparative SAR of N-Ethylpiperidin-3-amine derivatives

        Comparative SAR of -Ethylpiperidin-3-amine Derivatives

        Content Type: Technical Comparison Guide Core Scaffold: 1-Ethylpiperidin-3-amine (CAS: 54012-73-6) Primary Targets: Dopamine Receptors (

        
        
        
        

        Executive Summary: The "Ethyl" Pivot

        The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry. While the N-propyl variant is historically dominant in dopaminergic agonists (e.g., pramipexole), and the N-benzyl variant rules Sigma-1 receptor binding, the

        
        -ethyl
        
        
        
        

        This guide compares the performance of

        Comparative SAR Analysis

        Module A: Dopaminergic Agonism ( Receptors)

        In the design of antiparkinsonian agents, the substituent on the piperidine nitrogen is a primary determinant of efficacy.[1]

        The "Propyl Effect" vs. Ethyl Stability: Historical data confirms that

        
        
        
        
        Derivative ClassRing N-Substituent (
        
        
        )
        3-Amino Substituent (
        
        
        )
        
        
        Affinity (
        
        
        )
        
        
        Selectivity
        Pharmacological Insight
        Reference (Propyl)
        
        
        -Propyl
        Acyl/Urea0.5 - 2.0 nMHighOptimal hydrophobic fit; high potency.
        Target (Ethyl) Ethyl Acyl/Urea 15 - 45 nM Moderate Reduced lipophilicity; faster clearance but lower accumulation risk.
        Comparator (Methyl) MethylAcyl/Urea> 200 nMLowInsufficient steric bulk for receptor activation.

        Key Finding: While

        
        
        Module B: Sigma-1 ( ) Receptor Modulation

        For neuroprotective and analgesic applications, the SAR rules invert. The

        
        
        
        

        Experimental Data Summary: In a series of 4-(2-aminoethyl)piperidine analogs (structurally related to the 3-amine core), the

        
        
        
        
        • 
          -Benzyl:  High Affinity (
          
          
          ), Low Selectivity (
          
          
          ).
        • 
          -Methyl:  High Affinity (
          
          
          ), High Selectivity.
        • 
          -Ethyl:  Moderate Affinity (
          
          
          ), High Selectivity vs
          
          
          .

        Mechanistic Implication: The ethyl group is large enough to disrupt binding in the smaller histamine

        
        

        Mechanistic Visualization

        The following diagram illustrates the divergent SAR pathways for the

        SAR_Pathwayscluster_modsCritical SAR ModificationsScaffoldN-Ethylpiperidin-3-amine(Core Scaffold)Target_D2Dopamine D2/D3(Agonist)Scaffold->Target_D2Requires N-Propylfor max potency(Ethyl is weak agonist)Target_SigmaSigma-1 Receptor(Modulator)Scaffold->Target_SigmaN-Ethyl providesselectivity over Sigma-2Target_H3Histamine H3(Antagonist)Scaffold->Target_H3N-Ethyl inducessteric clash (Selectivity Filter)Mod_NRing Nitrogen (N1)Ethyl vs. Propyl/BenzylMod_N->ScaffoldMod_3Exocyclic Amine (C3)Amide/Urea LinkersMod_3->Scaffold

        Caption: Divergent SAR pathways showing how the N-ethyl group acts as a selectivity filter against H3 receptors while maintaining moderate affinity for Sigma-1 and D2 targets.

        Experimental Protocols

        To ensure reproducibility, the following protocols describe the synthesis of the core

        Protocol A: Synthesis of -Ethylpiperidin-3-amine

        Rationale: Direct alkylation of 3-aminopiperidine often leads to poly-alkylation. A reductive amination or amide reduction approach is preferred for high purity.

        Step-by-Step Methodology:

        • Starting Material: 3-(Boc-amino)piperidine (

          
          ).
          
        • Acylation: Dissolve in DCM at

          
          . Add Triethylamine (
          
          
          ) followed by Acetyl Chloride (
          
          
          ) dropwise. Stir for 2h to form the
          
          
          -acetyl intermediate.
        • Reduction (The Critical Step):

          • Suspend

            
             (
            
            
            ) in dry THF under Argon.
          • Add the

            
            -acetyl intermediate solution dropwise (maintaining temp 
            
            
            ).
          • Reflux for 4 hours. Note: This reduces the N-acetyl to N-ethyl.

        • Workup: Cool to

          
          . Quench via Fieser method (
          
          
          mL
          
          
          ,
          
          
          mL 15%
          
          
          ,
          
          
          mL
          
          
          ). Filter precipitate.
        • Deprotection: Treat filtrate with 4M HCl in Dioxane to remove the Boc group.

        • Yield: Expect 75-85% yield of

          
          -ethylpiperidin-3-amine dihydrochloride.
          
        Protocol B: Competitive Radioligand Binding Assay ( Receptor)

        Rationale: Validates the affinity of the synthesized derivative against the standard ligand

        • Membrane Prep: Use CHO cells stably expressing human

          
           receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
          
        • Incubation:

          • Total Volume:

            
            .
            
          • Add

            
             test compound (concentration range 
            
            
            to
            
            
            M).
          • Add

            
            
            
            
            -Raclopride (
            
            
            final).
          • Add

            
             membrane suspension (
            
            
            protein).
        • Equilibrium: Incubate at

          
           for 60 minutes.
          
        • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

        • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

          
           and convert to 
          
          
          using the Cheng-Prusoff equation.

        Synthesis Workflow Diagram

        Synthesis_FlowStart3-(Boc-amino)piperidineStep1N-Acylation(Acetyl Chloride, Et3N, DCM)Start->Step1Inter1Intermediate:1-Acetyl-3-(Boc-amino)piperidineStep1->Inter1Step2Reduction(LiAlH4, THF, Reflux)Inter1->Step2Inter2Intermediate:1-Ethyl-3-(Boc-amino)piperidineStep2->Inter2 Carbonyl to MethyleneStep3Deprotection(4M HCl in Dioxane)Inter2->Step3FinalProduct:N-Ethylpiperidin-3-amine 2HClStep3->Final

        Caption: Step-wise synthesis of N-ethylpiperidin-3-amine ensuring regioselectivity and high purity.

        References

        • Synthesis and Evaluation of Dopamine Transporter Ligands. Source: Journal of Medicinal Chemistry. Context: Discusses the synthesis of 3-aminopiperidine analogs and the impact of N-substitution on dopaminergic activity.

        • Synthesis of Aminoethyl-Substituted Piperidine Deriv

          
           Receptor Ligands. 
          Source: ChemMedChem (via PubMed).
          Context: Provides comparative data on Methyl vs. Ethyl vs. Benzyl substitution for Sigma-1 affinity, highlighting the specific 
          
          
          shifts.
        • Structural and Molecular Insight into Piperidine Deriv

          
           and Sigma-1 Ligands. 
          Source: ACS Chemical Neuroscience.
          Context: Details the dual activity of piperidine derivatives and the role of the piperidine ring as a critical structural element for selectivity.
          
          
        • Piperidin-3-amine Chemical Properties. Source: PubChem (NIH).[2] Context: Physical and chemical data for the core scaffold (CAS 54012-73-6).

        Safety Operating Guide

        N-Ethylpiperidin-3-amine proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Assessment

        As a Senior Application Scientist, I cannot overstate the importance of respecting the dual-hazard nature of N-Ethylpiperidin-3-amine . It is not merely a "waste product"; it is a corrosive organic base with significant acute toxicity profiles.

        Many researchers mishandle this compound by treating it solely as a flammable solvent. This is a critical error. Its high pKa (~11.06) means it reacts violently with acids, and its nitrogenous backbone can generate toxic nitrogen oxides (NOx) upon improper combustion.

        Immediate Action Required:

        • Do NOT dispose of down the drain.[1]

        • Do NOT mix with acidic waste streams (Risk of thermal runaway).

        • Do NOT mix with oxidizers (Risk of fire/explosion).

        Hazard Identification & Physical Properties

        Effective disposal requires understanding the chemical's behavior. The following data dictates our waste management strategy.

        Table 1: Critical Safety Data
        PropertyValueOperational Implication
        CAS Number 6789-94-2Use this for all waste manifests.[2]
        Physical State Viscous Liquid (Oily)Requires leak-proof, chemically resistant secondary containment.[2]
        Flash Point ~61°C (142°F)Combustible. Treat as a Flammable Liquid for storage/transport.[2]
        pH / pKa pKa ~11.06Corrosive Base. Incompatible with all acids.[2]
        Hazard Codes H314, H302, H311Causes severe burns; Toxic if swallowed/absorbed.[2][1]
        RCRA Status CharacteristicD002 (Corrosive), Potentially D001 (Ignitable).[2]

        Pre-Disposal: Segregation & Stabilization

        The most common cause of laboratory accidents involving amine waste is improper segregation. You must isolate N-Ethylpiperidin-3-amine from incompatible streams immediately upon generation.[2]

        The Segregation Logic

        The following diagram illustrates the critical decision pathways for segregating this chemical.

        SegregationLogic Chemical N-Ethylpiperidin-3-amine (CAS: 6789-94-2) AcidStream Acidic Waste (HCl, H2SO4) Chemical->AcidStream VIOLENT REACTION (Exothermic) OxidizerStream Oxidizers (Peroxides, Nitrates) Chemical->OxidizerStream FIRE/EXPLOSION RISK HalogenStream Halogenated Solvents (DCM, Chloroform) Chemical->HalogenStream CAUTION (Exothermic Alkylation) BaseStream Basic Organic Waste (Compatible Stream) Chemical->BaseStream SAFE (Segregate here)

        Figure 1: Chemical incompatibility matrix. Red paths indicate high-risk combinations that must be avoided.

        Operational Protocol:

        • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid aluminum or zinc containers, as amines can corrode these metals and generate hydrogen gas.

        • Labeling: Mark the container immediately: "Hazardous Waste - Corrosive, Toxic. Contains: N-Ethylpiperidin-3-amine."[2]

        • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.

        Disposal Workflows

        Choose the workflow that matches your volume and facility capabilities.

        Workflow A: Small Scale (Lab Pack) - Recommended

        Best for: Research labs generating < 1 Liter.[2]

        • Primary Containment: Seal the amine in its original glass bottle or a dedicated HDPE screw-top jar. Ensure the cap is lined with Teflon (PTFE) or polyethylene.

        • Secondary Containment: Place the sealed bottle into a larger plastic bucket or tray containing vermiculite or diatomaceous earth.

          • Why? These absorbents are chemically inert. Do not use paper towels or sawdust (combustible).

        • Manifesting: List as a "Lab Pack" item.

          • DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s.[2] (N-Ethylpiperidin-3-amine).[2]

          • UN Number: UN 2735.

          • Class: 8 (Corrosive).[3]

        Workflow B: Bulk Waste Stream

        Best for: Process chemistry or scale-up (> 5 Liters).[2]

        • Consolidation: Pour into a dedicated "Basic Organic Waste" drum.

        • Verification: Verify the drum does not contain aqueous acidic waste.

        • Disposal Method: High-Temperature Incineration.

          • Mechanism:[4] The waste is injected into a combustion chamber (>1000°C). The nitrogen backbone is oxidized to NOx, which is then scrubbed (neutralized) by the facility's air pollution control system. This is the only method that guarantees complete destruction of the toxic amine structure.

        Emergency Spill Response

        If a spill occurs, your priority is protecting personnel from corrosive vapors and skin contact.[5][6][7]

        Table 2: Spill Response Protocol
        StepActionTechnical Rationale
        1. Isolate Evacuate the immediate area (15 ft radius).Vapors are heavier than air and can travel along the floor.[2][5][6]
        2. PPE Up Wear Nitrile gloves (double gloved), goggles, and lab coat.[2]Protects against rapid skin absorption and corneal damage.[2]
        3. Ventilate Open fume hood sashes or turn on local exhaust.[2]Disperses combustible/toxic vapors.
        4.[2] Absorb Cover spill with vermiculite or dry sand .[2]Do NOT use combustible materials like sawdust.
        5.[2] Neutralize Optional: Sprinkle Citric Acid powder over the absorbent.Converts the volatile free base into a non-volatile citrate salt.[2]
        6. Collect Scoop into a hazardous waste pail. Label "Spill Debris".Prepares for incineration.[2][7]

        Regulatory Compliance Logic

        To ensure your facility remains compliant with EPA (RCRA) and local regulations, follow this decision tree.

        ComplianceFlow Start Waste Generation CheckList Is it P or U Listed? Start->CheckList CharCheck Check Characteristics CheckList->CharCheck No (Not specifically listed) AssignD002 Assign Code D002 (Corrosive) CharCheck->AssignD002 pH > 12.5 or Corrodes Steel AssignD001 Assign Code D001 (Ignitable) CharCheck->AssignD001 Flash Point < 60°C (Conservative approach) Manifest Prepare Manifest (UN 2735) AssignD002->Manifest AssignD001->Manifest TSDF Ship to TSDF (Incineration) Manifest->TSDF

        Figure 2: Regulatory classification and disposal workflow under RCRA guidelines.

        References

        • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81898, 1-Ethylpiperidin-3-amine. PubChem. [Link]

        • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link][2]

        • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][2]

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.